Cariprazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 4 approved and 7 investigational indications. This drug has a black box warning from the FDA.
Structure
3D Structure
Properties
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWSJANDNDDRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232867 | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839712-12-8 | |
| Record name | Cariprazine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839712128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cariprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6RJL8B278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cariprazine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Cariprazine's Mechanism of Action in Schizophrenia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890) is a third-generation atypical antipsychotic distinguished by its unique and complex pharmacodynamic profile. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's therapeutic effects in schizophrenia. It delves into its receptor binding affinities, functional activities as a partial agonist and antagonist, and the subsequent downstream signaling cascades. Particular emphasis is placed on its high-affinity interactions with dopamine (B1211576) D3 and D2 receptors, as well as its modulation of serotonergic and glutamatergic systems. This guide is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's core mechanism of action.
Introduction
Schizophrenia is a severe neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While the precise etiology remains multifactorial, dysregulation of dopaminergic neurotransmission is a central tenet of its pathophysiology.[1] this compound represents a significant advancement in antipsychotic therapy, offering a broader spectrum of efficacy, particularly in addressing the challenging negative and cognitive symptoms of schizophrenia.[2][3] Its therapeutic action is hypothesized to be mediated through a combination of partial agonist activity at central dopamine D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4] A key distinguishing feature of this compound is its high affinity and partial agonism at the dopamine D3 receptor, which is thought to contribute to its pro-cognitive and antidepressant effects and its efficacy against negative symptoms.[2][3][5]
Receptor Binding and Functional Activity
This compound's interaction with a range of neurotransmitter receptors forms the basis of its clinical profile. Its high affinity for dopamine D3 receptors is a defining characteristic.[6]
Quantitative Receptor Binding and Functional Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various human recombinant receptors.
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Dopamine D3 | 0.085 - 0.3 | [7] |
| Dopamine D2L | 0.49 | [8] |
| Dopamine D2S | 0.69 | [8] |
| Serotonin 5-HT1A | 1.4 - 2.6 | [7] |
| Serotonin 5-HT2B | 0.58 - 1.1 | [7] |
| Serotonin 5-HT2A | 18.8 | [7] |
| Histamine H1 | 23.2 | [8] |
| Serotonin 5-HT2C | 134 | [7] |
| Adrenergic α1A | 155 | [7] |
| Muscarinic (M1) | >1000 (IC50) | [7] |
| Assay | Receptor | Functional Activity | Potency (EC50/IC50, nM) | Reference(s) |
| β-arrestin 2 Recruitment | Dopamine D3 | Partial Agonist | 5.52 (biphasic) | [9] |
| cAMP Inhibition | Dopamine D2 | Partial Agonist | - | [10] |
| β-arrestin 2 Interaction | Dopamine D2 | Very Weak Partial Agonist / Antagonist | - | [10][11] |
| Electrophysiology (DRN) | Serotonin 5-HT1A | Agonist | - | [8] |
| Electrophysiology (LC) | Serotonin 5-HT2A | Antagonist | ED50 = 66 µg/kg (in vivo) | [8] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in both non-human primates and patients with schizophrenia have confirmed this compound's high and dose-dependent occupancy of dopamine D2 and D3 receptors in the brain.[1][12]
| Species | Dose | Brain Region | D2/D3 Receptor Occupancy (%) | 5-HT1A Receptor Occupancy (%) | Reference(s) |
| Monkey | 5 µg/kg | Striatum | ~45 | ~18 | [11] |
| Monkey | 30 µg/kg | Striatum | ~87 | ~20 | [11] |
| Human | 1.5 mg/day (14 days) | Caudate Nucleus | 69 | - | [12] |
| Human | 1.5 mg/day (14 days) | Nucleus Accumbens | 69 | - | [12] |
| Human | 1.5 mg/day (14 days) | Putamen | 75 | - | [12] |
| Human | 3 mg/day (14 days) | Striatum | >90 | - | [12] |
Core Signaling Pathways
This compound's therapeutic effects are a consequence of its modulation of intricate intracellular signaling pathways.
Dopamine D2 and D3 Receptor Signaling
As a partial agonist, this compound's effect on D2 and D3 receptors is context-dependent. In hyperdopaminergic states, characteristic of the positive symptoms of schizophrenia, it acts as a functional antagonist, reducing excessive signaling. Conversely, in hypodopaminergic states, associated with negative and cognitive symptoms, it provides a baseline level of receptor stimulation.[13]
D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[2] this compound's partial agonism at these receptors modulates this pathway.
Furthermore, D2 receptor activation can trigger G protein-independent signaling through β-arrestin 2. This pathway is implicated in the regulation of Akt-GSK-3 signaling.[10] this compound exhibits very weak partial agonist activity in β-arrestin 2 recruitment at the D2 receptor, and it can act as an antagonist in this pathway.[10][11] This biased agonism, favoring G protein-mediated signaling over β-arrestin recruitment, may contribute to its favorable side effect profile, particularly concerning extrapyramidal symptoms.[14]
Serotonin 5-HT1A and 5-HT2A Receptor Signaling
This compound's partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors are thought to contribute to its antidepressant, anxiolytic, and procognitive effects, as well as a reduced risk of extrapyramidal symptoms.[8] 5-HT1A autoreceptors are located on serotonin neurons in the dorsal raphe nucleus (DRN), and their stimulation by this compound reduces the firing of these neurons.[8] Postsynaptic 5-HT1A receptors are found in various brain regions, including the hippocampus, where their activation by this compound can also modulate neuronal activity.[8]
The antagonistic action of this compound at 5-HT2A receptors, particularly in the locus coeruleus (LC), can modulate the activity of norepinephrine (B1679862) neurons.[8] This interaction is believed to contribute to its antipsychotic efficacy and favorable side-effect profile.
Glutamatergic System Modulation
Emerging evidence suggests that this compound may also influence glutamatergic neurotransmission.[15] Long-term administration of this compound has been shown to decrease NMDA receptor and increase AMPA receptor levels in specific brain regions in animal models.[15][16] This modulation of the primary excitatory neurotransmitter system in the brain may contribute to this compound's pro-cognitive effects.[17]
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacodynamic profile of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for various receptors.
-
Principle: Competitive binding experiments are performed using membrane preparations from cells stably expressing the human receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the membranes in the presence of varying concentrations of this compound. The ability of this compound to displace the radioligand is measured, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Materials:
-
HEK293 cells stably expressing the human receptor of interest (e.g., D2L, D3).
-
Radioligand (e.g., [3H]N-methylspiperone).
-
This compound solutions of varying concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50.
-
Calculate the Ki value.
-
[35S]GTPγS Binding Assays
This functional assay is used to determine the agonist or antagonist properties of this compound at G protein-coupled receptors.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the associated G protein. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to activated G proteins. The amount of [35S]GTPγS binding is a measure of G protein activation and, therefore, receptor agonism.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS.
-
GDP.
-
This compound and/or a known agonist.
-
Assay buffer containing MgCl2 and NaCl.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Pre-incubate cell membranes with this compound (to test for agonism) or with a known agonist and varying concentrations of this compound (to test for antagonism).
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate to allow for [35S]GTPγS binding to activated G proteins.
-
Terminate the reaction and measure the amount of bound [35S]GTPγS using either SPA technology or filtration followed by scintillation counting.
-
Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).
-
cAMP Accumulation Assays
This assay measures the effect of this compound on the downstream signaling of GPCRs that modulate adenylyl cyclase activity.
-
Principle: For Gi/o-coupled receptors like D2 and D3, activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then measuring the ability of a receptor agonist to inhibit this stimulated cAMP production.
-
Materials:
-
Whole cells expressing the receptor of interest.
-
Forskolin.
-
This compound and/or a known agonist.
-
Phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat cells with a phosphodiesterase inhibitor.
-
Incubate the cells with this compound (or a known agonist in the presence of this compound for antagonist testing).
-
Stimulate the cells with forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Analyze the data to determine the effect of this compound on cAMP levels.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insights into the in vivo effects of this compound on neurotransmission.
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse across the membrane into the perfusate (dialysate). The dialysate is collected and analyzed to determine neurotransmitter concentrations.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).
-
Experimental animals (e.g., rats).
-
-
Procedure:
-
Surgically implant the microdialysis probe into the target brain region.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion system and collect baseline dialysate samples.
-
Administer this compound systemically (e.g., intraperitoneally or orally).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples to determine the concentrations of neurotransmitters of interest (e.g., dopamine, serotonin, glutamate).
-
Express the results as a percentage of the baseline levels.
-
Conclusion
The mechanism of action of this compound in schizophrenia is multifaceted, characterized by a unique combination of partial agonism and antagonism at key dopamine and serotonin receptors. Its high affinity for the dopamine D3 receptor, coupled with its biased agonism at the D2 receptor and its interactions with the serotonergic and glutamatergic systems, provides a plausible molecular basis for its broad-spectrum efficacy, including its beneficial effects on negative and cognitive symptoms. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antipsychotic agents with improved therapeutic profiles. A thorough understanding of these complex pharmacological properties is essential for optimizing its clinical use and for advancing the field of psychopharmacology.
References
- 1. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recordati.ch [recordati.ch]
- 3. The role of dopamine D3 receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of this compound in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental drug 'this compound' more effective in treating negative schizophrenia symptoms: Study [ibtimes.com.au]
- 13. researchgate.net [researchgate.net]
- 14. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term effects of aripiprazole exposure on monoaminergic and glutamatergic receptor subtypes: comparison with this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 16. Long-term effects of aripiprazole exposure on monoaminergic and glutamatergic receptor subtypes: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cariprazine: A Deep Dive into its Pharmacodynamics and Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent characterized by a unique and complex pharmacodynamic profile. Its therapeutic efficacy in schizophrenia and bipolar disorder is attributed to its distinct interactions with a range of neurotransmitter receptors, most notably dopamine (B1211576) D2 and D3, and serotonin (B10506) 5-HT1A receptors. This technical guide provides an in-depth exploration of this compound's receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed methodologies for the key experimental assays used to elucidate this profile are also presented to provide a comprehensive resource for researchers in the field.
Receptor Binding Profile
This compound's interaction with various neurotransmitter receptors has been extensively characterized using radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. This compound exhibits a strong preference for dopamine D3 receptors, with high affinity for D2 receptors and moderate affinity for several other serotonin and histamine (B1213489) receptors.[1][2][3][4]
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | This compound Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| Dopamine D3 | 0.085 - 0.3 | [1][5] |
| Dopamine D2L | 0.49 | [1][3][4] |
| Dopamine D2S | 0.69 | [1][3][4] |
| Serotonin Receptors | ||
| Serotonin 5-HT1A | 1.4 - 2.6 | [1][3][4][5] |
| Serotonin 5-HT2B | 0.58 - 1.1 | [5] |
| Serotonin 5-HT2A | 18.8 | [3][4][5] |
| Serotonin 5-HT2C | 134 | [3][4][5] |
| Histamine Receptors | ||
| Histamine H1 | 23.2 - 23.3 | [5] |
| Adrenergic Receptors | ||
| α1A-Adrenergic | 155 | [3][4][5] |
| Muscarinic Receptors | ||
| Cholinergic Muscarinic | >1000 (IC50) | [5] |
Note: Ki values can vary slightly between studies due to different experimental conditions.
Functional Activity at Key Receptors
Beyond simple binding, the functional consequence of this compound's interaction with its target receptors is crucial to its mechanism of action. This compound acts as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors.[6][7] This means it can act as either an agonist or an antagonist depending on the endogenous neurotransmitter levels. At other receptors, such as serotonin 5-HT2A and 5-HT2B, it primarily functions as an antagonist.[7]
Table 2: this compound Functional Activity
| Receptor | Activity | Parameter | Value | Reference(s) |
| Dopamine D2L | Partial Agonist/Antagonist | pEC50 (IP production) | 8.50 | [8] |
| Emax (IP production) | 30% | [8] | ||
| pKb (antagonist) | 9.22 | [8] | ||
| Dopamine D3 | Partial Agonist/Antagonist | pEC50 (cAMP inhibition) | 8.58 | [8] |
| Emax (cAMP inhibition) | 71% | [8] | ||
| pKb (antagonist) | 9.57 | [8] | ||
| Serotonin 5-HT1A | Partial Agonist | Low intrinsic efficacy | - | [8] |
| Serotonin 5-HT2B | Antagonist | - | - | [8] |
Key Experimental Methodologies
The characterization of this compound's pharmacodynamic profile relies on a suite of sophisticated in vitro and in vivo experimental techniques. The following sections detail the core methodologies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation:
-
Cells (e.g., HEK293 or CHO) stably expressing the receptor of interest are cultured and harvested.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[9]
-
-
Assay Procedure:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) and varying concentrations of the unlabeled competitor drug (this compound).[9][10]
-
The incubation is carried out at a specific temperature for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assays: cAMP Accumulation
These assays measure the ability of a compound to modulate the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for many G-protein coupled receptors (GPCRs). Dopamine D2 and D3, and serotonin 5-HT1A receptors are all Gi/o-coupled, meaning their activation typically leads to a decrease in cAMP levels.
Experimental Workflow: cAMP HTRF Assay
Caption: Workflow for a cAMP Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol: cAMP HTRF Assay
-
Cell Preparation and Stimulation:
-
CHO or HEK293 cells expressing the receptor of interest are seeded into 96- or 384-well plates.[11][12]
-
To measure the inhibitory effect of this compound on Gi/o-coupled receptors, cells are typically stimulated with forskolin to elevate basal cAMP levels.
-
Varying concentrations of this compound are then added to the wells.
-
The plate is incubated to allow for receptor activation and modulation of cAMP production.
-
-
Detection:
-
A lysis buffer is added to release intracellular cAMP.
-
HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including a cAMP analog labeled with a fluorescent acceptor (d2) and an anti-cAMP antibody labeled with a fluorescent donor (europium cryptate), are added.[13][14]
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. Cellular cAMP competes with the labeled cAMP for antibody binding, causing a decrease in the FRET signal.
-
-
Data Analysis:
-
The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor), and the ratio is calculated.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of this compound that produces 50% of the maximal response (EC50 for agonists/partial agonists) or 50% inhibition of the forskolin-stimulated response (IC50 for antagonists) is determined.
-
Functional Assays: β-Arrestin Recruitment
This assay measures the recruitment of the protein β-arrestin to an activated GPCR, a key step in receptor desensitization and an indicator of G-protein independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.
Caption: this compound's modulation of D2/D3 receptor signaling.
-
G-Protein Dependent Pathway: Upon binding to D2/D3 receptors, this compound modulates the activity of the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP and subsequently reduces the activity of Protein Kinase A (PKA). [15]* β-Arrestin Dependent Pathway: this compound also influences G-protein independent signaling. Activation of D2/D3 receptors can lead to their phosphorylation by G-protein coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. This can initiate a separate signaling cascade involving the activation of Akt and the inhibition of Glycogen Synthase Kinase 3β (GSK3β). [16][17]this compound has been shown to be a very weak partial agonist for β-arrestin 2 recruitment at D2 receptors. [16]
Serotonin 5-HT1A Receptor Signaling
This compound's partial agonism at 5-HT1A receptors, which are also Gi/o-coupled, contributes to its therapeutic profile.
Serotonin 5-HT1A Receptor Signaling and Neuronal Firing
Caption: this compound's effects on presynaptic and postsynaptic 5-HT1A receptors.
-
Presynaptic Autoreceptors: Acting as an agonist at 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus, this compound inhibits the firing of these neurons. [6][18]This leads to a reduction in serotonin synthesis and release.
-
Postsynaptic Receptors: At postsynaptic 5-HT1A receptors in regions like the hippocampus, this compound's partial agonist activity modulates neuronal activity, which is thought to contribute to its anxiolytic and antidepressant effects. [6][18]
Conclusion
This compound's intricate pharmacodynamic profile, characterized by its D3-preferring D2/D3 partial agonism and its interactions with key serotonin receptors, underpins its broad spectrum of clinical efficacy. A thorough understanding of its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates is essential for the continued development of novel therapeutics for complex neuropsychiatric disorders. The experimental methodologies detailed herein provide a framework for the continued investigation of this compound and other novel psychoactive compounds.
References
- 1. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. researchgate.net [researchgate.net]
- 4. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 5. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of this compound in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.fsu.edu [bio.fsu.edu]
- 8. This compound (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. D2 Dopamine Receptor G Protein-Biased Partial Agonists Based on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Function Activity Relationships of this compound Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery and Chemical Development of Cariprazine: A Technical Overview
Introduction
Cariprazine (B1246890), marketed under brand names such as Vraylar® and Reagila®, is a third-generation atypical antipsychotic medication utilized in the treatment of schizophrenia and bipolar disorder.[1][2] It is also prescribed as an adjunctive treatment for major depressive disorder.[1] Developed by Gedeon Richter, the molecule was first synthesized in December 2002, with a patent application filed in August 2003.[3][4] The D3 project, which ultimately led to the discovery of this compound, was initiated in December 1999.[3] this compound gained its first global approval in the United States in September 2015.[5] This document provides a detailed technical guide on the discovery, chemical development, and pharmacological profile of the this compound molecule.
Chemical Development and Synthesis
The chemical development of this compound has led to various synthetic routes, including commercially viable approaches. A common pathway involves the synthesis from N-(4-oxocyclohexyl) acetamide (B32628) through a series of reactions.[6][7] These reactions include a Wittig-Horner reaction, reduction of the resulting alkene, hydrolysis of the ester, deacylation, amidation, and reduction of a Weinreb amide to form the corresponding aldehyde.[6][7] The final step is a reductive amination of the aldehyde with the appropriate amine to yield this compound.[6][7]
Another reported synthesis method involves the condensation of trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-cyclohexyl-amine with dimethylcarbamoyl chloride. An improved and commercially viable approach has been developed to shorten reaction times and improve product purity.[8][9] This method involves the acylation of the starting amine with dimethylcarbamoyl chloride in the presence of an aqueous solution of an inorganic base, such as sodium carbonate or potassium carbonate, in a suitable solvent like dichloromethane.[9] This process has been shown to have a short reaction time, mild reaction conditions, and a product purity of over 99.0%.[8][9]
The following diagram illustrates a generalized synthetic scheme for this compound.
Caption: Generalized synthetic pathway for this compound.
Pharmacological Profile
Mechanism of Action
The precise mechanism of action of this compound is not fully understood, but it is believed to be mediated through its activity as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[2][5] Unlike many other antipsychotics that primarily target D2 and 5-HT2A receptors, this compound exhibits a higher affinity for dopamine D3 receptors.[1][5] This D3-preferring profile is a unique characteristic among antipsychotics.[10][11]
This compound's partial agonism at D2 and D3 receptors allows it to modulate dopaminergic activity.[1] In situations of high dopamine levels, it acts as an antagonist, while in low dopamine states, it exhibits agonist activity.[1] This is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.[10] The antagonism at 5-HT2A receptors may increase dopaminergic neurotransmission in the nigrostriatal pathway, potentially reducing the risk of extrapyramidal symptoms.[5]
Receptor Binding Profile
This compound and its two major active metabolites, desmethyl this compound (DCAR) and didesmethyl this compound (DDCAR), have a similar in vitro receptor binding profile.[5][12] Both metabolites show a high affinity for human D3, D2L, 5-HT1A, 5-HT2A, and 5-HT2B receptors, with an even higher selectivity for D3 versus D2 receptors than the parent compound.[12] The binding affinities (Ki) of this compound and its metabolites for various human and rat receptors are summarized in the table below.
| Receptor | This compound (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) |
| Human Receptors | |||
| Dopamine D3 | 0.085 | 0.05 | 0.04 |
| Dopamine D2L | 0.49 | 0.2 | 0.3 |
| Dopamine D2S | 0.69 | 0.3 | 0.5 |
| Serotonin 5-HT1A | 2.6 | 1.8 | 1.9 |
| Serotonin 5-HT2B | 0.58 | 0.9 | 1.2 |
| Serotonin 5-HT2A | 18.8 | 10 | 10 |
| Histamine H1 | 23.2 | 20 | 30 |
| Rat Receptors | |||
| Dopamine D3 | 0.26 | 0.1 | 0.1 |
| Dopamine D2 | 0.62 | 0.3 | 0.4 |
Data compiled from multiple sources.[12]
Signaling Pathways
This compound's interaction with dopamine and serotonin receptors modulates several downstream signaling pathways. As a partial agonist at D2 and D3 receptors, it influences adenylyl cyclase activity and cyclic AMP (cAMP) levels.[13] Its partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors also contribute to the modulation of serotonergic and dopaminergic neurotransmission.
Caption: this compound's receptor interaction and downstream effects.
Experimental Protocols
The characterization of this compound's pharmacological profile involved a variety of in vitro and in vivo experimental protocols.
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of this compound and its metabolites for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the specific human or rat receptor of interest, or from brain tissue (e.g., rat striatum), are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand that is known to bind to the target receptor.
-
Competition Assay: Increasing concentrations of the test compound (this compound, DCAR, or DDCAR) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Counting: After incubation, the bound and free radioligand are separated, typically by filtration. The amount of radioactivity bound to the membranes is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
-
Objective: To determine the functional activity of this compound (i.e., whether it acts as an agonist, partial agonist, or antagonist) at its target receptors.
-
[35S]GTPγS Binding Assay:
-
Principle: This assay measures the activation of G-protein coupled receptors (GPCRs). When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the G-protein α-subunit. [35S]GTPγS is a non-hydrolyzable analog of GTP that can be used to quantify this activation.
-
Methodology: Cell membranes containing the receptor of interest are incubated with GDP, [35S]GTPγS, and varying concentrations of the test compound. The amount of [35S]GTPγS bound to the G-proteins is then measured. An increase in binding indicates agonist activity, while no change or a decrease (in the presence of a known agonist) indicates antagonist activity.
-
-
cAMP Signaling Assay:
-
Principle: This assay is used for GPCRs that are coupled to adenylyl cyclase. Activation of Gs-coupled receptors stimulates adenylyl cyclase and increases intracellular cAMP levels, while activation of Gi-coupled receptors inhibits adenylyl cyclase and decreases cAMP levels.
-
Methodology: Whole cells expressing the receptor of interest are treated with the test compound. The intracellular concentration of cAMP is then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA).
-
The following diagram illustrates a general workflow for in vitro pharmacological profiling.
Caption: General workflow for in vitro pharmacological profiling.
In Vivo Studies
-
Positron Emission Tomography (PET): PET studies using specific radioligands, such as [11C]-(+)-PHNO, have been conducted in patients with schizophrenia to determine the in vivo occupancy of dopamine D2 and D3 receptors by this compound.[11] These studies have confirmed that this compound binds to both D3 and D2 receptors in a dose-dependent manner, with a preference for D3 receptors.[14]
Conclusion
The discovery and development of this compound represent a significant advancement in the field of psychopharmacology. Its unique pharmacological profile, characterized by high affinity and partial agonism at dopamine D3 receptors, distinguishes it from other atypical antipsychotics.[10][15] The extensive preclinical and clinical research, employing a range of in vitro and in vivo experimental methodologies, has provided a detailed understanding of its mechanism of action and clinical efficacy. The ongoing research and clinical experience with this compound continue to elucidate its therapeutic potential in treating a spectrum of psychiatric disorders.[16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. gedeonrichter.com [gedeonrichter.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis of Antipsychotic Drug, this compound: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. data.epo.org [data.epo.org]
- 10. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 11. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine's High Affinity for Dopamine D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic distinguished by its unique pharmacological profile, most notably its high affinity for the dopamine (B1211576) D3 receptor.[1][2] This characteristic is hypothesized to contribute to its efficacy in treating a broad range of symptoms in psychiatric disorders, including negative and cognitive symptoms of schizophrenia, which are often refractory to other antipsychotics.[3] This technical guide provides an in-depth exploration of this compound's interaction with the D3 receptor, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data: Receptor Binding Affinities and In Vivo Occupancy
The cornerstone of this compound's pharmacological profile is its potent and preferential binding to the dopamine D3 receptor. This high affinity is maintained by its major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR).[4][5] The following tables summarize the in vitro binding affinities (Ki) of this compound and its metabolites for various receptors, as well as the in vivo receptor occupancy data obtained from positron emission tomography (PET) studies.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of this compound and its Major Metabolites
| Compound | Dopamine D3 | Dopamine D2 | 5-HT1A | 5-HT2A | 5-HT2B |
| This compound | 0.085[2] | 0.49[2] | 2.6[2] | 18.8[1] | 0.58[1] |
| Desmethyl-cariprazine (DCAR) | 0.04 (pKi 10.42)[4] | 0.81 (pKi 9.09)[4] | 2.95 (pKi 8.53)[4] | 1.17 (pKi 7.93)[4] | 0.47 (pKi 9.33)[4] |
| Didesmethyl-cariprazine (DDCAR) | 0.056 (pKi 10.25)[4] | 1.41 (pKi 8.85)[4] | 1.69 (pKi 8.77)[4] | 1.15 (pKi 7.94)[4] | 0.52 (pKi 9.28)[4] |
Table 2: In Vivo Dopamine D2 and D3 Receptor Occupancy of this compound in Patients with Schizophrenia (PET with [11C]-(+)-PHNO)
| Daily Dose | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy |
| 1 mg | 76%[6][7] | 45%[6][7] |
| 3 mg | 92%[1][8] | 79%[1][8] |
| 12 mg | ~100%[6][7] | ~100%[6][7] |
Table 3: Functional Activity of this compound
| Assay | Receptor | Parameter | Value |
| cAMP Inhibition | Dopamine D2 | EC50 | 1.4 nM[9] |
| cAMP Inhibition | Dopamine D2 | Intrinsic Activity | ~75% (compared to quinpirole)[9] |
| Plasma Exposure-Response (PET) | Dopamine D3 | EC50 | 3.84 nM[6][7] |
| Plasma Exposure-Response (PET) | Dopamine D2 | EC50 | 13.03 nM[6][7] |
| Conditioned Avoidance Response (Rat) | - | ED50 | 0.84 mg/kg[10] |
Experimental Protocols
The quantitative data presented above are derived from a variety of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.
Receptor Binding Assays: [3H]-Spiperone Competition Binding
This in vitro assay is used to determine the binding affinity of a test compound (e.g., this compound) for dopamine receptors by measuring its ability to compete with a radiolabeled ligand ([3H]-spiperone) for receptor binding sites.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone.
-
Test Compound: this compound or its metabolites.
-
Non-specific Binding Control: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[11]
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound. Prepare a working solution of [3H]-spiperone at a concentration of approximately 2-3 times its Kd value.[12]
-
Incubation: In a 96-well plate, combine the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).[13]
-
Reaction Initiation: Add the [3H]-spiperone solution to each well to initiate the binding reaction.
-
Equilibration: Incubate the plate at 30°C for 1 hour with shaking to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays: [35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the D3 receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.
Materials:
-
Cell Membranes: Membranes from cells expressing the dopamine D3 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: Dopamine or a reference agonist.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and GDP.
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare a solution of cell membranes in the assay buffer containing GDP.[14]
-
Incubation: In a 96-well plate, combine the membrane solution with the test compound (to assess its agonist or antagonist activity) or a reference agonist.
-
Reaction Initiation: Add [35S]GTPγS to each well to start the reaction.[14]
-
Equilibration: Incubate the plate at room temperature for 30-60 minutes.[14]
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the potency (EC50) and efficacy (Emax) of the test compound as an agonist or its potency (IC50) as an antagonist.
In Vivo Studies: PET Imaging with [11C]-(+)-PHNO
Positron Emission Tomography (PET) with the radioligand [11C]-(+)-PHNO is used to visualize and quantify dopamine D2 and D3 receptor occupancy in the living brain. [11C]-(+)-PHNO is a D3-preferring agonist radioligand.
Procedure:
-
Subject Preparation: Participants undergo a baseline PET scan to measure receptor density before drug administration.
-
Drug Administration: Subjects are treated with this compound at specified doses for a designated period (e.g., 15 days).[6][7]
-
Radioligand Injection: [11C]-(+)-PHNO is administered intravenously as a bolus injection.[15]
-
PET Scan: Dynamic PET imaging is performed for a duration of up to 112.5 minutes to measure the distribution and binding of the radioligand in the brain.[16]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the plasma, which is used to generate an arterial input function.[15]
-
Data Analysis: The PET data is analyzed using kinetic modeling to determine the binding potential of the radioligand in different brain regions. Receptor occupancy is calculated as the percentage reduction in binding potential after drug treatment compared to the baseline scan.
In Vivo Studies: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a behavioral model used to assess the antipsychotic-like activity of a compound. It measures the ability of a drug to suppress a learned avoidance response without producing sedation.
Apparatus:
-
A shuttle box with two compartments separated by a partition with an opening. The floor is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the electric shock.
Procedure:
-
Training: Rats are trained to avoid the electric shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Drug Administration: this compound or a vehicle is administered to the trained rats at various doses.[5]
-
Testing: The rats are placed in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving to the other compartment before the shock) is recorded.
-
Data Analysis: The dose at which the drug significantly reduces the number of avoidance responses is determined, providing the ED50 for antipsychotic-like activity.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[17] Upon activation by an agonist, such as dopamine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as a partial agonist at the D3 receptor, meaning it binds to the receptor and elicits a response that is lower than that of the full agonist, dopamine. This partial agonism modulates the downstream signaling cascade.
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Receptor Affinity Determination
The determination of a compound's receptor binding affinity is a fundamental step in drug discovery and development. The following diagram outlines a typical experimental workflow for a competitive radioligand binding assay.
Caption: Receptor Affinity Determination Workflow.
Conclusion
This compound's high affinity for the dopamine D3 receptor, coupled with its partial agonist activity, represents a significant evolution in the pharmacology of antipsychotic medications. This unique profile, supported by extensive in vitro and in vivo data, provides a strong rationale for its potential to address a wider spectrum of symptoms in schizophrenia and other psychiatric disorders. The detailed experimental protocols and visualized pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and build upon the science of D3 receptor modulation.
References
- 1. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Whole-body distribution and radiation dosimetry of 11C-(+)-PHNO, a D2/3 agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cariprazine as a Dopamine D2/D3 Receptor Partial Agonist: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cariprazine (B1246890) is an atypical antipsychotic characterized by its unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 receptor subtype.[1][2] This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its role as a D2/D3 partial agonist. It includes a compilation of quantitative data on its binding affinities and functional activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction: The Dopamine D2/D3 Partial Agonist Mechanism
This compound's therapeutic effects are hypothesized to be mediated through its partial agonism at dopamine D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[3] As a partial agonist, this compound exhibits both agonistic and antagonistic properties depending on the endogenous dopamine levels. In a hyperdopaminergic state, it acts as an antagonist, reducing dopaminergic neurotransmission. Conversely, in a hypodopaminergic state, it functions as an agonist, increasing dopaminergic activity.[4] This modulatory effect is a key feature of its mechanism of action. Notably, this compound displays a higher affinity for D3 receptors compared to D2 receptors, a characteristic that distinguishes it from other atypical antipsychotics like aripiprazole (B633) and brexpiprazole.[1][3]
Quantitative Pharmacology of this compound
The following tables summarize the in vitro binding affinities and in vivo receptor occupancy of this compound at dopamine D2 and D3 receptors, as well as other relevant targets.
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [5] |
| Dopamine D2L | 0.49 | [6] |
| Dopamine D2S | 0.69 | [6] |
| Serotonin 5-HT1A | 2.6 | [5] |
| Serotonin 5-HT2B | 0.58 | [7] |
| Serotonin 5-HT2A | 18.8 | [7] |
| Histamine H1 | 23.3 | [7] |
Table 2: In Vivo Dopamine D2/D3 Receptor Occupancy of this compound in Humans (PET Studies)
| Daily Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | Reference |
| 1 mg | 76 | 45 | [8][9] |
| 1.5 mg | - | 69-75 | [10] |
| 3 mg | 92 | 79 | [8][11] |
| 12 mg | ~100 | ~100 | [8][9] |
Core Signaling Pathways
The interaction of this compound with D2 and D3 receptors modulates downstream signaling cascades. As a partial agonist, its effect is dependent on the ambient dopamine concentration.
Experimental Protocols
Radioligand Binding Assay for D2/D3 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for dopamine D2 and D3 receptors using a radiolabeled antagonist, such as [3H]-spiperone.[12][13]
Materials:
-
Cell membranes from cell lines stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]-spiperone.
-
Unlabeled competitor: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., butaclamol).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, [3H]-spiperone at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a saturating concentration of butaclamol.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound (the concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This protocol describes a functional assay to measure the effect of this compound on adenylyl cyclase activity via the Gi-coupled D2/D3 receptors.[14][15]
Materials:
-
CHO or HEK293 cells stably expressing human D2 or D3 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound at various concentrations.
-
A full D2/D3 agonist (e.g., quinpirole) as a positive control.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a commercial kit.
-
To determine antagonist activity, co-incubate this compound with a D2/D3 agonist and measure the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Plot the results as a dose-response curve to determine the EC50 or IC50 of this compound.
Functional Assay: β-Arrestin Recruitment
This protocol outlines a method to assess the ability of this compound to promote the recruitment of β-arrestin to D2/D3 receptors, a key step in receptor desensitization and G-protein-independent signaling.[16][17][18]
Materials:
-
HEK293 cells co-expressing a D2 or D3 receptor fused to a luciferase or fluorescent protein fragment and β-arrestin fused to a complementary fragment (e.g., using BRET or enzyme complementation assays).
-
This compound at various concentrations.
-
A full D2/D3 agonist as a positive control.
-
Substrate for the luciferase or detection reagents for the fluorescent signal.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the necessary substrate or detection reagents.
-
Measure the luminescence or fluorescence signal.
-
An increase in signal indicates β-arrestin recruitment.
-
Plot the data as a dose-response curve to determine the EC50 of this compound for β-arrestin recruitment.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize a D2/D3 partial agonist like this compound and the workflow for a typical binding assay.
Conclusion
This compound's distinct pharmacological profile, characterized by its partial agonism at dopamine D2 and D3 receptors with a higher affinity for D3, underpins its therapeutic utility in schizophrenia and bipolar disorder. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals. A thorough understanding of its mechanism of action is crucial for the rational design of future therapeutic agents targeting the dopaminergic system. Further research into the nuances of its signaling pathways will continue to elucidate its full therapeutic potential and may open new avenues for the treatment of neuropsychiatric disorders.
References
- 1. The role of dopamine D3 receptors in the mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 2. recordati.ch [recordati.ch]
- 3. psychscenehub.com [psychscenehub.com]
- 4. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 5. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [(11)C]-(+)-PHNO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine's Active Metabolites: A Technical Guide to Desmethyl-Cariprazine (DCAR) and Didesmethyl-Cariprazine (DDCAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent characterized by a unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors, with a preference for the D₃ receptor, and as a partial agonist at serotonin (B10506) 5-HT₁A receptors.[1][2] Its clinical efficacy is not solely attributable to the parent compound; two major, pharmacologically active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), play a significant role.[3][4] These metabolites are formed through sequential demethylation and possess similar receptor binding and functional activity profiles to this compound, thereby contributing substantially to its overall therapeutic effect.[4] This technical guide provides an in-depth overview of the core pharmacological and pharmacokinetic characteristics of DCAR and DDCAR, detailed experimental methodologies for their study, and visual representations of their metabolic and signaling pathways.
Pharmacokinetics and Metabolism
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6.[5][6] The metabolic cascade involves a two-step demethylation process. First, this compound is demethylated to form desmethyl-cariprazine (DCAR). Subsequently, DCAR undergoes further demethylation by the same enzymes to produce didesmethyl-cariprazine (DDCAR).[5] DDCAR can be further metabolized via hydroxylation, mediated by CYP3A4, to form a hydroxylated metabolite which is then excreted.[5]
Both DCAR and DDCAR are clinically relevant due to their substantial presence in plasma and their long half-lives, which contribute to the sustained therapeutic effect of this compound.[4] Notably, DDCAR has a significantly longer terminal half-life than both the parent drug and DCAR, leading to its accumulation and becoming the most prominent moiety at steady state.[7][8]
Metabolic Pathway of this compound
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its active metabolites are summarized in the table below. The long half-life of DDCAR is a key feature, contributing to a prolonged therapeutic window and a delayed time to relapse upon discontinuation.[9]
| Parameter | This compound | Desmethyl-Cariprazine (DCAR) | Didesmethyl-Cariprazine (DDCAR) |
| Mean Terminal Half-life | 2-5 days[8] | 1-2 days[10] | ~2-3 weeks[10] |
| Time to 90% Steady State | ~1 week[11] | ~1 week[11] | ~3 weeks[11] |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 (minor)[5] | CYP3A4, CYP2D6[5] | CYP3A4[5] |
| Plasma Protein Binding | 91-97% (total)[12] | 91-97% (total)[12] | 91-97% (total)[12] |
| Contribution to Total Exposure at Steady State | ~28.1%[7] | ~7.7%[7] | ~64.2%[7] |
Pharmacodynamics
DCAR and DDCAR exhibit pharmacological profiles that are remarkably similar to the parent compound, this compound. They act as potent partial agonists at dopamine D₂ and D₃ receptors and serotonin 5-HT₁A receptors.[4] A distinguishing feature of this compound and its metabolites is their higher affinity for D₃ receptors compared to D₂ receptors.[3][13] In fact, both DCAR and DDCAR show an even greater selectivity for the D₃ receptor than this compound itself.[4]
Receptor Binding Affinities
The in vitro binding affinities (Ki) of this compound, DCAR, and DDCAR for key human receptors are presented below. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | DCAR (Ki, nM) | DDCAR (Ki, nM) |
| Dopamine D₃ | 0.085[14] | > this compound affinity[4] | > this compound affinity[4] |
| Dopamine D₂L | 0.49[14] | Similar to this compound[4] | Similar to this compound[4] |
| Dopamine D₂S | 0.69[14] | Similar to this compound[4] | Similar to this compound[4] |
| Serotonin 5-HT₁A | 2.6[14] | Similar to this compound[4] | Similar to this compound[4] |
| Serotonin 5-HT₂B | 0.58[14] | Similar to this compound[4] | Similar to this compound[4] |
| Serotonin 5-HT₂A | 18.8[14] | Higher affinity than this compound[4] | Higher affinity than this compound[4] |
| Histamine H₁ | 23.2[14] | Moderate affinity[4] | Moderate affinity[4] |
| α₁A-Adrenergic | 155[14] | Low affinity | Low affinity |
Receptor Binding Profile Overview
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. d-nb.info [d-nb.info]
- 7. psychscenehub.com [psychscenehub.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts antimanic properties and interferes with dopamine D2 receptor β-arrestin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 12. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Review of Cariprazine's Efficacy: A Technical Guide
Introduction
Cariprazine (B1246890) is a third-generation atypical antipsychotic approved for the treatment of schizophrenia, the acute treatment of manic or mixed episodes associated with bipolar I disorder, the treatment of depressive episodes associated with bipolar I disorder (bipolar depression), and as an adjunctive therapy to antidepressants for major depressive disorder (MDD).[1][2][3] Its distinct pharmacological profile, primarily characterized by potent, high-affinity partial agonism at dopamine (B1211576) D₃ and D₂ receptors (with a preference for D₃) and serotonin (B10506) 5-HT₁A receptors, differentiates it from other antipsychotics.[1][4] This review provides an in-depth summary of the clinical efficacy of this compound across its approved indications, focusing on quantitative data from pivotal clinical trials and detailing the experimental protocols employed.
Core Mechanism of Action
The therapeutic effects of this compound are believed to be mediated through a combination of partial agonist activity at central dopamine D₂/D₃ and serotonin 5-HT₁A receptors, and antagonist activity at serotonin 5-HT₂A and 5-HT₂B receptors.[3][5] Its high affinity for the D₃ receptor is a unique feature.[1][4] As a partial agonist, this compound can modulate dopaminergic and serotonergic activity, acting as a functional agonist when endogenous neurotransmitter levels are low and as a functional antagonist when they are high.[2][6] This stabilizing effect is thought to contribute to its efficacy across a spectrum of psychotic and mood symptoms.
Efficacy in Schizophrenia
This compound has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia, as well as in preventing relapse.
Acute Schizophrenia
Multiple 6-week, randomized, double-blind, placebo-controlled trials have established the efficacy of this compound in adults with acute exacerbations of schizophrenia.[7] The primary endpoint in these studies was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. Across studies, this compound at doses of 1.5–6 mg/day was significantly more effective than placebo in reducing PANSS total scores.[8][9]
Predominant Negative Symptoms
A key differentiator for this compound is its demonstrated efficacy in treating persistent, predominant negative symptoms of schizophrenia. In a 26-week, double-blind study comparing this compound to risperidone (B510), this compound showed a statistically significant greater improvement in the PANSS factor score for negative symptoms (PANSS-FSNS).[10]
Relapse Prevention
The long-term efficacy of this compound was evaluated in a randomized withdrawal study. Patients stabilized on this compound who continued treatment experienced a significantly longer time to relapse compared to those who were switched to placebo.[9]
Table 1: Summary of Efficacy Data in Schizophrenia
| Study Type | Indication | Treatment Arms | Duration | Primary Outcome Measure | Key Finding (this compound vs. Placebo) |
| Phase II/III Pooled Analysis | Acute Exacerbation | 1.5-9.0 mg/day | 6 Weeks | Change in PANSS Total Score | Statistically significant improvement (p<0.0001).[10] |
| Phase III (NCT01104766) | Predominant Negative Symptoms | This compound (4.5 mg/day) vs. Risperidone (4 mg/day) | 26 Weeks | Change in PANSS-FSNS | This compound was significantly superior to risperidone (LSMD = -1.46, p=0.0022).[10] |
| Long-Term Maintenance | Relapse Prevention | This compound (3-9 mg/day) vs. Placebo | 72 Weeks (Double-blind phase) | Time to Relapse | This compound significantly delayed relapse compared to placebo.[7][9] |
Experimental Protocol: Pivotal Trial in Acute Schizophrenia (Illustrative)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.[7][9]
-
Patient Population: Adults aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute exacerbation for <4 weeks.[11] Inclusion criteria typically required a PANSS total score ≥70 and a Clinical Global Impressions-Severity (CGI-S) score ≥4.[11]
-
Interventions: Patients were randomized to receive a fixed dose of this compound (e.g., 1.5 mg/day, 3.0 mg/day, 4.5 mg/day), placebo, or an active comparator (e.g., risperidone 4.0 mg/day).[9]
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to week 6 in the PANSS total score.[7][9]
-
Statistical Analysis: The primary analysis was often performed on the modified intent-to-treat (mITT) population using a Mixed-effects Model for Repeated Measures (MMRM) to handle missing data.[7]
Efficacy in Bipolar I Disorder
This compound is approved for both the manic and depressive phases of bipolar I disorder.
Acute Manic or Mixed Episodes
In three 3-week, randomized, placebo-controlled trials, flexibly dosed this compound (3–12 mg/day) was significantly more effective than placebo in reducing symptoms of mania.[12] The primary endpoint was the change in Young Mania Rating Scale (YMRS) total score. Significant improvement was seen as early as day 4 and was maintained throughout the studies.[1] this compound also demonstrated higher rates of both response (≥50% YMRS improvement) and remission (YMRS score ≤12) compared to placebo.[1][12]
Bipolar Depression
The efficacy of this compound in bipolar I depression was established in three 6- or 8-week randomized, placebo-controlled studies.[13][14] The primary endpoint was the change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score. This compound 1.5 mg/day consistently demonstrated a statistically significant reduction in depressive symptoms compared to placebo.[13][14][15] The 3.0 mg/day dose also showed significant improvement in some, but not all, studies.[13][14][15]
Table 2: Summary of Efficacy Data in Bipolar I Disorder
| Study Type | Indication | Treatment Arms | Duration | Primary Outcome Measure | Key Finding (this compound vs. Placebo) |
| Meta-Analysis | Acute Mania | 3-12 mg/day | 3 Weeks | Change in YMRS Total Score | Significant reduction in manic symptoms (SMD: -0.52).[15][16] |
| Meta-Analysis | Acute Mania | 3-12 mg/day | 3 Weeks | Response & Remission Rates | Significantly higher response (OR: 2.31) and remission (OR: 2.05) rates.[15][16] |
| Phase III (RGH-MD-53) | Bipolar Depression | 1.5 mg/day, 3.0 mg/day | 6 Weeks | Change in MADRS Total Score | 1.5 mg/day: Significant LSMD of -2.5 (p=0.0417). 3.0 mg/day: Not significant.[13] |
| Phase III (RGH-MD-54) | Bipolar Depression | 1.5 mg/day, 3.0 mg/day | 6 Weeks | Change in MADRS Total Score | 1.5 mg/day: Significant LSMD of -2.5 (p=0.0331). 3.0 mg/day: Significant LSMD of -3.0 (p=0.010).[12] |
| Meta-Analysis | Bipolar Depression | 1.5-3.0 mg/day | 6-8 Weeks | Change in MADRS Total Score | Significant reduction in depressive symptoms (SMD: -0.26 for 1.5 mg).[15][16] |
Experimental Protocol: Pivotal Trial in Bipolar Mania (Illustrative)
-
Study Design: A 3-week, multicenter, randomized, double-blind, placebo-controlled, flexible-dose study.[14]
-
Patient Population: Adults aged 18-65 years with a DSM-IV-TR diagnosis of bipolar I disorder, current manic or mixed episode. Inclusion criteria required a YMRS total score ≥20 and a MADRS total score <18 to isolate the manic phase.[17]
-
Interventions: Patients were randomized to receive a flexible dose of this compound (e.g., 3–6 mg/day or 6–12 mg/day) or placebo.[12]
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to week 3 in the YMRS total score.[14]
-
Statistical Analysis: An MMRM approach was used on the mITT population to assess the change in YMRS scores over time.
Efficacy in Major Depressive Disorder (Adjunctive Therapy)
This compound is approved as an adjunctive treatment for MDD in patients who have had an inadequate response to antidepressant therapy (ADT).
The efficacy was demonstrated in multiple randomized, double-blind, placebo-controlled studies.[18][19] In these studies, patients with an inadequate response to 1-3 prior ADTs were randomized to receive fixed doses of this compound or placebo in addition to their ongoing ADT. The primary endpoint was the change in MADRS total score from baseline to week 6 or 8.
Results have shown that this compound 1.5 mg/day led to a statistically significant improvement in MADRS total score compared to placebo.[18][19][20] Higher doses, such as 3.0 mg/day, have produced more variable results, not always reaching statistical significance.[1][18][20]
Table 3: Summary of Efficacy Data in Adjunctive MDD
| Study Name | Treatment Arms (Adjunctive to ADT) | Duration | Primary Outcome Measure | Key Finding (this compound vs. Placebo) |
| Study 3111-301-001 | 1.5 mg/day, 3.0 mg/day | 6 Weeks | Change in MADRS Total Score | 1.5 mg/day: Significant LSMD of -2.6 (p=0.0050). 3.0 mg/day: Not significant.[18][19][20] |
| RGH-MD-75 | Flexible-dose 2.0-4.5 mg/day | 8 Weeks | Change in MADRS Total Score | Significant improvement in MADRS total score (p=0.0114).[18] |
| Study 3111-302-001 | 1.5 mg/day, 3.0 mg/day | 6 Weeks | Change in MADRS Total Score | Did not meet primary endpoint for either dose.[18][21] |
Experimental Protocol: Pivotal Trial in Adjunctive MDD (Illustrative)
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.[20]
-
Patient Population: Adults with a DSM-5 diagnosis of MDD who had an inadequate response to at least one course of ADT in their current episode.
-
Interventions: Patients continued their ongoing ADT and were randomized in a 1:1:1 ratio to receive adjunctive this compound (1.5 mg/day or 3.0 mg/day) or placebo.[20]
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline to week 6 in the MADRS total score.[20]
-
Statistical Analysis: An MMRM analysis was conducted on the mITT population to evaluate the treatment effect.[20]
Conclusion
The extensive body of clinical trial data supports the efficacy of this compound across a range of psychiatric disorders. Its unique D₃-preferring partial agonist profile is hypothesized to contribute to its broad spectrum of activity, from reducing positive and negative symptoms in schizophrenia to alleviating both manic and depressive episodes in bipolar I disorder, and augmenting antidepressant effects in MDD. The quantitative data consistently demonstrate a statistically significant and clinically meaningful benefit over placebo, solidifying this compound's role as a versatile treatment option for researchers and clinicians in the field of drug development and psychiatric medicine.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 7. VRAYLAR® (this compound) Efficacy for Schizophrenia [vraylarhcp.com]
- 8. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Treating Schizophrenia, Mania, Bipolar Depression, and Unipolar Depression: A Review of Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound in bipolar I depression: A double‐blind, placebo‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cda-amc.ca [cda-amc.ca]
- 15. researchgate.net [researchgate.net]
- 16. This compound in the treatment of Bipolar Disorder: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Table 8, Details of Included Studies for Bipolar Mania - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound effective adjunctive treatment for major depressive disorder, find phase 3 trials [medicaldialogues.in]
- 19. psychiatryonline.org [psychiatryonline.org]
- 20. Adjunctive this compound for the Treatment of Patients With Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
A Technical Guide to the Serotonergic Effects of Cariprazine: Focus on 5-HT1A and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cariprazine (B1246890) is an atypical antipsychotic agent with a unique and complex pharmacological profile.[1][2] Its therapeutic efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, is thought to be mediated, in part, by its interactions with the serotonin (B10506) system.[3][4] This technical guide provides an in-depth examination of this compound's effects on two critical serotonin receptor subtypes: the 5-HT1A and 5-HT2A receptors. It summarizes quantitative binding and functional data, details common experimental protocols for assessing these interactions, and visualizes the associated signaling pathways.
Introduction
This compound is a third-generation atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a higher affinity for the D3 receptor.[5][6] Beyond its dopaminergic activity, this compound also demonstrates significant interactions with serotonin receptors, which are crucial to its overall therapeutic profile.[2][7] Specifically, it functions as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2][5][8] This dual action on the serotonin system is believed to contribute to its efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, as well as mood stabilization.[4][9][10] Understanding the precise nature of these interactions at a molecular and cellular level is paramount for ongoing research and the development of future therapeutics.
Quantitative Analysis of this compound's Interaction with 5-HT1A and 5-HT2A Receptors
The interaction of this compound with serotonin receptors has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinity (Ki) data.
Table 1: this compound Binding Affinities (Ki) at Human Serotonin Receptors
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 2.6 | [11][12] |
| 1.4 - 2.6 | [13] | |
| 5-HT2A | 18.8 | [13] |
| 180 | [11] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Binding Affinities (Ki, nM) of this compound and Other Antipsychotics
| Compound | 5-HT1A | 5-HT2A | Dopamine D2 | Dopamine D3 |
| This compound | 2.6 | 180 | 0.49 - 0.71 | 0.085 - 0.3 |
| Haloperidol | 1500 | 200 | 2.2 | 7.8 |
| Clozapine | 140 | 9.6 | 190 | 280 |
| Risperidone | 420 | 0.52 | 5.9 | 14 |
Data compiled from multiple sources for comparative purposes.[11][13]
Functional Activity at Serotonin Receptors
This compound's interaction with 5-HT1A and 5-HT2A receptors extends beyond simple binding; it elicits distinct functional responses.
-
5-HT1A Receptor: Partial Agonism this compound acts as a partial agonist at the 5-HT1A receptor.[2][8][14] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin.[14] This partial agonism is thought to contribute to its anxiolytic and antidepressant effects.[15] In vivo electrophysiological studies in rats have shown that this compound acts as a 5-HT1A autoreceptor agonist in the dorsal raphe nucleus (DRN), completely inhibiting the firing of 5-HT neurons, an effect reversed by the 5-HT1A antagonist WAY100635.[16] It also acts as a full agonist at postsynaptic 5-HT1A receptors in the hippocampus.[16]
-
5-HT2A Receptor: Antagonism In contrast to its action at 5-HT1A receptors, this compound functions as an antagonist at 5-HT2A receptors.[2][5][8] This antagonism is a common feature of many atypical antipsychotics and is linked to a reduced risk of extrapyramidal symptoms (EPS).[8] By blocking 5-HT2A receptors, this compound can increase dopaminergic neurotransmission in the nigrostriatal pathway, which may help to mitigate the motor side effects associated with D2 receptor blockade.[8] Electrophysiological studies have demonstrated this compound's 5-HT2A antagonist activity by its ability to reverse the inhibitory effect of a 5-HT2A receptor agonist on norepinephrine (B1679862) neurons in the locus coeruleus (LC).[16]
Experimental Protocols
The characterization of this compound's effects on 5-HT1A and 5-HT2A receptors relies on a variety of established experimental methodologies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for 5-HT1A and 5-HT2A receptors.
-
General Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing, unlabeled compound (in this case, this compound) is added at various concentrations. The ability of the unlabeled compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.
-
Protocol Outline for 5-HT1A Receptor Binding:
-
Receptor Source: Membranes from cells expressing cloned human 5-HT1A receptors or from rat hippocampal tissue.[17]
-
Radioligand: Typically [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist).[18]
-
Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in a suitable buffer (e.g., 50 mM Tris-HCl) to reach equilibrium.[17]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM serotonin). Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
-
Protocol Outline for 5-HT2A Receptor Binding:
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50) and efficacy.
-
Objective: To characterize the functional activity of this compound at 5-HT1A and 5-HT2A receptors.
-
[35S]GTPγS Binding Assay (for G-protein coupled receptors like 5-HT1A):
-
Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the G-protein is quantified.
-
Protocol Outline:
-
Membranes containing the 5-HT1A receptor are incubated with [35S]GTPγS, GDP, and varying concentrations of this compound.
-
The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Partial agonists like this compound will stimulate [35S]GTPγS binding to a lesser degree than a full agonist.
-
-
-
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A):
-
Principle: 5-HT2A receptors are coupled to the Gq protein, which activates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn mobilizes intracellular calcium (Ca2+).[21] This change in intracellular Ca2+ concentration can be measured using calcium-sensitive fluorescent dyes.
-
Protocol Outline:
-
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound before the addition of a known 5-HT2A agonist (e.g., serotonin).
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorometric plate reader.
-
An antagonist will inhibit the calcium flux induced by the agonist in a concentration-dependent manner.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for characterizing this compound's receptor interactions.
Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors and the action of this compound.
Caption: Workflow for characterizing this compound's receptor interactions.
Conclusion
This compound's distinct pharmacological profile, characterized by partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, is a key contributor to its therapeutic effects. This dual modulation of the serotonin system, in conjunction with its primary actions on dopamine D2 and D3 receptors, provides a multifaceted mechanism of action. The quantitative data and experimental methodologies outlined in this guide provide a framework for understanding and further investigating the complex serotonergic pharmacology of this compound. A thorough comprehension of these interactions is essential for optimizing its clinical application and for guiding the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [ouci.dntb.gov.ua]
- 2. psychscenehub.com [psychscenehub.com]
- 3. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 4. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 10. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]
- 13. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of this compound in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 21. innoprot.com [innoprot.com]
Therapeutic Potential of Cariprazine for Bipolar Depression: A Technical Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cariprazine (B1246890) is a third-generation atypical antipsychotic approved for the treatment of depressive episodes associated with bipolar I disorder. Its unique pharmacodynamic profile, characterized by high-affinity partial agonism at dopamine (B1211576) D3 and D2 receptors with a preference for D3, distinguishes it from other agents in its class. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and safety in the context of bipolar depression. It synthesizes data from pivotal clinical trials and preclinical studies, presenting quantitative data in structured tables and illustrating key pathways and processes through diagrams to support advanced research and development.
Pharmacodynamic Profile and Mechanism of Action
This compound's therapeutic effects in bipolar depression are hypothesized to be mediated through a combination of partial agonist and antagonist activities at key dopamine and serotonin (B10506) receptors.[1][2] Unlike other atypical antipsychotics, its most salient feature is its high affinity and preference for the dopamine D3 receptor.[3][4]
Receptor Binding and Functional Activity
This compound is a potent dopamine D3/D2 receptor partial agonist.[5][6] It also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2B and 5-HT2A receptors.[5][7] Its affinity for histamine (B1213489) H1 receptors is moderate, low for 5-HT2C and alpha-1A adrenergic receptors, and negligible for muscarinic cholinergic receptors, suggesting a lower potential for side effects like sedation, weight gain, and anticholinergic effects compared to some other antipsychotics.[7][8]
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Source(s) |
|---|---|---|---|
| Dopamine D3 | 0.085 | Partial Agonist | [9][10][11] |
| Dopamine D2 | 0.49 - 0.71 | Partial Agonist | [9][11] |
| Serotonin 5-HT1A | 1.4 - 2.6 | Partial Agonist | [9][10][11] |
| Serotonin 5-HT2B | 0.58 - 1.1 | Antagonist | [7][9] |
| Serotonin 5-HT2A | 18.8 | Antagonist | [9] |
| Histamine H1 | 23.3 | Antagonist | [9] |
| Serotonin 5-HT2C | 134 | Low Affinity | [9] |
| Adrenergic α1A | 155 | Low Affinity | [9] |
| Muscarinic (Cholinergic) | >1000 | No Appreciable Affinity |[9] |
Proposed Antidepressant Mechanism
This compound's efficacy in bipolar depression is thought to stem primarily from its unique action on the D3 receptor. D3 receptors are highly concentrated in the ventral tegmental area (VTA) and other limbic areas of the brain.[3][10] One leading hypothesis suggests that this compound's partial agonism at presynaptic D3 autoreceptors in the VTA leads to a disinhibition of dopaminergic neurons. This, in turn, is proposed to increase dopamine release in the prefrontal cortex, which may alleviate depressive symptoms such as anhedonia and impaired motivation.[8][12] The partial agonism at 5-HT1A receptors may also contribute to its antidepressant and anxiolytic effects.[12]
Clinical Efficacy in Bipolar I Depression
The efficacy of this compound for the treatment of adult patients with bipolar I depression has been established in several randomized, double-blind, placebo-controlled clinical trials.[13][14] The effective dose range appears to be 1.5-3.0 mg/day.[8]
Pivotal Trial Efficacy Data
Pivotal Phase 3 studies consistently demonstrated the superiority of this compound 1.5 mg/day over placebo. The primary endpoint in these trials was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 6.[14][15] In one key study, this compound 1.5 mg/day showed a statistically significant reduction in MADRS total score compared to placebo, while the 3.0 mg/day dose did not reach statistical significance in that particular trial.[14] However, pooled analyses support the efficacy of the 1.5-3.0 mg/day dose range.[13]
Table 2: Summary of Efficacy in Pivotal Bipolar Depression Trials (Change from Baseline at Week 6)
| Study Endpoint | Placebo | This compound 1.5 mg/day | This compound 3.0 mg/day | Source(s) |
|---|---|---|---|---|
| MADRS Total Score | ||||
| LSMD vs. Placebo | N/A | -2.5 | -2.2 (NS) | [3][14] |
| Adjusted p-value | N/A | 0.0417 | NS | [14] |
| CGI-S Score | ||||
| LSMD vs. Placebo | N/A | -0.3 | -0.2 (NS) | [14] |
| Adjusted p-value | N/A | 0.0417 | NS |[14] |
LSMD: Least-Squares Mean Difference; CGI-S: Clinical Global Impressions-Severity; NS: Not Significant.
Efficacy on Cognitive Symptoms
Post-hoc analyses have provided preliminary evidence that this compound may improve cognitive symptoms in patients with bipolar depression.[16] In a post-hoc analysis of one study, this compound 1.5 mg/day resulted in a statistically significant improvement on the Functioning Assessment Short Test (FAST) Cognitive subscale compared to placebo.[17]
Table 3: Effect of this compound on Cognitive Symptom Measures (LSMD vs. Placebo)
| Cognitive Measure | This compound 1.5 mg/day | This compound 3.0 mg/day | Source(s) |
|---|---|---|---|
| MADRS Item 6 (Concentration) | -0.5 (p<0.001) | -0.2 (p<0.05) | [18][16][17] |
| FAST Cognitive Subscale | -1.4 (p=0.0039) | N/A |[18][17] |
Pharmacokinetics and Metabolism
This compound has a complex pharmacokinetic profile characterized by slow absorption and elimination, and two major active metabolites.[19][20]
-
Metabolism: this compound is extensively metabolized in the liver, primarily by the CYP3A4 enzyme and to a lesser extent by CYP2D6.[21][22]
-
Active Metabolites: It is converted to two major active metabolites, desmethylthis compound (DCAR) and didesmethylthis compound (DDCAR), which have similar receptor binding profiles to the parent drug.[19][20]
-
Half-Life: The elimination half-life is long: 2-4 days for this compound, and 1-3 weeks for its active metabolites (DDCAR).[21]
-
Steady State: Due to the long half-lives, the median time to reach 90% of steady state is approximately 1 week for this compound and DCAR, and 3 weeks for DDCAR.[19][23]
Safety and Tolerability
In clinical trials for bipolar depression, this compound was generally well-tolerated.[14] The most common treatment-emergent adverse events (TEAEs) are akathisia, extrapyramidal symptoms (EPS), and restlessness.[13][14] Importantly, this compound is associated with minimal changes in metabolic parameters and body weight.[14][15]
Table 4: Incidence of Common TEAEs in Bipolar Depression Studies (Incidence ≥5% and at least twice that of placebo)
| Adverse Event | Placebo (%) | This compound 1.5 mg/day (%) | This compound 3.0 mg/day (%) | Source(s) |
|---|---|---|---|---|
| Akathisia | 2% | 6% | 10% | [13] |
| Restlessness | 3% | 2% | 7% | [13] |
| Nausea | 3% | 7% | 7% | [13] |
| Extrapyramidal Symptoms (EPS) | 2% | 4% | 6% | [13] |
| Fatigue | <5% | ≥5% | ≥5% |[14][15] |
Note: Percentages are pooled or representative from pivotal trials.
A meta-analysis found that the risk of discontinuation due to adverse events for this compound was similar to placebo.[24][25]
Key Experimental Methodologies
Generalized Phase 3 Clinical Trial Protocol
The efficacy of this compound in bipolar depression was evaluated in multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[14][15]
-
Study Population: Adult patients (18-65 years) meeting DSM-IV-TR or DSM-5 criteria for bipolar I disorder and a current major depressive episode. Baseline severity was typically defined by a MADRS total score ≥20 and a Young Mania Rating Scale (YMRS) score ≤12.[13]
-
Design: Following a screening period, eligible patients were randomized to receive fixed doses of this compound (e.g., 1.5 mg/day or 3.0 mg/day) or placebo for a 6- to 8-week double-blind treatment period.[13][26]
-
Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to week 6 in the MADRS total score.[14]
-
Secondary Outcome Measures: Key secondary endpoints often included the change from baseline in the Clinical Global Impressions-Severity (CGI-S) score.[14]
-
Statistical Analysis: The primary statistical analysis was typically a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population. P-values were adjusted for multiplicity.[13][14]
Receptor Binding Assays
Receptor binding affinities (Ki values) are determined through in vitro competitive binding assays. These experiments typically involve:
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human receptor of interest (e.g., D2, D3, 5-HT1A).
-
Radioligand Incubation: These membranes are incubated with a specific radioligand known to bind to the target receptor.
-
Competitive Displacement: Varying concentrations of the test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding sites.
-
Measurement and Analysis: The amount of bound radioactivity is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion
This compound presents a significant therapeutic option for the management of bipolar I depression. Its novel mechanism of action, centered on D3-preferring dopamine receptor partial agonism, offers a distinct pharmacological approach compared to other available treatments.[3][9] Clinical data robustly support the efficacy of this compound 1.5 mg/day in reducing depressive symptoms, with potential benefits for cognitive dysfunction.[14][17] The long half-life of the parent drug and its active metabolites necessitates consideration during dose titration and discontinuation.[21] Its favorable safety profile, particularly the low impact on metabolic parameters, makes it a valuable agent in the long-term management of a patient population often vulnerable to metabolic comorbidities.[14][24] Further research, including head-to-head comparative trials, will continue to delineate its precise role in the treatment algorithm for bipolar disorder.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. This compound for the Treatment of Schizophrenia: A Review of this Dopamine D3-Preferring D3/D2 Receptor Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a treatment across the bipolar I spectrum from depression to mania: mechanism of action and review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VRAYLAR® (this compound) Efficacy for Bipolar Depression [vraylarhcp.com]
- 14. Efficacy and safety of this compound in bipolar I depression: A double‐blind, placebo‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in bipolar I depression: A double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of this compound on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. The efficacy of this compound on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Population Pharmacokinetics of this compound and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound - Wikipedia [en.wikipedia.org]
- 22. simulations-plus.com [simulations-plus.com]
- 23. ClinPGx [clinpgx.org]
- 24. ora.ox.ac.uk [ora.ox.ac.uk]
- 25. Tolerability and Safety Profile of this compound in Treating Psychotic Disorders, Bipolar Disorder and Major Depressive Disorder: A Systematic Review with Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmacytimes.com [pharmacytimes.com]
Methodological & Application
Application Notes and Protocols for In Vitro Determination of Cariprazine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent characterized by a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a notable preference for the D3 receptor, and as a partial agonist at serotonin (B10506) 5-HT1A receptors.[1][2][3][4] Additionally, it exhibits antagonist activity at serotonin 5-HT2B and 5-HT2A receptors, and histamine (B1213489) H1 receptors.[4][5] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to this complex interplay with various neurotransmitter systems.[6][7] Understanding the affinity of this compound for its target receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles.
These application notes provide a detailed overview of the in vitro assays used to determine the receptor affinity of this compound, including comprehensive experimental protocols for key methodologies.
Data Presentation: this compound Receptor Affinity
The following table summarizes the in vitro receptor binding affinities of this compound for various human receptors, presented as inhibition constants (Ki) in nanomolar (nM) concentrations. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Functional Activity |
| Dopamine Receptors | ||
| Dopamine D3 | 0.085 - 0.3[5] | Partial Agonist[1][2][3] |
| Dopamine D2L | 0.49[5] | Partial Agonist[1][2][3] |
| Dopamine D2S | 0.71[5] | Partial Agonist |
| Serotonin Receptors | ||
| Serotonin 5-HT1A | 1.4 - 2.6[5] | Partial Agonist[1][2][3] |
| Serotonin 5-HT2B | 0.58 - 1.1[5] | Antagonist[1][2] |
| Serotonin 5-HT2A | 18.8[5] | Antagonist[3] |
| Serotonin 5-HT2C | 134[5] | Low Affinity |
| Histamine Receptors | ||
| Histamine H1 | 23.3[5] | Antagonist[4] |
| Adrenergic Receptors | ||
| Adrenergic α1 | 155[5] | Low Affinity |
| Cholinergic Receptors | ||
| Muscarinic | >1000 (IC50)[5] | No Appreciable Affinity |
Signaling Pathways
This compound's primary targets, the dopamine D2/D3 and serotonin 5-HT1A receptors, are G protein-coupled receptors (GPCRs) that signal through inhibitory G proteins (Gi/o).
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2/D3 receptors using a radiolabeled antagonist, such as [3H]spiperone.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human dopamine D2 or D3 receptors.
-
Radioligand: [3H]spiperone (specific activity ~60-120 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
50 µL of [3H]spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).
-
150 µL of cell membrane preparation (5-20 µg of protein).
-
For total binding, replace this compound with assay buffer.
-
For non-specific binding, add 10 µM haloperidol instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]spiperone binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition
This protocol measures the functional activity of this compound at Gi/o-coupled receptors (D2, D3, 5-HT1A) by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the receptor of interest (e.g., human D2 receptor).
-
Test Compound: this compound hydrochloride.
-
Stimulant: Forskolin.
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
-
96-well or 384-well Plates.
Procedure:
-
Cell Seeding: Seed the cells in 96-well or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation:
-
Wash the cells with serum-free medium or assay buffer.
-
Add this compound at various concentrations in the presence of a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) and incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured cAMP levels against the logarithm of this compound concentration.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated response).
-
Functional Assay: β-Arrestin Recruitment
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway. Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used.
Materials:
-
Cells: HEK293 or other suitable cells.
-
Expression Plasmids:
-
Receptor of interest fused to a donor molecule (e.g., Renilla Luciferase for BRET).
-
β-arrestin-2 fused to an acceptor molecule (e.g., YFP for BRET).
-
-
Transfection Reagent.
-
Test Compound: this compound hydrochloride.
-
Substrate for Donor Molecule: (e.g., Coelenterazine h for BRET).
-
White, opaque 96-well or 384-well plates.
-
Luminometer capable of measuring dual wavelengths (for BRET).
Procedure:
-
Cell Transfection: Co-transfect the cells with the receptor-donor and β-arrestin-acceptor plasmids. Seed the transfected cells into the assay plates and allow them to express the fusion proteins for 24-48 hours.
-
Assay:
-
Wash the cells with assay buffer.
-
Add this compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the substrate for the donor molecule.
-
-
Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a luminometer.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the logarithm of this compound concentration.
-
Determine the EC50 or IC50 value using non-linear regression analysis.
-
Conclusion
The in vitro assays described in these application notes are fundamental tools for characterizing the receptor affinity and functional activity of this compound. Radioligand binding assays provide a direct measure of affinity, while functional assays such as cAMP inhibition and β-arrestin recruitment offer insights into the compound's efficacy and signaling profile. A thorough understanding and precise execution of these protocols are essential for advancing our knowledge of this compound's pharmacology and for the discovery of next-generation antipsychotic agents.
References
- 1. The role of dopamine D3 receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recordati.ch [recordati.ch]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
Establishing Research Dosages for Cariprazine in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing research dosages for cariprazine (B1246890) in preclinical animal studies. The information is curated to assist in the design of experiments aimed at evaluating the efficacy and mechanism of action of this compound in models of psychiatric disorders.
Introduction to this compound
This compound is an atypical antipsychotic agent, distinguished by its functional profile as a dopamine (B1211576) D3 and D2 receptor partial agonist with a notable preference for the D3 receptor.[1][2][3][4] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[2][3][5][6][7] This unique receptor binding profile is thought to mediate its therapeutic effects in schizophrenia and bipolar disorder.[3][4][6] Preclinical studies suggest that its high affinity for D3 receptors may contribute to its efficacy against negative symptoms and cognitive deficits associated with schizophrenia.[1][2][8][9]
Quantitative Data Summary: Recommended Dosage Ranges in Animal Models
The following tables summarize effective dosage ranges of this compound in various animal models as reported in peer-reviewed literature. These dosages are intended to serve as a starting point for study design and may require optimization based on the specific experimental conditions and research questions.
Table 1: this compound Dosages in Rodent Models of Schizophrenia
| Animal Model | Species | Route of Administration | Dosage Range (mg/kg) | Key Findings | Citations |
| Phencyclidine (PCP)-induced cognitive and negative symptoms | Rat (Lister Hooded) | Oral (PO) | 0.05 - 0.25 | Improved cognitive deficits in novel object recognition and reversal learning tasks. Ameliorated social interaction deficits. | [1] |
| Amphetamine-induced hyperactivity | Rat | Oral (PO) | ED50 = 0.12 | Blockade of hyperactivity, indicative of antipsychotic-like activity. | [10] |
| Conditioned avoidance response (CAR) | Rat | Oral (PO) | ED50 = 0.84 | Inhibition of conditioned avoidance, a classic test for antipsychotic efficacy. | [10] |
| MK-801-induced hyperactivity | Mouse | Oral (PO) | ED50 = 0.049 | Inhibition of NMDA antagonist-induced hyperactivity. | [10] |
| Phencyclidine (PCP)-induced hyperactivity | Rat | Oral (PO) | ED50 = 0.09 | Inhibition of NMDA antagonist-induced hyperactivity. | [10] |
| Apomorphine-induced climbing | Mouse | Oral (PO) | ED50 = 0.27 | Potent and sustained inhibition, suggesting dopamine receptor antagonism. | [10] |
| Scopolamine-induced learning deficit | Rat | Oral (PO) | 0.02 - 0.08 | Significant improvement in learning performance in a water-labyrinth task. | [10] |
| Cocaine self-administration | Rat | Intraperitoneal (IP) | 0.17 - 10 | Reduced the rewarding effect of cocaine and attenuated relapse to cocaine-seeking behavior. | [11][12] |
Table 2: this compound Dosages for Receptor Occupancy Studies
| Species | Route of Administration | Dosage Range (µg/kg) | Receptor Occupancy | Citations |
| Monkey | Intravenous (IV) | 5 - 300 | Dose-dependent occupancy of D2/D3 receptors (~45% at 5 µg/kg to >90% at 300 µg/kg). Lower occupancy of 5-HT1A receptors (~10-30%). | [13][14][15] |
| Rat | Oral (PO) | 1 mg/kg (single dose) | Dose-dependent displacement of a D3-preferring radiotracer, indicating in vivo D3 receptor binding. | [10] |
Key Signaling Pathways and Mechanism of Action
This compound's mechanism of action is primarily attributed to its modulation of dopaminergic and serotonergic pathways. Its high affinity for the D3 receptor is a key differentiator from other antipsychotics.[2][4]
Caption: this compound's Proposed Mechanism of Action.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies from published studies. These should be adapted to specific experimental needs.
Protocol 1: Evaluation of Antipsychotic-like Activity in a Rodent Model of Amphetamine-Induced Hyperactivity
Objective: To assess the ability of this compound to reverse amphetamine-induced hyperlocomotion in rats, a common screening paradigm for antipsychotic drugs.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 5% Tween 80 in distilled water)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle orally (PO) 60 minutes before the amphetamine challenge.
-
-
Amphetamine Challenge:
-
Administer d-amphetamine (e.g., 1.5 mg/kg) or saline intraperitoneally (IP).
-
-
Behavioral Assessment:
-
Immediately after the amphetamine injection, place the rats in the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests.
-
References
- 1. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. This compound for schizophrenia and bipolar I disorder | MDedge [mdedge.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 7. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. Preferential binding to dopamine D3 over D2 receptors by this compound in patients with schizophrenia using PET with the D3/D2 receptor ligand [11C]-(+)-PHNO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 15. Occupancy of dopamine D₂ and D₃ and serotonin 5-HT₁A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Cariprazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariprazine (B1246890) is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder. It is a potent dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, as well as a serotonin 5-HT2A receptor antagonist.[1][2][3][4] this compound is extensively metabolized in the body to two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which also possess pharmacological activity similar to the parent drug.[1][5] The quantification of this compound and its active metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides detailed application notes and protocols for the analytical methods used to quantify this compound, DCAR, and DDCAR in biological samples, primarily human plasma. The methodologies described are based on published and validated analytical techniques, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Metabolic Pathway of this compound
This compound undergoes metabolism primarily through the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme and CYP2D6 contributing to a lesser extent.[1] The metabolic cascade involves sequential demethylation steps, leading to the formation of DCAR and subsequently DDCAR.
Quantitative Data Summary
The following tables summarize the validation parameters of different analytical methods for the quantification of this compound and its metabolites.
Table 1: LC-MS/MS Method Validation Parameters in Human Plasma
| Analyte | Linearity Range | LLOQ (pg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Bias) |
| This compound | 10 - 5000 | 20[6] | < 15% | < 15% | ± 15% |
| DCAR | 10 - 5000 | 20[6] | < 15% | < 15% | ± 15% |
| DDCAR | 50 - 25000 | 20-50[6] | < 15% | < 15% | ± 15% |
Table 2: RP-HPLC Method Validation Parameters in Human Plasma
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Recovery) |
| This compound | 1 - 5[7] | 0.160[7] | < 2% | < 2% | 98 - 102%[8] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification in Human Plasma
This protocol describes a sensitive and selective method for the simultaneous quantification of this compound, DCAR, and DDCAR in human plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., deuterated this compound, DCAR, and DDCAR).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 427.3 → 207.2
-
DCAR: m/z 413.3 → 193.2
-
DDCAR: m/z 399.3 → 179.2
-
IS (d8-Cariprazine): m/z 435.3 → 215.2
-
Protocol 2: RP-HPLC Method for Quantification in Human Plasma
This protocol outlines a robust RP-HPLC method for the quantification of this compound in human plasma, suitable for routine analysis.
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of human plasma, add 2 mL of acetonitrile.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. High-Performance Liquid Chromatography Conditions
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.1% Orthophosphoric acid in water (75:25, v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 253 nm[7]
-
Column Temperature: Ambient
This compound's Putative Signaling Pathway
The therapeutic effects of this compound are believed to be mediated through its interaction with dopamine and serotonin receptors. As a partial agonist, it can modulate dopaminergic and serotonergic neurotransmission, acting as an agonist in states of low neurotransmitter levels and as an antagonist in states of high neurotransmitter levels.[2][3] Its high affinity for D3 receptors is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and cognitive deficits.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 3. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. dovepress.com [dovepress.com]
- 6. Population Pharmacokinetics of this compound and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japtronline.com [japtronline.com]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Oral Administration of Cariprazine in Preclinical Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of cariprazine (B1246890) in preclinical research settings. The information is intended to guide the design and execution of experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in various animal models.
This compound is an orally active, potent dopamine (B1211576) D3 and D2 receptor partial agonist with a higher affinity for D3 receptors.[1][2] It also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors.[2][3] Preclinical studies in rodent models are crucial for understanding its antipsychotic, antimanic, and procognitive effects.[2]
Quantitative Data from Preclinical Oral Administration Studies
The following table summarizes key quantitative data from various preclinical studies involving the oral administration of this compound.
| Animal Model | Dose Range (mg/kg, p.o.) | Dosing Regimen | Vehicle/Formulation | Key Findings | Reference |
| Mice (NMRI) | 0.11 - 0.27 mg/kg | Single dose | Deionized water | Inhibition of apomorphine-induced climbing (ED50=0.27 mg/kg); Reduction of novelty-induced motor activity (ED50=0.11 mg/kg). | [4] |
| Mice | 0.049 mg/kg | Single dose | Not specified | Inhibition of MK-801-induced locomotor stimulation (ED50=0.049 mg/kg). | [4] |
| Rats (Wistar) | 1 mg/kg | Single dose | 0.1% acetic acid in deionized water (for bioavailability); 5% Tween 80 in deionized water (for brain penetrability) | Oral bioavailability of 52%; Good blood-brain barrier penetration with a brain/plasma AUC ratio of 7.6:1. | [3][4][5] |
| Rats | 0.1 - 0.8 mg/kg | Not specified | Not specified | Antipsychotic-like efficacy in conditioned avoidance response (ED50: 0.8 mg/kg) and amphetamine-induced motor activity (ED50: 0.1 mg/kg). | [6] |
| Rats | 0.02 - 0.08 mg/kg | Not specified | Not specified | Improved learning performance in scopolamine-treated rats. | [4] |
| Rats | 0.09 mg/kg | Not specified | Not specified | Inhibition of phencyclidine-induced locomotor stimulation (ED50=0.09 mg/kg). | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration to rodents.
Materials:
-
This compound hydrochloride powder
-
Tween 80
-
Deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired dose (mg/kg) and the dosing volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice), calculate the total amount of this compound and the final volume of the suspension needed.[3][7]
-
Weigh the this compound powder. Accurately weigh the calculated amount of this compound hydrochloride using an analytical balance.
-
Prepare the vehicle. Prepare a 2-6% Tween 80 solution in deionized water.[3] For example, to make a 5% Tween 80 solution, add 5 mL of Tween 80 to 95 mL of deionized water.
-
Create a paste. Place the weighed this compound powder in a mortar. Add a small volume of the Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Suspend the this compound. Gradually add the remaining Tween 80 solution to the mortar while continuously stirring or triturating. Alternatively, transfer the paste to a beaker with a magnetic stir bar and slowly add the rest of the vehicle while stirring.
-
Ensure homogeneity. Continue stirring the suspension for at least 15-30 minutes to ensure a homogenous mixture. If a homogenizer is available, use it for a few minutes to achieve a finer suspension.
-
Store the suspension. Store the prepared suspension in a well-labeled, sealed container. Depending on the stability of the specific formulation, it may be necessary to prepare it fresh daily. It is recommended to keep the suspension stirring until just before administration to maintain homogeneity.
Protocol 2: Oral Gavage Administration of this compound in Rodents
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice and rats via oral gavage. This method ensures accurate dosing directly into the stomach.[8]
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip)[7]
-
Syringes (1-3 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation and Handling:
-
Weigh the animal immediately before dosing to calculate the precise volume of the suspension to be administered.[7]
-
Gently but firmly restrain the animal. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal around the thoracic region, supporting the lower body.[7]
-
-
Gavage Needle Measurement and Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the animal, with the tip at the mouth and the end of the needle at the last rib or xiphoid process. Mark the needle at the level of the animal's nose. Do not insert the needle beyond this mark.[9]
-
Hold the animal in a vertical position and gently tilt its head back to straighten the path to the esophagus.[7]
-
Introduce the gavage needle into the mouth, slightly off-center, and advance it gently along the roof of the mouth towards the esophagus. The animal should swallow as the tube passes.[7]
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing can cause perforation of the esophagus or trachea.[9]
-
-
Administration of the Suspension:
-
Post-Administration:
-
After delivering the full dose, gently withdraw the gavage needle in a single, smooth motion.
-
Return the animal to its cage and monitor it for a short period for any signs of distress, such as difficulty breathing or lethargy.[9]
-
Visualizations
Signaling Pathways of this compound
Caption: this compound's primary signaling pathways.
Experimental Workflow for Preclinical Oral this compound Studies
Caption: General workflow for oral this compound studies.
References
- 1. The preclinical discovery and development of this compound for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (RGH-188), a potent D3/D2 dopamine receptor partial agonist, binds to dopamine D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EPA-0579 – At Antipsychotic-Like Effective Doses, this compound Displays Potent Dopamine D3 and D2 Receptor Occupancy in Vivo and Efficacy Across Animal Models | European Psychiatry | Cambridge Core [cambridge.org]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. downstate.edu [downstate.edu]
- 9. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Utilizing Cariprazine in Treatment-Resistant Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cariprazine (B1246890), a third-generation antipsychotic, for research into treatment-resistant schizophrenia (TRS). This document outlines this compound's unique pharmacological profile, summarizes key clinical efficacy data, and provides detailed protocols for preclinical and clinical experimental setups.
Introduction to this compound for Treatment-Resistant Schizophrenia
Schizophrenia is a severe and chronic mental disorder characterized by positive, negative, and cognitive symptoms.[1][2] A significant portion of patients exhibit resistance to conventional antipsychotic treatments, highlighting a critical unmet medical need.[2][3] this compound (Vraylar®) is an atypical antipsychotic with a distinct mechanism of action, showing promise in managing a broad spectrum of schizophrenia symptoms, including the particularly challenging negative symptoms often associated with treatment resistance.[1][4][5]
This compound's efficacy is hypothesized to be mediated through its partial agonism at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, along with antagonism at 5-HT2A receptors.[6] Notably, it exhibits a high affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of negative and cognitive symptoms of schizophrenia.[4][6][7][8] This unique receptor-binding profile distinguishes it from other antipsychotics and forms the basis of its potential utility in treatment-resistant populations.[1][3]
Quantitative Data Summary
Receptor Binding Affinity
This compound's distinct pharmacological effects are rooted in its unique receptor binding profile. It demonstrates a significantly higher affinity for dopamine D3 receptors compared to D2 receptors.[7][9][10] The following table summarizes the in vitro binding affinities (Ki) of this compound for various neurotransmitter receptors.
| Receptor | This compound Ki (nM) | Reference |
| Dopamine D3 | 0.085 | [9] |
| Dopamine D2 | 0.49 | [9] |
| Serotonin 5-HT1A | 2.6 | [9] |
| Serotonin 5-HT2B | 0.58 | [10] |
| Serotonin 5-HT2A | 18.8 | [10] |
| Serotonin 5-HT2C | 134 | [10] |
| Histamine H1 | 23.3 | [10] |
| Adrenergic α1A | 155 | [10] |
| Muscarinic | No appreciable affinity | [6] |
Clinical Efficacy in Schizophrenia
Multiple clinical trials have demonstrated the efficacy of this compound in treating the symptoms of schizophrenia. The tables below summarize key findings from pivotal studies, focusing on the change in the Positive and Negative Syndrome Scale (PANSS) total score, a standard measure of symptom severity.
Table 2.1: Efficacy of this compound in Acute Schizophrenia Trials (6-week studies)
| Study | Treatment Group (daily dose) | N | Baseline PANSS Total Score (Mean) | LS Mean Change from Baseline | p-value vs. Placebo | Reference |
| RGH-MD-16 | This compound 1.5 mg | 140 | 97.1 | -19.6 | <0.05 | [11] |
| This compound 3.0 mg | 140 | 97.2 | -20.6 | <0.05 | [11] | |
| This compound 4.5 mg | 145 | 96.7 | -23.8 | <0.0001 | [11] | |
| Placebo | 148 | 97.3 | -13.4 | - | [11] | |
| RGH-MD-04 | This compound 3.0 mg | 155 | 96.2 | -17.9 | 0.28 | [11] |
| This compound 6.0 mg | 153 | 96.6 | -20.6 | 0.013 | [11] | |
| Placebo | 153 | 95.9 | -14.9 | - | [11] | |
| RGH-MD-05 | This compound 3.0-6.0 mg | 151 | 96.8 | -22.9 | 0.003 | [11] |
| This compound 6.0-9.0 mg | 153 | 96.3 | -22.9 | 0.003 | [11] | |
| Placebo | 150 | 96.5 | -16.1 | - | [11] |
Table 2.2: Efficacy in a Long-Term Relapse Prevention Study
| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | p-value | Reference |
| Time to Relapse | Longer | Shorter | 0.45 (0.28, 0.73) | 0.0010 | [12] |
| Relapse Rate | 24.8% | 47.5% | - | <0.001 | [12] |
Pharmacokinetic Properties
This compound is characterized by a long half-life and the presence of two major active metabolites, desmethylthis compound (DCAR) and didesmethylthis compound (DDCAR), which also possess similar pharmacological activity to the parent drug.
| Parameter | This compound | Desmethylthis compound (DCAR) | Didesmethylthis compound (DDCAR) | Reference |
| Time to Cmax (Tmax) | 3-6 hours | 3-6 hours | 3-12 hours | [10] |
| Half-life (t1/2) | 2-4 days | 1-2 days | 1-3 weeks | [10] |
| Time to Steady State | ~1 week | ~1 week | ~4-8 weeks | [6] |
Experimental Protocols
In Vitro Receptor Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]spiperone.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hD3 cells and harvest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or vehicle for total binding), and 50 µL of a fixed concentration of [³H]spiperone.
-
For non-specific binding wells, add a high concentration of haloperidol.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]spiperone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Preclinical Animal Model: PCP-Induced Schizophrenia-like Behaviors
Objective: To evaluate the efficacy of this compound in a rodent model of schizophrenia-like negative and cognitive symptoms.
Model: Sub-chronic phencyclidine (PCP) administration in rats.
Materials:
-
Adult male Lister Hooded or Sprague-Dawley rats.
-
Phencyclidine (PCP) hydrochloride.
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose).
-
Behavioral testing apparatus (e.g., social interaction chamber, novel object recognition arena).
Procedure:
-
Induction of Schizophrenia-like Phenotype: Administer PCP (e.g., 2 mg/kg, i.p.) or saline to rats once daily for 7 days, followed by a 7-day washout period.[13]
-
Drug Administration: Acutely administer this compound (e.g., 0.05, 0.1, 0.25 mg/kg, p.o.) or vehicle prior to behavioral testing.[13]
-
Behavioral Testing:
-
Social Interaction Test (Negative Symptoms): Place two unfamiliar rats in an open arena and measure the time spent in active social behaviors (e.g., sniffing, grooming, following).
-
Novel Object Recognition Test (Cognitive Symptoms): In a familiarization phase, expose the rat to two identical objects. In the test phase, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.
-
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound treatment with the vehicle group in both PCP- and saline-treated animals.
Clinical Trial Protocol for Treatment-Resistant Schizophrenia
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to clozapine (B1669256) in patients with treatment-resistant schizophrenia.
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
DSM-5 diagnosis of schizophrenia.
-
History of inadequate response to at least two different antipsychotic trials of adequate dose and duration.[3]
-
Currently on a stable dose of clozapine for at least 3 months.
-
Persistent positive and/or negative symptoms.
-
-
Exclusion Criteria:
-
Serious or unstable medical conditions.
-
Substance use disorder within the last 6 months.
-
Pregnancy or breastfeeding.
-
Intervention:
-
Treatment Group: this compound, starting at 1.5 mg/day and titrated up to a maximum of 6 mg/day based on efficacy and tolerability.
-
Control Group: Placebo.
Assessments:
-
Primary Efficacy Outcome: Change from baseline to week 12 in the PANSS total score.
-
Secondary Efficacy Outcomes:
-
Change in PANSS positive and negative subscale scores.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.
-
Personal and Social Performance (PSP) scale.
-
-
Safety and Tolerability:
-
Adverse event monitoring.
-
Vital signs, weight, and laboratory tests (including metabolic panels).
-
Extrapyramidal symptom rating scales (e.g., Barnes Akathisia Rating Scale, Simpson-Angus Scale).
-
Procedure:
-
Screening and Baseline: Eligible patients undergo a screening period to confirm diagnosis and eligibility. Baseline assessments are performed.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or placebo, in addition to their stable clozapine regimen.
-
Treatment Phase (12 weeks): Patients attend weekly visits for dose titration, efficacy and safety assessments, and medication dispensing.
-
End of Study: Final assessments are conducted at week 12.
-
Data Analysis: Efficacy analyses will be performed on the intent-to-treat (ITT) population using mixed-model repeated measures (MMRM) to analyze the change in PANSS total score over time. Safety data will be summarized descriptively.
Visualizations
Caption: this compound's Proposed Mechanism of Action.
Caption: Workflow for a this compound Clinical Trial.
Caption: this compound's Pharmacological Logic.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. dspace.ut.ee [dspace.ut.ee]
- 3. Table 11, Details of Included Studies RGH-MD-06 and RGH-188-005 - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of this compound and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of this compound and its Major Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound augmentation of clozapine in schizophrenia—a retrospective chart review [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Binding kinetics of this compound and aripiprazole at the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VRAYLAR® (this compound) Efficacy for Schizophrenia [vraylarhcp.com]
Methodology for Studying Cariprazine's Impact on Social Functioning: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for designing and conducting studies to evaluate the effects of cariprazine (B1246890) on social functioning, particularly in the context of schizophrenia. This compound, a dopamine (B1211576) D3-preferring D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist, has shown promise in improving negative symptoms and social functioning, which are significant unmet needs in the treatment of schizophrenia.[1][2][3]
Application Notes
Scientific Rationale
Social dysfunction is a core feature of schizophrenia, encompassing difficulties in social cognition, social skills, and real-world social behavior.[2][4] this compound's unique pharmacological profile, particularly its high affinity for the dopamine D3 receptor, is hypothesized to underlie its potential to improve social functioning.[5][6][7] D3 receptors are densely expressed in brain regions associated with motivation, reward, and cognition, all of which are crucial for social behavior.[6][8] Preclinical and clinical evidence suggests that this compound can alleviate negative symptoms such as avolition, anhedonia, and asociality, which are major contributors to impaired social functioning.[1][3][9]
Key Considerations for Study Design
-
Patient Population: In clinical trials, it is crucial to enroll patients with stable positive symptoms of schizophrenia to minimize confounding effects.[1] Studies focusing on predominant negative symptoms can provide more direct evidence of this compound's effects on this domain.[1][10]
-
Outcome Measures: A combination of clinician-rated scales, patient-reported outcomes, and objective behavioral measures should be employed to provide a comprehensive assessment of social functioning.
-
Comparator: Including an active comparator, such as risperidone, can help to differentiate the specific effects of this compound from a general antipsychotic effect.[1][9]
-
Duration of Treatment: Improvements in social functioning may take time to become apparent. Clinical trials of at least 26 weeks are recommended to adequately assess these changes.[1][9]
Experimental Protocols
Protocol 1: Clinical Trial to Assess the Efficacy of this compound on Social Functioning in Patients with Schizophrenia and Predominant Negative Symptoms
1.1. Study Objective: To evaluate the efficacy of this compound compared to placebo and an active comparator (e.g., risperidone) in improving social functioning in patients with schizophrenia characterized by predominant negative symptoms.
1.2. Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
1.3. Participant Population:
- Inclusion Criteria:
- Diagnosis of schizophrenia according to DSM-5 criteria.
- Stable positive symptoms for at least 6 months.
- Predominant negative symptoms as defined by a minimum score on the Positive and Negative Syndrome Scale (PANSS) negative subscale and a maximum score on the PANSS positive subscale.[10]
- Age 18-65 years.
- Exclusion Criteria:
- Significant extrapyramidal symptoms at baseline.
- Comorbid psychiatric or neurological disorders that could confound the assessment of social functioning.
- Substance use disorder within the past 6 months.
1.4. Treatment:
- This compound (e.g., 1.5-6 mg/day, flexible dosing).
- Placebo.
- Risperidone (e.g., 4 mg/day).
- Treatment duration: 26 weeks.
1.5. Assessments:
- Primary Efficacy Endpoint: Change from baseline in the PANSS Factor Score for Negative Symptoms (PANSS-FSNS).[2]
- Secondary Efficacy Endpoints:
- Change from baseline in the Personal and Social Performance (PSP) scale total score.[1]
- Change from baseline in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.[11]
- Change from baseline on the Social Functioning Scale (SFS).[12][13]
- Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and Barnes Akathisia Rating Scale).
1.6. Statistical Analysis: Efficacy analyses will be performed on the intent-to-treat (ITT) population using mixed-model for repeated measures (MMRM) to analyze the change from baseline in the primary and secondary endpoints.
Protocol 2: Preclinical Evaluation of this compound's Pro-social Effects in a Rodent Model of Schizophrenia
2.1. Study Objective: To investigate the effects of this compound on social interaction deficits in a phencyclidine (PCP)-induced rodent model of schizophrenia.[3]
2.2. Animal Model: Sub-chronic administration of PCP to induce behavioral deficits relevant to the negative symptoms of schizophrenia, including social withdrawal.[3]
2.3. Study Design:
- Animals: Adult male Lister Hooded rats.
- Groups:
- Vehicle + Vehicle
- PCP + Vehicle
- PCP + this compound (e.g., 0.05, 0.1, 0.25 mg/kg, oral administration)
- PCP + Risperidone (positive control, e.g., 0.16 mg/kg, intraperitoneal administration)
- PCP Administration: 2 mg/kg, intraperitoneally, once daily for 7 days, followed by a 7-day washout period.[3]
2.4. Behavioral Testing: Social Interaction Test
- Apparatus: A dimly lit, open-field arena.
- Procedure:
- Habituate each rat to the test arena for 10 minutes on two consecutive days prior to testing.
- On the test day, place two unfamiliar rats from the same treatment group into the arena.
- Record the total time spent in active social interaction (e.g., sniffing, grooming, following) over a 10-minute session.
- Data Analysis: Analyze the social interaction time using a one-way ANOVA followed by post-hoc tests to compare between groups.
Data Presentation
Table 1: Key Receptor Binding Affinities (Ki, nM) of this compound
| Receptor | This compound Ki (nM) |
| Dopamine D3 | High Affinity |
| Dopamine D2 | High Affinity |
| Serotonin 5-HT1A | High Affinity |
| Serotonin 5-HT2B | High Affinity |
| Serotonin 5-HT2A | Moderate Affinity |
| Histamine H1 | Moderate Affinity |
| Source: Data synthesized from multiple sources indicating relative affinities.[5][6][14] |
Table 2: Summary of a Clinical Trial Comparing this compound and Risperidone on Negative Symptoms and Social Functioning (26-Week Study)
| Outcome Measure | This compound Group (Mean Change from Baseline) | Risperidone Group (Mean Change from Baseline) | p-value |
| PANSS Factor Score for Negative Symptoms | -8.90 | -7.44 | <0.05 |
| Personal and Social Performance (PSP) Scale | +14.30 | +9.66 | <0.05 |
| Source: Data adapted from a clinical study in patients with predominant negative symptoms.[1] |
Visualizations
Caption: this compound's proposed mechanism of action on key receptors.
Caption: Workflow for a clinical trial assessing this compound.
Caption: Workflow for a preclinical study on social behavior.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. This compound's Potential in Improving Social Dysfunction in Patients With Schizophrenia: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychscenehub.com [psychscenehub.com]
- 6. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 7. Frontiers | A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Effect of this compound on attention and quality of life in patients with predominant negative symptoms of schizophrenia: A post-hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Social Functioning Assessment Scale for People with Schizophrenia: validity and reliability study [open.metu.edu.tr]
- 12. Evaluating the Social Functioning Scale modified for use in individuals at clinical high-risk for psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Social Functioning Scale (SFS) | MAP-PRO - McGill University [mcgill.ca]
- 14. The preclinical discovery and development of this compound for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing cariprazine dosage to reduce extrapyramidal symptoms and akathisia
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing cariprazine (B1246890) dosage to minimize extrapyramidal symptoms (EPS) and akathisia during clinical and preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to EPS and akathisia?
This compound is a third-generation atypical antipsychotic that acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2][3] Its high affinity for the D3 receptor is a distinguishing feature.[3] The prevailing hypothesis is that while partial agonism at D2 receptors helps to stabilize dopamine neurotransmission, excessive dopamine receptor blockade in the nigrostriatal pathway can lead to EPS.[4] Akathisia, a state of motor restlessness, is also thought to be related to dopamine receptor antagonism.[4][5] this compound's partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors may help to reduce the incidence of EPS.[3]
Q2: What is the recommended starting dose and titration schedule for this compound to minimize the risk of EPS and akathisia?
To minimize the risk of EPS and akathisia, a conservative dosing strategy is recommended. The recommended starting dose of this compound is 1.5 mg once daily.[6] Gradual titration over several weeks is advised to mitigate the risk of these side effects.[6][7] Due to the long half-life of this compound and its active metabolites, dose changes will not be fully reflected in plasma concentrations for several weeks.[1] Therefore, it is crucial to monitor for adverse reactions for an extended period after initiation and each dose adjustment.[2][8]
Q3: Is there a dose-dependent relationship for EPS and akathisia with this compound?
Yes, clinical trial data consistently demonstrate a dose-dependent relationship between this compound dosage and the incidence of both EPS and akathisia.[9][10][11] Higher doses are associated with a greater risk of these adverse events.[7] Doses above 6 mg/day have not been shown to provide significant additional therapeutic benefit but do increase the burden of side effects.[1][12]
Q4: What are the pharmacokinetic considerations for this compound that are relevant to dosage optimization and side effect management?
This compound is extensively metabolized by the CYP3A4 enzyme and to a lesser extent by CYP2D6.[1][13] It has two major active metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), which have pharmacological profiles similar to the parent compound.[14][15] DDCAR has a particularly long half-life of 1 to 3 weeks.[13][16] This long half-life means that steady-state concentrations are reached slowly, and adverse effects may be delayed in their onset.[1][8] Consequently, the full impact of a dose change on both efficacy and side effects may not be apparent for several weeks.[1] When co-administering with strong CYP3A4 inhibitors, a 50% dose reduction of this compound is recommended.[1][17]
Troubleshooting Guides
Issue: A research subject is experiencing mild to moderate akathisia or other extrapyramidal symptoms.
Troubleshooting Steps:
-
Assess Severity: Quantify the severity of the symptoms using a validated scale such as the Barnes Akathisia Rating Scale (BARS) or the Simpson-Angus Scale for EPS.
-
Dose Reduction: The first-line strategy is to consider reducing the this compound dose if clinically feasible.[7][16]
-
Watchful Waiting: For mild symptoms, a period of watchful waiting may be appropriate, as some symptoms may resolve spontaneously, especially after a dose adjustment.[7]
-
Pharmacological Intervention (if necessary):
-
For akathisia, beta-blockers (e.g., propranolol) or benzodiazepines may be considered.[5][16]
-
For other EPS, anticholinergic medications such as benztropine (B127874) or diphenhydramine (B27) can be effective.[7][16]
-
-
Monitor Closely: Continue to monitor the subject's symptoms and response to any interventions.
Issue: A research subject is experiencing severe EPS.
Troubleshooting Steps:
-
Immediate Dose Reduction or Discontinuation: For severe EPS, a significant dose reduction or discontinuation of this compound should be strongly considered.[2][8]
-
Administer Rescue Medication: For acute, severe dystonia, immediate administration of an anticholinergic agent like benztropine (1-2 mg IM/IV) is recommended.[16]
-
Consider Switching Medications: If severe symptoms persist despite dose reduction and rescue medication, switching to an antipsychotic with a lower risk of EPS, such as quetiapine (B1663577) or olanzapine, may be necessary.[7]
-
Thorough Documentation: Document the event in detail, including the severity of symptoms, interventions, and the subject's response.
Data Presentation
Table 1: Incidence of Extrapyramidal Symptoms (EPS) with this compound by Dose (Schizophrenia Trials)
| This compound Dose | Incidence of EPS | Placebo |
| 1.5 - 3 mg/day | 15% | 8% |
| 4.5 - 6 mg/day | 19% | 8% |
Source: Pooled data from short-term, randomized, placebo-controlled clinical trials in adults with schizophrenia.[11][17]
Table 2: Incidence of Akathisia with this compound by Dose (Schizophrenia Trials)
| This compound Dose | Incidence of Akathisia | Placebo |
| 1.5 - 3 mg/day | 9% | 4% |
| 4.5 - 6 mg/day | 12.5% - 13% | 4% |
Source: Pooled data from short-term, randomized, placebo-controlled clinical trials in adults with schizophrenia.[11][17]
Table 3: Incidence of EPS and Akathisia with this compound by Dose (Bipolar Mania Trials)
| Adverse Event | This compound 3 - 6 mg/day | Placebo |
| EPS | 26% | 12% |
| Akathisia | 20% | 5% |
Source: Data from clinical trials in adults with bipolar I mania.[2][17]
Table 4: Incidence of EPS and Akathisia with this compound by Dose (Bipolar Depression Trials)
| Adverse Event | This compound 1.5 mg/day | This compound 3 mg/day | Placebo |
| EPS | 4% - 6% | 6% | 2% |
| Akathisia | 6% | 10% | 2% |
Source: Data from clinical trials in adults with bipolar I depression.[2][17][18]
Experimental Protocols
Assessment of Extrapyramidal Symptoms and Akathisia in a Clinical Trial Setting
1. Subject Population: Adult subjects diagnosed with schizophrenia, bipolar I disorder, or major depressive disorder according to DSM criteria.
2. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
3. Dosing and Titration:
- Subjects are randomized to receive a fixed dose of this compound (e.g., 1.5 mg/day, 3 mg/day, 4.5 mg/day, 6 mg/day) or placebo.
- A slow titration schedule is implemented, for example, starting at 1.5 mg/day and increasing by 1.5 mg increments at weekly intervals to the target dose.[19]
4. Assessment of EPS and Akathisia:
- Baseline Assessment: Prior to the first dose, subjects are assessed for any pre-existing movement disorders using standardized rating scales.
- Scheduled Assessments: Assessments are conducted at regular intervals (e.g., weekly for the first 4-6 weeks, then bi-weekly) throughout the trial.
- Rating Scales:
- Barnes Akathisia Rating Scale (BARS): To assess both the objective and subjective aspects of akathisia.
- Simpson-Angus Scale (SAS): To evaluate drug-induced parkinsonism (e.g., tremor, rigidity, bradykinesia).
- Abnormal Involuntary Movement Scale (AIMS): To detect and quantify tardive dyskinesia, although this is more relevant for long-term studies.
- Adverse Event Reporting: All subject-reported and investigator-observed movement-related adverse events are recorded.
5. Data Analysis:
- The incidence of treatment-emergent EPS and akathisia is calculated for each treatment group.
- The mean change from baseline in the scores of the rating scales is compared between the this compound and placebo groups.
- Statistical analyses (e.g., Chi-square test for incidence rates, ANCOVA for changes in rating scale scores) are used to determine the statistical significance of any observed differences.
Visualizations
Caption: this compound's multifaceted receptor binding profile.
Caption: Workflow for assessing this compound-induced movement disorders.
Caption: Decision tree for managing this compound-induced EPS.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Assessment and Treatment of Antipsychotic-Induced Akathisia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. VRAYLAR® (this compound) | Mechanism of Action [vraylarhcp.com]
- 9. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of this compound in patients with acute exacerbation of schizophrenia: a pooled analysis of four phase II/III randomized, double-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound for acute and maintenance treatment of adults with schizophrenia: an evidence-based review and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials [frontiersin.org]
- 13. This compound: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Population Pharmacokinetics of this compound and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. news.abbvie.com [news.abbvie.com]
- 18. researchgate.net [researchgate.net]
- 19. 145 Incidence and Characteristics of Akathisia and Restlessness During this compound Treatment for Bipolar I Disorder | CNS Spectrums | Cambridge Core [cambridge.org]
Technical Support Center: Managing Metabolic Changes and Weight Gain in Cariprazine Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing metabolic changes and weight gain during clinical trials of cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: What is the expected extent of weight gain with this compound in clinical trials?
A1: this compound is generally associated with a modest degree of weight gain compared to some other atypical antipsychotics.[1][2][3] In short-term clinical trials (3-8 weeks), the average weight gain is typically less than 1 kg.[4][5][6] Long-term studies have shown an average weight increase of approximately 1.6 kg over 48 weeks.[4] Real-world data suggests an estimated annual weight gain of less than 1 kg per year.[4][7][8] However, individual responses can vary, and a small percentage of patients may experience clinically significant weight gain (≥7% increase from baseline).[9]
Q2: What are the known metabolic changes associated with this compound treatment?
A2: Clinical trials have generally shown that this compound has a neutral metabolic profile.[1][5] Mean changes in fasting glucose, total cholesterol, LDL, and triglycerides are typically small and similar to placebo.[10][11][12] Some studies have even reported decreases in total cholesterol and LDL cholesterol compared to placebo. It is important to note that like other atypical antipsychotics, this compound can cause metabolic changes, including hyperglycemia, diabetes mellitus, and dyslipidemia.[6] Therefore, regular monitoring is crucial.
Q3: What is the proposed mechanism behind this compound's relatively favorable metabolic profile?
A3: this compound's unique pharmacological profile is thought to contribute to its lower risk of metabolic side effects. It acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and 5-HT2B receptors.[6] Unlike some other atypical antipsychotics associated with significant weight gain, this compound has a low affinity for histamine (B1213489) H1 and serotonin 5-HT2C receptors, which are strongly implicated in appetite stimulation and weight gain.
Q4: How should we monitor metabolic changes in participants during a this compound trial?
A4: A comprehensive metabolic monitoring protocol is essential. This should include baseline measurements before initiating treatment and regular follow-up assessments. Key parameters to monitor include weight, Body Mass Index (BMI), fasting plasma glucose, HbA1c, and a fasting lipid profile (total cholesterol, LDL, HDL, and triglycerides).[13][14][15][16] Blood pressure should also be monitored.
Q5: What actions should be taken if a trial participant experiences significant weight gain or adverse metabolic changes?
A5: If a participant shows clinically significant weight gain or adverse metabolic changes, a multi-faceted approach is recommended. This includes nutritional counseling, encouragement of physical activity, and a review of concomitant medications. Depending on the severity and the study protocol, a dose adjustment of this compound or, in some cases, discontinuation from the trial might be considered in consultation with the medical monitor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high incidence of weight gain in the this compound arm. | - Differences in baseline patient characteristics (e.g., diet, exercise habits).- Concomitant medications that may cause weight gain.- Protocol deviations in diet and exercise counseling. | - Re-evaluate baseline demographic and clinical data for imbalances.- Conduct a thorough review of concomitant medications.- Reinforce standardized lifestyle intervention counseling for all participants. |
| Discrepancies in metabolic lab results from different clinical sites. | - Variations in sample collection and processing procedures.- Use of different laboratory assays.- Non-fasting blood samples. | - Ensure all sites are strictly adhering to the standardized protocol for sample collection, handling, and shipping.- Utilize a central laboratory for all metabolic analyses to ensure consistency.- Re-train site staff on the importance of collecting fasting samples as per the protocol. |
| Participant reports a sudden, significant increase in appetite. | - Potential medication-induced effect.- Psychological factors related to their underlying condition. | - Assess the timing of the appetite change in relation to this compound initiation or dose adjustment.- Provide dietary counseling on managing appetite and making healthy food choices.- Monitor weight and metabolic parameters more frequently. |
Data Presentation
Table 1: Mean Weight Change (kg) in Short-Term this compound Clinical Trials
| Indication | Study Duration | This compound Dose(s) | Mean Weight Change (this compound) | Mean Weight Change (Placebo) |
| Schizophrenia | 6 weeks | 3-6 mg/d & 6-9 mg/d | Small and similar to placebo | - |
| Bipolar I Mania | 3 weeks | 3-12 mg/d | ~0.5 kg | ~0.2 kg |
| Bipolar I Depression | 6 weeks | 1.5 mg/d & 3.0 mg/d | ≤0.5 kg | ≤0.5 kg |
| Major Depressive Disorder (Adjunctive) | 6-8 weeks | 1.5-3.0 mg/d | <1 kg | - |
Note: Data synthesized from multiple clinical trials.[6][10][11][12]
Table 2: Long-Term Mean Weight Change (kg) with this compound
| Indication | Study Duration | Mean Weight Change |
| Schizophrenia | 48 weeks | +1.6 kg |
| Real-World Data (Mixed Indications) | 1 year | +0.91 kg |
Note: Data from long-term and real-world studies.[4][7][8]
Table 3: Summary of Mean Changes in Metabolic Parameters in a Phase III Schizophrenia Trial (6 weeks)
| Parameter | This compound (3-6 mg/d) | This compound (6-9 mg/d) | Placebo |
| Fasting Glucose | Small change, similar to placebo | Small change, similar to placebo | Small change |
| Total Cholesterol | Small change, similar to placebo | Small change, similar to placebo | Small change |
| LDL Cholesterol | Small change, similar to placebo | Small change, similar to placebo | Small change |
| HDL Cholesterol | Small change, similar to placebo | Small change, similar to placebo | Small change |
| Triglycerides | Small change, similar to placebo | Small change, similar to placebo | Small change |
Note: Qualitative summary based on findings that mean changes were generally small and not clinically significant.[10][11][12]
Experimental Protocols
Protocol: Monitoring of Metabolic Parameters in this compound Clinical Trials
1. Objective: To systematically monitor and assess changes in key metabolic parameters in participants receiving this compound.
2. Scope: This protocol applies to all participants enrolled in clinical trials of this compound.
3. Procedures:
-
Baseline Assessment (Visit 1/Day -1):
-
Weight and Height: Measure weight (in kg) using a calibrated scale and height (in cm) to calculate Body Mass Index (BMI).
-
Waist Circumference: Measure at the level of the umbilicus.
-
Blood Pressure: Measure after the participant has been resting for at least 5 minutes.
-
Fasting Blood Samples: Collect after an overnight fast of at least 8 hours for the following laboratory tests:
-
Fasting Plasma Glucose (FPG)
-
Hemoglobin A1c (HbA1c)
-
Fasting Lipid Profile: Total Cholesterol, Low-Density Lipoprotein (LDL) Cholesterol, High-Density Lipoprotein (HDL) Cholesterol, and Triglycerides.
-
-
-
Follow-up Assessments:
-
Weight and BMI: Monitor at every study visit.
-
Blood Pressure: Monitor at every study visit.
-
Fasting Blood Samples (FPG, HbA1c, Lipid Profile): Repeat at specified intervals as defined in the study protocol (e.g., Week 4, Week 12, and then quarterly).[14]
-
4. Sample Handling and Analysis:
-
All blood samples should be collected, processed, and stored according to the central laboratory's manual.
-
To ensure consistency, all metabolic laboratory analyses should be performed by a designated central laboratory.
5. Data Analysis and Reporting:
-
Mean changes from baseline for all metabolic parameters will be calculated for each treatment group.
-
The proportion of participants with clinically significant weight gain (≥7% from baseline) will be reported.
-
The incidence of categorical shifts in metabolic parameters (e.g., from normal to hyperglycemic) will be analyzed.
Mandatory Visualizations
Caption: this compound's Proposed Metabolic Signaling Pathway.
Caption: Experimental Workflow for Metabolic Monitoring.
Caption: Logical Relationship of this compound's Profile and Monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, this compound, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of this compound on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of this compound for the adjunctive treatment of major depressive disorder: a pooled analysis of phase 2b/phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for Treating Schizophrenia, Mania, Bipolar Depression, and Unipolar Depression: A Review of Its Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of this compound on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting - Analysis Group [analysisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Estimating Changes in Weight and Metabolic Parameters Before and After Treatment With this compound: A Retrospective Study of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Efficacy and Safety of this compound in Acute Exacerbation of Schizophrenia: Results From an International, Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical pearls for the monitoring and treatment of antipsychotic induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. psychiatrictimes.com [psychiatrictimes.com]
- 16. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
Cariprazine Forced Degradation Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information on the forced degradation studies of cariprazine (B1246890), a second-generation antipsychotic drug. It is designed to assist researchers in designing, executing, and troubleshooting their own stability-indicating experiments. The information is presented in a question-and-answer format to directly address potential issues and queries.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under acidic, basic, and oxidative stress conditions. It is reported to be stable under photolytic (light) and thermal (heat) stress.[1][2][3]
Q2: What are the expected degradation products of this compound?
A2: A key study identified five primary degradation products (DPs), designated as DP-1 through DP-5, which are formed under various stress conditions.[1][2][3] However, the specific chemical structures and names of these degradation products are not publicly available in the reviewed literature. Therefore, a detailed degradation pathway cannot be definitively established at this time.
Q3: We are observing degradation under photolytic or thermal conditions. Is this expected?
A3: Most studies report this compound to be stable under photolytic and thermal stress.[1][2][3] If you are observing degradation under these conditions, it could be due to several factors:
- Purity of the sample: Impurities in the this compound sample might be susceptible to heat or light, leading to the formation of degradants.
- Excipient interactions: If you are working with a formulated product, interactions between this compound and the excipients could be causing degradation.
- Harsh experimental conditions: The intensity of the light source or the temperature used in your study might be significantly higher than what is typically recommended in ICH guidelines.
- Secondary degradation: The primary degradants formed under other stress conditions might be unstable to heat or light.
Q4: We are having trouble separating the degradation products from the parent drug using HPLC. What can we do?
A4: Successful separation of this compound from its degradation products has been achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4] Here are some troubleshooting tips:
- Column selection: An Inertsil C18 column (150 x 4.6 mm, 5 µm) has been successfully used.[1] Consider trying different C18 or other reverse-phase columns with varying properties.
- Mobile phase optimization: A gradient elution is recommended to achieve good separation.[1] Experiment with different mobile phase compositions, such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate, to improve resolution.
- pH adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of both this compound and its degradation products.
- Flow rate and temperature: Optimizing the flow rate and column temperature can also enhance separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under acidic, basic, or oxidative stress. | - Insufficient stressor concentration.- Inadequate reaction time or temperature. | - Increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1N to 1N).- Extend the duration of the stress test.- Increase the temperature (e.g., to 60-80°C), but be mindful of potential secondary degradation. |
| Excessive degradation (>20%) is observed. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the reaction time or temperature. |
| Poor peak shape or resolution in HPLC chromatogram. | - Inappropriate mobile phase or column.- pH of the mobile phase is not optimal. | - Refer to the HPLC troubleshooting section in the FAQs.- Experiment with different buffer systems and pH values for the mobile phase. |
| Inconsistent or irreproducible results. | - Inconsistent preparation of standards and samples.- Fluctuation in instrument parameters. | - Ensure accurate and consistent preparation of all solutions.- Verify the stability of the analytical solution.- Perform system suitability tests before each run to ensure the HPLC system is performing correctly. |
Summary of Quantitative Degradation Data
The following table summarizes the percentage of this compound degradation observed under different stress conditions from a published study. It is important to note that the extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Stressor | Time | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 15 minutes | Not specified | Two DPs formed (DP-1, DP-2) |
| Base Hydrolysis | Not specified | Not specified | Not specified | 9.39% |
| Oxidative | 30% H₂O₂ | 30 minutes | 60°C | 7.7% (One DP formed, DP-3) |
| Thermal | Dry Heat | 3 hours | 105°C | No degradation |
| Photolytic | Sunlight | 12 hours | Not specified | No degradation |
Note: The quantitative data is compiled from different sources and should be used as a general guideline.[5][6][7] It is recommended to perform your own studies to determine the degradation profile under your specific experimental conditions.
Experimental Protocols
The following are generalized protocols for forced degradation studies of this compound based on information from various sources. These should be optimized for your specific experimental setup.
Acidic Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Allow the solution to stand at room temperature for a specified period (e.g., 15 minutes), or heat to accelerate degradation if necessary.
-
After the specified time, neutralize the solution with an equivalent amount of 1N sodium hydroxide (B78521) (NaOH).
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
Basic Degradation
-
Prepare a stock solution of this compound.
-
To a known volume of the stock solution, add an equal volume of 0.1N sodium hydroxide (NaOH).
-
Keep the solution at a controlled temperature (e.g., 35°C) for a specified duration (e.g., 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid (HCl).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
To a known volume of the stock solution, add a volume of 30% hydrogen peroxide (H₂O₂).
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
Thermal Degradation
-
Place the solid this compound powder in a controlled temperature oven.
-
Expose the sample to a high temperature (e.g., 105°C) for a specified duration (e.g., 3 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of this compound or the solid drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.
-
A control sample should be protected from light.
-
After the exposure period, prepare a solution of the sample and analyze by HPLC.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Logical Relationship of Degradation
References
- 1. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. | Semantic Scholar [semanticscholar.org]
- 6. acgpubs.org [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
Technical Support Center: Cariprazine Synthesis and Genotoxic Impurity Control
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding genotoxic impurities (GTIs) during the synthesis of cariprazine (B1246890).
Frequently Asked Questions (FAQs)
Q1: What are the primary potential genotoxic impurities (GTIs) of concern during this compound synthesis?
A1: The primary GTI of concern is the reactant dimethylcarbamoyl chloride (DMCC) , which is known to be a direct-acting alkylating agent with a wide spectrum of genotoxic activity.[1] Other potential GTIs could arise from side reactions or as degradation products. A significant process-related impurity is a double-condensation impurity , which forms from an undesired secondary reaction.[2][3] Forced degradation studies have also identified several degradation products under acidic, alkaline, and oxidative stress conditions, which require evaluation for genotoxic potential.[4][5][6]
Q2: What is the "double-condensation impurity" and why is it a concern?
A2: The "double-condensation impurity" is a process-related impurity that is reported to be difficult to purify due to its poor solubility.[3] It is formed when a second molecule of the piperazine (B1678402) intermediate reacts with the already formed this compound, or when two molecules of the piperazine intermediate are linked by a carbonyl group derived from DMCC. Its removal is critical to ensure the purity and safety of the final active pharmaceutical ingredient (API). While its specific genotoxicity is not detailed in the available literature, its structural alerts may warrant a genotoxicity assessment.
Q3: How can the formation of the double-condensation impurity be minimized?
A3: The formation of the double-condensation impurity can be significantly reduced by optimizing reaction conditions.[3] Key parameters to control include:
-
Reaction time: Shorter reaction times are preferred to minimize the opportunity for side reactions.[3]
-
Stoichiometry: Careful control of the molar ratio of dimethylcarbamoyl chloride to the piperazine intermediate is crucial.
-
Reaction temperature and pH: Maintaining optimal temperature and pH can favor the desired reaction pathway.
-
Post-treatment: Simple and efficient post-treatment and crystallization steps can help in removing this impurity.[3]
Q4: What are the regulatory limits for genotoxic impurities?
A4: Regulatory agencies like the FDA and EMA have stringent requirements for controlling GTIs. The Threshold of Toxicological Concern (TTC) concept is often applied, which sets an acceptable intake of 1.5 µ g/day for a GTI, assuming lifetime exposure. This translates to very low concentration limits in the API, often in the parts per million (ppm) range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of unreacted dimethylcarbamoyl chloride (DMCC) detected in the reaction mixture. | Incomplete reaction; inappropriate stoichiometry. | Optimize reaction time and temperature. Ensure accurate molar ratio of reactants. Consider a quenching step with a suitable nucleophilic agent post-reaction. |
| The "double-condensation impurity" exceeds the acceptable limit. | Sub-optimal reaction conditions (e.g., prolonged reaction time, incorrect temperature). | Re-evaluate and optimize reaction parameters as described in FAQ 3.[3] Implement a validated purification method, such as recrystallization with an appropriate solvent system (e.g., ethyl acetate (B1210297)/n-heptane or methanol/dichloromethane).[7][8] |
| Unknown impurities are detected by HPLC analysis. | Side reactions due to impurities in starting materials; degradation of reactants or product. | Characterize the unknown impurities using techniques like LC-MS/MS.[9] Perform forced degradation studies to identify potential degradation products.[4][5][6] Evaluate the genotoxic potential of identified impurities using in-silico prediction tools and/or in-vitro mutagenicity assays. |
| Difficulty in achieving the required low detection limits for GTIs. | The analytical method lacks sufficient sensitivity. | Develop and validate a highly sensitive analytical method, such as LC-MS/MS or GC-MS, specifically for trace-level GTI quantification.[10] |
Quantitative Data Summary
Table 1: HPLC Purity and Double-Condensation Impurity Levels under Different Synthesis Conditions
| Reaction Conditions | Purity (%) | Double-Condensation Impurity (%) | Yield (%) | Reference |
| Dichloromethane, 20% NaOH, 12h at 20-30°C | 99.5 | 0.06 | 90.9 | [7][11] |
| Dichloromethane, 10% K2CO3, 15h at 20-30°C | 99.3 | 0.09 | 89.2 | [2] |
| Toluene, 5% K2CO3, 15h at 20-45°C | 99.5 | 0.06 | 92.1 | [2] |
| 2-Methyltetrahydrofuran, 10% Na2CO3, 14h at 20-50°C | 99.5 | 0.10 | 87.5 | [12] |
| Dichloromethane, Diisopropylethylamine, 36h | 98.9 | 0.56 (before multi-step crystallization) | 64.6 | [3][7] |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound
This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 50 x 2.1 mm, 3.5 µm particle size.[2]
-
Mobile Phase:
-
A: 25 mmol ammonium (B1175870) acetate aqueous solution.[2]
-
B: Acetonitrile.[2]
-
-
Gradient: A suitable gradient to ensure separation of this compound from its impurities.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 220 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Protocol 2: LC-MS/MS for Trace-Level Quantification of Genotoxic Impurities
This protocol outlines a general approach for developing a sensitive method for GTI quantification.
-
Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol/water mixture).
-
Chromatographic Conditions: Use a UPLC/UHPLC system for better resolution and shorter run times. The mobile phase and column should be optimized for the specific GTI.
-
Validation: The method must be validated according to ICH guidelines for specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Visualizations
References
- 1. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. WO2020042876A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN110872262A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. EP3845523A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. medkoo.com [medkoo.com]
- 11. US20210300883A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Patient Adherence in Long-Term Cariprazine Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on strategies to improve patient adherence in long-term clinical studies of cariprazine (B1246890). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during these trials.
Troubleshooting Guides
Managing this compound-Related Side Effects to Improve Adherence
Adverse events are a primary driver of non-adherence in clinical trials. Proactive identification and management of this compound-related side effects are critical for patient retention.
Issue: Patient reports restlessness, an inability to sit still, and a compelling urge to move (Akathisia).
Troubleshooting Steps:
-
Assess Severity: Use a validated scale such as the Barnes Akathisia Rating Scale (BARS) to quantify the severity of akathisia.
-
Dose Adjustment: Consider a dose reduction of this compound as a first-line strategy, if clinically feasible.[1] Akathisia is often dose-dependent.[1]
-
Pharmacological Intervention:
-
Patient Education: Reassure the patient that this is a known side effect and that there are strategies to manage it. Explain the importance of not abruptly discontinuing the medication.
Issue: Patient presents with muscle stiffness, tremors, and slowed movements (Parkinsonism/Extrapyramidal Symptoms - EPS).
Troubleshooting Steps:
-
Clinical Evaluation: Differentiate from other movement disorders. Assess the impact on the patient's daily functioning.
-
Dose Reduction: As with akathisia, a dose reduction of this compound should be considered.[1]
-
Anticholinergic Medication: Anticholinergic agents are often helpful in managing drug-induced parkinsonism.[1]
-
Alternative Treatments: In persistent or severe cases, switching to an atypical antipsychotic with a lower risk of EPS may be necessary.[1]
Issue: Patient experiences gastrointestinal distress, such as nausea or vomiting.
Troubleshooting Steps:
-
Dosing with Food: Advise the patient to take this compound with food to minimize gastrointestinal upset.
-
Symptomatic Relief: Consider antiemetic medication for short-term management.
-
Monitor and Reassure: These side effects are often transient and may resolve as the patient's body adapts to the medication.
Management of this compound-Induced Extrapyramidal Symptoms (EPS)
References
Refining Cariprazine Treatment Protocols for Acute Manic Episodes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining cariprazine (B1246890) treatment protocols for acute manic episodes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental and clinical research.
Troubleshooting Guides and FAQs
General Dosing and Administration
Q1: What is the recommended starting dose and titration schedule for this compound in an acute manic episode trial?
For acute mania, the recommended starting dose of this compound is 1.5 mg/day.[1][2] This can be increased to 3 mg/day as early as the second day.[1][2][3] Further dose adjustments can be made in 1.5 mg to 3 mg increments, depending on clinical response and tolerability, up to a maximum recommended dose of 6 mg/day.[1][2][4] Doses above 6 mg daily have not demonstrated additional benefits and are associated with a dose-related increase in adverse reactions.[4] Due to the long half-life of this compound and its active metabolites, dose changes will not be fully reflected in plasma levels for several weeks.[5] Therefore, it is crucial to monitor patients for adverse reactions and therapeutic response for several weeks after initiation and each dose adjustment.[4][5]
Two primary titration strategies can be considered[6]:
-
Rapid Titration: Increase the dose by 1.5 mg each day to reach the target dose. This is often recommended for patients with a severe clinical presentation.[6]
-
Slow Titration: Increase the dose by 1.5 mg per week. This method is recommended for more stable patients to enhance tolerability.[6]
Q2: How should this compound doses be adjusted when co-administered with CYP3A4 inhibitors or inducers?
This compound is extensively metabolized by the liver enzyme CYP3A4.[5][7] Co-administration with strong or moderate CYP3A4 inhibitors or inducers requires dose adjustments.[5][7][8]
-
CYP3A4 Inhibitors: Strong or moderate CYP3A4 inhibitors increase this compound concentrations.[7][8] When initiating this compound in a patient already taking a moderate CYP3A4 inhibitor, the starting dose should be 1.5 mg every other day, with a potential increase to 1.5 mg daily.[3] For patients on a stable this compound dose of 4.5 mg or 6 mg daily who are starting a moderate inhibitor, the this compound dose should be reduced to 1.5 mg per day.[3] With strong CYP3A4 inhibitors, the starting dose should be 1.5 mg every three days, with a possible increase to 1.5 mg every other day if needed.[2][3]
-
CYP3A4 Inducers: Concomitant use with strong or moderate CYP3A4 inducers is not recommended as it may decrease this compound levels.[5] If a CYP3A4 inhibitor is withdrawn, the this compound dosage may need to be increased.[3][9]
Management of Adverse Events
Q3: What are the most common adverse events observed in clinical trials of this compound for acute mania, and how can they be managed?
The most frequently reported treatment-emergent adverse events in clinical trials for acute mania include extrapyramidal symptoms (EPS), akathisia, nausea, and constipation.[10][11][12]
-
Akathisia and EPS: These are among the most common side effects.[10][11][12][13] Akathisia is a feeling of restlessness and an urge to move.[13][14] Management may involve lowering the this compound dose or prescribing a different medication to alleviate these symptoms.[14]
-
Nausea: Nausea is a common initial side effect.[10][15] Taking this compound with food and ensuring adequate hydration can help mitigate this.[16] If nausea persists, antiemetic medications such as 5-HT3 receptor antagonists (e.g., ondansetron) may be considered as a first-line treatment.[16]
-
Metabolic Changes: Atypical antipsychotics, including this compound, have been associated with metabolic changes like weight gain, hyperglycemia, and dyslipidemia.[4][15] Regular monitoring of weight, blood glucose, and lipid profiles is recommended.[15][17]
Q4: A trial participant is experiencing significant akathisia. What is the recommended course of action?
Akathisia is a common, dose-related side effect of this compound.[10][11][13] If a participant develops bothersome akathisia, the first step is to consider a dose reduction of this compound.[14] If symptoms persist or are severe, adjunctive treatments may be necessary. It is important to monitor the participant closely after any intervention.
Troubleshooting Efficacy
Q5: A patient in our study is not showing a significant response to this compound after one week. What should be our next step?
Early non-response to antipsychotic treatment in acute mania can be an indicator of treatment failure.[18] Studies suggest that if a patient does not show at least a 10% to 50% reduction in symptoms on the Young Mania Rating Scale (YMRS) within the first one to two weeks, reconsidering the treatment plan is warranted.[18] Due to the long half-life of this compound and its metabolites, a full therapeutic effect may not be seen for several weeks.[5] Therefore, before augmenting or switching treatment, ensure the dose has been optimized and sufficient time has been allowed for a response.
Q6: Can this compound induce manic or mixed episodes?
While this compound is indicated for the treatment of manic and mixed episodes, there have been case reports of treatment-emergent affective switches, particularly when initiated at low doses during a depressive phase.[19] Researchers should be vigilant for any signs of mood switching and monitor patients closely, especially those with a history of rapid cycling.[19]
Data Presentation
Table 1: Efficacy of this compound in Acute Mania (3-Week Studies)
| Study/Dose Group | Mean Baseline YMRS Score | Mean Change from Baseline in YMRS Score (this compound) | Mean Change from Baseline in YMRS Score (Placebo) | Least Square Mean Difference (LSMD) vs. Placebo | p-value |
| Phase III Flexible-Dose (3-12 mg/day)[1] | Not specified | -4.3 | Not specified | -4.3 (95% CI: -6.7 to -1.9) | 0.0004 |
| Pooled Analysis (Mixed Features, MADRS ≥10)[20] | Not specified | -5.49 | Not specified | -5.49 | < 0.0001 |
| Phase III Flexible-Dose (3-12 mg/day)[11] | Not specified | Significantly greater than placebo | Not specified | Not specified | 0.0004 |
YMRS: Young Mania Rating Scale; LSMD: Least Squares Mean Difference; CI: Confidence Interval; MADRS: Montgomery-Åsberg Depression Rating Scale.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in this compound Trials for Acute Mania
| Adverse Event | Incidence in this compound Group (≥5% and at least twice the rate of placebo) |
| Akathisia | Commonly reported[10][11][12] |
| Extrapyramidal Disorder | Commonly reported[10][11][12] |
| Nausea | Commonly reported[10][12] |
| Constipation | Commonly reported[10][12] |
| Dyspepsia | Commonly reported[11][12] |
| Vomiting | Reported[11] |
| Tremor | Reported[10][11] |
| Headache | Reported[12] |
Experimental Protocols
Assessment of Efficacy in Acute Mania: The Young Mania Rating Scale (YMRS)
The primary efficacy measure in pivotal clinical trials for this compound in acute mania is the Young Mania Rating Scale (YMRS).[1][11]
-
Objective: To assess the severity of manic symptoms.[21]
-
Administration: The YMRS is an 11-item, clinician-administered scale.[21][22] The assessment is based on the patient's self-report over the preceding 48 hours and clinical observations made during the interview.[21] The administration typically takes 15-30 minutes.[21]
-
Scoring: Four items (irritability, speech, thought content, and disruptive/aggressive behavior) are weighted more heavily and are scored on a 0 to 8 scale.[21] The remaining seven items are scored on a 0 to 4 scale.[21]
-
Interpretation:
-
A score of 12 is indicative of mania.[21]
-
In clinical trials, a baseline YMRS score of >20 is often required for study entry, leading to mean baseline scores of around 30.[21]
-
Response is often defined as a ≥50% reduction in the YMRS total score from baseline.[11][23]
-
Remission is typically defined as a YMRS total score of ≤12.[11][23][24]
-
Mandatory Visualizations
Caption: this compound's multi-receptor signaling pathway.
Caption: Recommended dosing and titration workflow for this compound.
Caption: Logical workflow for troubleshooting this compound-induced akathisia.
References
- 1. This compound in the Treatment of Bipolar Disorder: Within and Beyond Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. reference.medscape.com [reference.medscape.com]
- 4. VRAYLAR® (this compound) Efficacy for Bipolar I Acute Manic or Mixed Episodes [vraylarhcp.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Clinical challenges in the dosing and titration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 9. VRAYLAR® (this compound) Dosing Information [vraylarhcp.com]
- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 11. This compound in the treatment of acute mania in bipolar I disorder: a double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical potential of this compound in the treatment of acute mania [pubmed.ncbi.nlm.nih.gov]
- 13. Vraylar (this compound): Side Effects and What to Do About Them [healthline.com]
- 14. Vraylar (this compound): Side effects, dosage, uses, and more [medicalnewstoday.com]
- 15. Common and Rare Vraylar (this compound) Side Effects You Should Know About - GoodRx [goodrx.com]
- 16. droracle.ai [droracle.ai]
- 17. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Early Nonresponse in the Antipsychotic Treatment of Acute Mania: A Criterion for Reconsidering Treatment? Results From an Individual Patient Data Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 22. Young Mania Rating Scale: how to interpret the numbers? Determination of a severity threshold and of the minimal clinically significant difference in the EMBLEM cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Response and remission in adolescent mania: signal detection analyses of the young mania rating scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | this compound Use in Combination With a Mood Stabilizer in First Episode Mania [frontiersin.org]
Technical Support Center: Isolating Effects on Primary vs. Secondary Negative Symptoms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the effects of novel treatments on the negative symptoms of schizophrenia. The focus is on the significant challenge of differentiating treatment effects on primary negative symptoms from those on secondary negative symptoms.
Frequently Asked Questions (FAQs)
Q1: What are primary and secondary negative symptoms, and why is the distinction crucial in clinical trials?
A1:
-
Primary negative symptoms are considered core features of schizophrenia, intrinsic to the pathophysiology of the disorder. They include avolition (lack of motivation), anhedonia (inability to feel pleasure), asociality (lack of interest in social interactions), alogia (poverty of speech), and blunted affect (reduced emotional expression).[1][2][3]
-
Secondary negative symptoms are those that mimic or are caused by other factors. These can include positive symptoms (e.g., social withdrawal due to paranoia), medication side effects (e.g., akinesia or sedation from antipsychotics), depression, anxiety, and environmental deprivation.[1][2][4][5]
The distinction is critical because a treatment that appears to improve negative symptoms might actually be addressing a secondary cause. For example, a reduction in positive symptoms could lead to improved social engagement, which might be mis Cinterpreted as a direct effect on primary asociality.[6] To establish a true therapeutic effect on the core pathology of schizophrenia, it is essential to isolate the impact on primary negative symptoms.
Q2: What are the major confounding factors when assessing negative symptoms, and how can we control for them?
A2: The main confounding factors are:
-
Positive Symptoms: Paranoia and hallucinations can lead to social withdrawal and anhedonia.[2]
-
Depressive Symptoms: Overlap exists between negative symptoms and depression, particularly anhedonia, avolition, and asociality.[2]
-
Extrapyramidal Symptoms (EPS): Medication-induced parkinsonism (bradykinesia, masked facies) can be mistaken for blunted affect and avolition.[7]
-
Sedation: Medication side effects can cause apathy and reduced activity, mimicking avolition.
Control Strategies:
-
Stringent Inclusion/Exclusion Criteria: Enroll patients with stable, low levels of positive, depressive, and extrapyramidal symptoms.[7]
-
Washout Periods: Where ethically feasible, a washout from previous medications can help establish a stable baseline.
-
Specialized Rating Scales: Use scales designed to differentiate between negative symptoms and depression, such as the Calgary Depression Scale for Schizophrenia (CDSS).[2]
-
Concomitant Medication Monitoring: Carefully document and analyze the use of medications that could induce secondary negative symptoms.
-
Statistical Analysis: Employ statistical methods, such as analysis of covariance (ANCOVA) or path analysis, to statistically control for the influence of confounding factors.[7]
Q3: Which assessment scales are recommended for evaluating primary negative symptoms in clinical trials?
A3: Second-generation scales are preferred as they were developed to address the limitations of earlier instruments and better align with the five-domain construct of negative symptoms.
-
Brief Negative Symptom Scale (BNSS): A 13-item semi-structured interview that assesses the five domains of negative symptoms (anhedonia, avolition, asociality, blunted affect, and alogia) plus a measure of distress.[8][9] It takes approximately 15 minutes to administer.[8][9]
-
Clinical Assessment Interview for Negative Symptoms (CAINS): A 13-item semi-structured interview with two subscales: Motivation and Pleasure (9 items) and Expression (4 items).[10] It has demonstrated good convergent and discriminant validity.[10]
First-generation scales like the Scale for the Assessment of Negative Symptoms (SANS) and the Positive and Negative Syndrome Scale (PANSS) negative subscale are still used, but they have limitations in their coverage of the full range of negative symptoms.[7][11]
Troubleshooting Guides
Problem 1: High placebo response in a clinical trial for negative symptoms.
| Potential Cause | Troubleshooting Steps |
| Inclusion of patients with unstable symptoms. | Implement a prospective stabilization period (e.g., 4-6 weeks) before randomization to ensure symptom stability.[7] |
| Confounding effects of secondary negative symptoms. | Rigorously apply inclusion/exclusion criteria to minimize baseline levels of positive, depressive, and extrapyramidal symptoms. Utilize specialized scales to assess these domains at baseline and throughout the trial.[7] |
| Rater variability and expectation bias. | Provide intensive and ongoing rater training and calibration. Use centralized raters for multi-site trials to ensure consistency. |
| Non-specific effects of trial participation (e.g., increased clinical attention). | Consider a placebo run-in period to identify and exclude subjects who show significant improvement before receiving the investigational drug. |
Problem 2: Difficulty in demonstrating a specific effect on primary negative symptoms, independent of other symptom domains.
| Potential Cause | Troubleshooting Steps |
| Treatment has a broad effect on multiple symptom domains. | Design the study to include a patient population with predominant negative symptoms (i.e., high negative symptoms and low positive and other symptoms at baseline). |
| Statistical approach is not robust enough to disentangle effects. | Pre-specify a statistical analysis plan that includes path analysis or structural equation modeling to examine the direct and indirect effects of the treatment on negative symptoms while accounting for changes in other domains. |
| Choice of primary outcome measure lacks specificity. | Utilize a second-generation negative symptom scale (BNSS or CAINS) as the primary outcome measure, as they provide a more nuanced assessment of the different facets of negative symptoms. |
Experimental Protocols
Protocol 1: Clinical Trial Design for a Novel Compound Targeting Primary Negative Symptoms
1. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria:
- Diagnosis of schizophrenia for at least one year.
- Clinically stable for at least 3-6 months prior to screening.
- Prominent and persistent negative symptoms, defined by a minimum score on the BNSS or CAINS and a stable score during a prospective lead-in period.
- Low and stable scores on the PANSS positive subscale.
- Low and stable scores on the Calgary Depression Scale for Schizophrenia (CDSS).
- Low and stable scores on a standardized measure of extrapyramidal symptoms (e.g., Simpson-Angus Scale).
- Exclusion Criteria:
- Current major depressive episode.
- Clinically significant positive symptoms.
- Recent changes in antipsychotic medication.
- Use of medications known to cause significant sedation or EPS.
3. Treatment:
- 12- to 26-week treatment period.
- The investigational drug will be administered as an adjunct to a stable dose of a single atypical antipsychotic with a low propensity to cause EPS. Monotherapy trials may also be considered, but require careful ethical consideration and safety monitoring.
4. Assessments:
- Primary Efficacy Endpoint: Change from baseline to endpoint in the total score of the BNSS or CAINS.
- Secondary Efficacy Endpoints:
- Change in the subscale scores of the BNSS or CAINS.
- Change in the PANSS negative subscale score.
- Change in measures of social and occupational functioning.
- Change in scores on the CDSS, PANSS positive subscale, and EPS scales to assess for pseudospecificity.
5. Statistical Analysis:
- The primary analysis will be a mixed-model for repeated measures (MMRM) on the change from baseline in the primary efficacy endpoint.
- Path analysis will be used as a secondary analysis to model the direct effect of the treatment on negative symptoms and the indirect effects mediated by changes in positive, depressive, and extrapyramidal symptoms.
Protocol 2: Administration of the Brief Negative Symptom Scale (BNSS)
1. Rater Training: All raters must undergo comprehensive training on the BNSS manual, including didactic instruction, viewing and scoring of training videos, and co-rating with an experienced rater to establish inter-rater reliability.
2. Interview Format: The BNSS is a semi-structured interview. The provided manual contains specific probes and questions for each item.[12] Raters should follow the guide but can ask additional questions to clarify responses. The time frame for all ratings is the past week.[12]
3. Scoring: Each of the 13 items is rated on a 7-point Likert scale (0 = absent to 6 = severe).[8][9] The total score is the sum of all item scores. Subscale scores for anhedonia, distress, asociality, avolition, blunted affect, and alogia can also be calculated.[8]
4. Environment: The interview should be conducted in a quiet, private setting, free from distractions.
Data Presentation
Table 1: Efficacy of Cariprazine (B1246890) in Patients with Predominant Negative Symptoms
| Outcome Measure | This compound (1.5-6 mg/day) | Risperidone (4 mg/day) | p-value |
| PANSS Negative Subscale Score Change from Baseline | -8.9 | -7.4 | <0.01 |
| PANSS Factor Score for Negative Symptoms (PANSS-FSNS) Change from Baseline | -4.7 | -3.6 | <0.01 |
| PANSS Positive Subscale Score Change from Baseline | -1.1 | -1.1 | NS |
| Calgary Depression Scale for Schizophrenia (CDSS) Total Score Change from Baseline | -1.2 | -1.1 | NS |
| Data adapted from a 26-week, randomized, double-blind study in patients with persistent negative symptoms.[1] "NS" indicates a non-significant difference. |
Table 2: Efficacy of Roluperidone (MIN-101) in Patients with Negative Symptoms
| Outcome Measure | Roluperidone (64 mg/day) | Placebo | Effect Size (d) |
| PANSS Negative Factor Score Change from Baseline | Lower Score | Higher Score | 0.57 |
| Brief Negative Symptom Scale (BNSS) Total Score Change from Baseline | Significant Improvement | Less Improvement | - |
| PANSS Positive Scale Score Change from Baseline | No Significant Difference | No Significant Difference | - |
| Data from a 12-week, randomized, double-blind, placebo-controlled trial in stable schizophrenia patients with negative symptoms.[13] |
Table 3: Meta-Analysis of Adjunctive NMDA Receptor Modulators on Negative Symptoms
| Agent | Standardized Mean Difference (SMD) vs. Placebo |
| D-serine | -0.53 |
| N-acetyl-cysteine (NAC) | -0.45 |
| Sarcosine | -0.39 |
| Data from a meta-analysis of randomized controlled trials of NMDA receptor modulators as adjunctive therapy in chronic schizophrenia.[14] A negative SMD indicates a therapeutic benefit. |
Visualizations
References
- 1. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- 2. Roluperidone monotherapy, a treatment for negative symptoms in schizophrenia | CoLab [colab.ws]
- 3. Frontiers | this compound for negative symptoms in early psychosis: a pilot study with a 6-month follow-up [frontiersin.org]
- 4. Effect of this compound on attention and quality of life in patients with predominant negative symptoms of schizophrenia: A post-hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Methodological Issues in Negative Symptom Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Brief negative Symptom Scale (BNSS): a systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Brief Negative Symptom Scale: Psychometric Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. researchgate.net [researchgate.net]
- 12. depressiontribunegr.wordpress.com [depressiontribunegr.wordpress.com]
- 13. Efficacy and Safety of MIN-101: A 12-Week Randomized, Double-Blind, Placebo-Controlled Trial of a New Drug in Development for the Treatment of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-analysis of the efficacy of adjunctive NMDA receptor modulators in chronic schizophrenia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation
validating cariprazine's binding affinity to dopamine and serotonin receptors
A deep dive into cariprazine's interaction with dopamine (B1211576) and serotonin (B10506) receptors reveals a unique pharmacological profile, setting it apart from other atypical antipsychotics. This guide provides a comparative analysis of its binding affinities, supported by experimental data and methodologies, to offer researchers and drug development professionals a comprehensive understanding of its mechanism of action.
This compound (B1246890), a third-generation atypical antipsychotic, exhibits a complex and distinct interaction with dopamine and serotonin receptor systems. Its therapeutic efficacy in treating schizophrenia and bipolar disorder is believed to stem from its unique partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor, and its modulation of various serotonin receptors.[1][2][3][4][5] This guide compares this compound's binding affinity with other commonly prescribed atypical antipsychotics, providing a quantitative basis for its distinct clinical profile.
Comparative Binding Affinities at Dopamine and Serotonin Receptors
The binding affinity of a drug to a receptor is a critical determinant of its potency and pharmacological effect. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and other selected atypical antipsychotics for key dopamine and serotonin receptors.
| Drug | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| This compound | 0.49 - 0.69 [6][7][8] | 0.085 [6][7][8] | 2.6 [6][7][8] | 18.8 [6] |
| Aripiprazole (B633) | 0.34[9][10] | 0.8[9][10] | 1.7[9][10] | 3.4[9][10] |
| Risperidone (B510) | 1.4 - 3.13[11] | - | - | 0.16[11][12] |
| Olanzapine | 11 - 31[11] | 11 - 31[11] | - | 4[11] |
| Quetiapine | 160[13] | - | - | 31[14] |
| Ziprasidone | 4.8[13] | - | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from multiple sources to provide a comparative overview.
This compound's standout feature is its exceptionally high affinity for the dopamine D3 receptor, being approximately 8-fold greater than its affinity for the D2 receptor.[8] This D3-preferential binding is a key differentiator from other antipsychotics and is thought to contribute to its efficacy against negative symptoms and cognitive deficits in schizophrenia.[1][6][15] While aripiprazole also acts as a D2/D3 partial agonist, this compound's affinity for D3 is significantly higher.[9][10]
In the serotonergic system, this compound acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[2][3][5] Its affinity for the 5-HT1A receptor is moderate, while its affinity for the 5-HT2A receptor is lower compared to some other atypical antipsychotics like risperidone and olanzapine.[6][11][12]
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are primarily determined through radioligand binding assays. This technique is the gold standard for quantifying the interaction between a drug and its receptor target.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways of Key Receptors
The therapeutic and side-effect profiles of antipsychotics are dictated by their influence on the downstream signaling pathways of their target receptors.
Dopamine D2/D3 Receptor Signaling: Dopamine D2 and D3 receptors are Gi/o-coupled receptors. Their activation, or in the case of partial agonists like this compound, their modulation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades involved in gene expression and neuronal excitability.
Serotonin 5-HT1A and 5-HT2A Receptor Signaling: The serotonin 5-HT1A receptor is also a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase.[16] Conversely, the 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, this compound (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatrist.com [psychiatrist.com]
- 14. researchgate.net [researchgate.net]
- 15. Newer antipsychotics: Brexpiprazole, this compound, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of 5-HT1A and 5-HT2A Receptors but Not α 2-Adrenoceptors in the Acute Electrophysiological Effects of this compound in the Rat Brain In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine's Efficacy in Treating Negative Symptoms of Schizophrenia: A Comparative Analysis of Controlled Trials
For Researchers, Scientists, and Drug Development Professionals
The management of negative symptoms in schizophrenia remains a significant therapeutic challenge. While numerous antipsychotics effectively target positive symptoms, their impact on negative symptoms is often limited. Cariprazine (B1246890), a dopamine (B1211576) D3/D2 and serotonin (B10506) 5-HT1A receptor partial agonist with a high affinity for the D3 receptor, has emerged as a promising agent for addressing this unmet need. This guide provides a comprehensive comparison of this compound's efficacy for negative symptoms against other antipsychotics, supported by data from controlled clinical trials.
Quantitative Data Summary
The following table summarizes the key quantitative data from head-to-head controlled trials evaluating the efficacy of this compound on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).
| Study/Analysis | Comparator | Patient Population | N | Treatment Duration | Baseline PANSS-FSNS (Mean) | Change from Baseline in PANSS-FSNS (LS Mean) | p-value vs Comparator | Effect Size (vs Comparator) |
| Németh et al. (2017) [1][2] | Risperidone (B510) | Predominant, persistent negative symptoms | 461 | 26 weeks | This compound: 27.7, Risperidone: 27.5[3] | This compound: -8.90, Risperidone: -7.44[2] | 0.0022[1] | 0.31[1] |
| Earley et al. (2019) (Post-hoc analysis) [4] | Aripiprazole (B633) | Acute schizophrenia with moderate/severe negative symptoms | 110 | 6 weeks | This compound (4.5-6 mg/d): Not specified, Aripiprazole: Not specified | This compound (4.5-6 mg/d): -2.4 greater reduction than aripiprazole | 0.0197[4] | 0.50[4] |
| Singh et al. (2023) [5][6] | Olanzapine (B1677200) | Schizophrenia | 60 | 6 weeks | This compound: ~60 (SANS), Olanzapine: ~60 (SANS) | This compound showed a significantly larger drop in SANS scores (mean 39.9 vs 55.4 with olanzapine)[6] | 0.005[6] | Not specified |
Experimental Protocols of Key-Cited Trials
Németh et al. (2017): this compound vs. Risperidone
-
Objective: To assess the efficacy of this compound versus risperidone on predominant, persistent negative symptoms of schizophrenia.[1]
-
Study Design: A 26-week, randomized, double-blind, active-controlled, multinational, phase 3b trial.[1]
-
Inclusion Criteria: Adults (18-65 years) with a diagnosis of schizophrenia for at least 2 years, with stable positive symptoms, and predominant negative symptoms for at least 6 months. Predominant negative symptoms were defined by a PANSS-FSNS score ≥ 24 and a score of ≥ 4 on at least two of the following PANSS items: blunted affect, passive/apathetic social withdrawal, and lack of spontaneity/flow of conversation.[2][7]
-
Exclusion Criteria: Patients with prominent positive, depressive, or extrapyramidal symptoms.[3]
-
Treatment Arms:
-
This compound: Target dose of 4.5 mg/day (flexible dosing of 3 mg, 4.5 mg, or 6 mg/day).
-
Risperidone: Target dose of 4 mg/day (flexible dosing of 3 mg, 4 mg, or 6 mg/day).[1]
-
-
Primary Outcome Measure: Change from baseline to week 26 in the PANSS-FSNS.[1]
-
Key Findings: this compound demonstrated a statistically significant greater improvement in PANSS-FSNS compared to risperidone. This improvement was observed from week 14 and continued to increase until the end of the study.[8] The superiority of this compound was independent of changes in positive, depressive, or extrapyramidal symptoms.[9]
Earley et al. (2019): Post-hoc Analysis of this compound vs. Aripiprazole and Risperidone
-
Objective: To investigate the efficacy of this compound in patients with acute schizophrenia and moderate-to-severe negative symptoms without a predominance of positive symptoms.[4]
-
Study Design: A post-hoc analysis of pooled data from two 6-week, randomized, double-blind, placebo- and active-controlled studies (NCT00694707, NCT01104766).[4]
-
Inclusion Criteria for Sub-analysis: Patients with a PANSS-FSNS ≥ 24, a PANSS factor score for positive symptoms ≤ 19, and a score of ≥ 4 on at least two of three specific PANSS negative symptom items (blunted affect, passive/apathetic social withdrawal, lack of spontaneity/flow of conversation).[4]
-
Treatment Arms (in the sub-analysis):
-
Placebo (n=79)
-
This compound 1.5-3 mg/d (n=94)
-
This compound 4.5-6 mg/d (n=66)
-
Risperidone 4 mg/d (n=34)
-
Aripiprazole 10 mg/d (n=44)[4]
-
-
Primary Outcome Measure: Change from baseline to week 6 in the PANSS-FSNS.[4]
-
Key Findings: this compound (at both dose ranges) and risperidone showed significant improvement in PANSS-FSNS versus placebo. Aripiprazole did not show a significant difference from placebo. Notably, the higher dose of this compound (4.5-6 mg/d) was significantly more effective than aripiprazole. After adjusting for changes in positive symptoms, the efficacy of this compound remained significant, while that of risperidone did not.[4]
Mandatory Visualizations
Discussion
The evidence from multiple controlled trials and post-hoc analyses consistently supports the efficacy of this compound in treating the negative symptoms of schizophrenia.[10][11] The head-to-head trial by Németh and colleagues (2017) is a landmark study demonstrating this compound's superiority over risperidone, a widely used second-generation antipsychotic, in patients with persistent and predominant negative symptoms.[1] This finding is particularly robust as the study design aimed to minimize the confounding effects of secondary negative symptoms.[10]
Further supporting this, a post-hoc analysis of pooled data from two large clinical trials in acute schizophrenia showed this compound to be more effective than aripiprazole for negative symptoms in a subgroup of patients with moderate-to-severe negative symptoms.[4] A more recent comparative trial also suggested this compound's superiority over olanzapine in reducing negative symptoms.[5][6]
The unique pharmacological profile of this compound, particularly its high affinity and partial agonist activity at the dopamine D3 receptor, is hypothesized to be the primary mechanism underlying its efficacy for negative symptoms.[6][12] In schizophrenia, D3 autoreceptors in the ventral tegmental area (VTA) are thought to be overexpressed, leading to a hypodopaminergic state in the prefrontal cortex, which is associated with negative symptoms.[12] By acting as a partial agonist at these D3 receptors, this compound may normalize dopamine release in the prefrontal cortex, thereby ameliorating negative symptoms.[12][13] This mechanism is distinct from the primary D2 receptor antagonism of most other antipsychotics.[11]
References
- 1. tandfonline.com [tandfonline.com]
- 2. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- 3. Linking PANSS negative symptom scores with the Clinical Global Impressions Scale: understanding negative symptom scores in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comparative Evaluation of the Efficacy and Safety Profile of this compound and Olanzapine in Patients With Schizophrenia in a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Clinical Review - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 17. Effects of this compound on Negative Symptoms, Cognitive Impairment, and Prosocial Functioning in Patients With Predominant Negative Symptoms: Post Hoc Analysis of a Phase III, Placebo-, and Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic drugs for patients with schizophrenia and predominant or prominent negative symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. psychscenehub.com [psychscenehub.com]
Cariprazine Efficacy: A Statistical Validation from Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data on the efficacy of cariprazine (B1246890) against other commonly prescribed atypical antipsychotics for the treatment of schizophrenia, bipolar I disorder, and major depressive disorder. The data presented is intended to offer an objective overview for researchers, scientists, and drug development professionals.
Comparative Efficacy in Schizophrenia
This compound has demonstrated significant efficacy in the treatment of both acute and maintenance phases of schizophrenia. Clinical trials have consistently shown its superiority over placebo in reducing the symptoms of schizophrenia.
A notable study directly comparing this compound to another atypical antipsychotic, risperidone (B510), focused on the negative symptoms of schizophrenia. The results indicated that this compound led to a significantly greater reduction in PANSS scores for negative symptoms compared to risperidone[1].
Table 1: Efficacy of this compound and Comparators in Schizophrenia (PANSS Total Score Change from Baseline)
| Medication | Dosage | Study Duration | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Reference |
| This compound | 3.0 mg/day | 6 weeks | -6.0 | <0.05 | [1] |
| This compound | 6.0 mg/day | 6 weeks | -8.8 | <0.05 | [1] |
| Aripiprazole | 20 mg/day | 4 weeks | Superior to placebo | - | [2] |
| Aripiprazole | 30 mg/day | 4 weeks | Superior to placebo | - | [2] |
| Risperidone | - | - | Statistically significant improvement vs. placebo | <0.001 | [3][4][5] |
| Olanzapine (B1677200) | 10 mg/day | - | Statistically superior to placebo | - | [6] |
| Aripiprazole Lauroxil | 441 mg (monthly) | 12 weeks | -10.9 | <0.001 | [7] |
| Aripiprazole Lauroxil | 882 mg (monthly) | 12 weeks | -11.9 | <0.001 | [7] |
LSMD: Least Squares Mean Difference
Experimental Protocols: Schizophrenia Trials
This compound (NCT01104766): [8]
-
Design: A 9-week, multinational, randomized, double-blind, placebo- and active-controlled (aripiprazole 10 mg/d) study.
-
Inclusion Criteria: Patients aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute exacerbation.
-
Primary Efficacy Endpoint: Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score at Week 6.
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints.
Aripiprazole: [2]
-
Design: A 4-week, randomized, double-blind, placebo- and active-controlled (risperidone) trial.
-
Inclusion Criteria: Patients with a diagnosis of acute schizophrenia.
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score.
Risperidone (RISE Study): [9]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy of risperidone extended-release injectable suspension.
-
Inclusion Criteria: Patients aged 13 to 65 years with a diagnosis of schizophrenia.
-
Primary Efficacy Endpoint: Time to relapse.
Olanzapine:
-
Design: Double-blind, pivotal trials comparing olanzapine to placebo and/or haloperidol.[1][2]
-
Primary Efficacy Endpoint: Change from baseline in BPRS-total score and PANSS-total score.[6]
Comparative Efficacy in Bipolar I Disorder
This compound is approved for the treatment of manic, mixed, and depressive episodes associated with bipolar I disorder.
For acute manic or mixed episodes, a 3-week, double-blind, placebo-controlled study showed that this compound (3–12 mg/day) significantly improved scores on the Young Mania Rating Scale (YMRS) compared to placebo, with significant differences observed as early as day 4.[1] The remission rate for patients treated with this compound was 51.9%, compared to 34.9% in the placebo group.[1]
In the treatment of bipolar depression, clinical trials have demonstrated that this compound at a dose of 1.5 mg/day significantly reduced depressive symptoms, as measured by a significant improvement in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline, with a least-squares mean difference (LSMD) of –2.5 compared to placebo.[1][8][10][11][12] While the 3.0 mg/day dose also showed a reduction in depressive symptoms, the results did not always reach statistical significance.[1][8][11]
Table 2: Efficacy of this compound and Comparators in Bipolar I Mania (YMRS Score Change from Baseline)
| Medication | Dosage | Study Duration | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Reference |
| This compound | 3-12 mg/day | 3 weeks | -6.1 | - | [13] |
| Aripiprazole | 15-30 mg/day | 3 weeks | Significant improvement vs. placebo | - | [2] |
| Olanzapine | 14.9 mg (mean modal) | 3 weeks | -10.26 | - | [14] |
| Olanzapine | 16.4 mg (mean modal) | 4 weeks | -14.8 | - | [14] |
YMRS: Young Mania Rating Scale
Table 3: Efficacy of this compound and Comparators in Bipolar I Depression (MADRS Score Change from Baseline)
| Medication | Dosage | Study Duration | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Reference |
| This compound | 1.5 mg/day | 6 weeks | -2.5 | 0.0417 | [8][11][12] |
| This compound | 3.0 mg/day | 6 weeks | -1.8 | 0.1051 (not significant) | [8] |
| Lurasidone | 20-60 mg/day | 6 weeks | -4.7 | <0.001 | [6][15] |
| Lurasidone | 80-120 mg/day | 6 weeks | -4.7 | <0.001 | [6][15] |
| Olanzapine | - | 6 weeks | -2.15 | 0.018 |
MADRS: Montgomery-Åsberg Depression Rating Scale
Experimental Protocols: Bipolar I Disorder Trials
This compound (Bipolar Mania - NCT00488618):
-
Design: A 3-week, randomized, double-blind, placebo-controlled study.
-
Inclusion Criteria: Patients with a diagnosis of bipolar I disorder experiencing an acute manic or mixed episode.
-
Primary Efficacy Endpoint: Change from baseline in YMRS total score at Week 3.
-
Statistical Analysis: Analysis of covariance (ANCOVA) model for change from baseline with treatment group and study center as factors and baseline YMRS score as a covariate.
This compound (Bipolar Depression - RGH-MD-53): [11]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter, fixed-dose clinical trial.
-
Inclusion Criteria: Adult patients with a diagnosis of bipolar I depression.
-
Primary Efficacy Endpoint: Change from baseline to week 6 on the MADRS total score.
-
Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary endpoint.
Lurasidone (PREVAIL 2): [7]
-
Design: A 6-week, double-blind, placebo-controlled, multicenter clinical trial.
-
Inclusion Criteria: Patients with bipolar I depression.
-
Primary Efficacy Endpoint: Change from baseline through week 6 in MADRS scores.
Comparative Efficacy in Major Depressive Disorder (Adjunctive Therapy)
This compound has been studied as an adjunctive treatment for patients with major depressive disorder (MDD) who have had an inadequate response to antidepressant therapy. In a Phase 3 clinical trial (Study 3111-301-001), this compound at a dose of 1.5 mg/day met its primary endpoint, demonstrating a statistically significant change from baseline to week six in the MADRS total score compared to placebo (p-value=0.0050). The 3.0 mg/day dose showed numerical improvement but did not reach statistical significance.
Table 4: Efficacy of this compound and Comparators as Adjunctive Therapy in MDD (MADRS Total Score Change from Baseline)
| Medication | Dosage | Study Duration | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Reference |
| This compound | 1.5 mg/day | 6 weeks | Statistically significant improvement | 0.0050 | |
| This compound | 3.0 mg/day | 6 weeks | Numerical improvement (not significant) | 0.0727 | |
| Aripiprazole | - | 6 weeks | -3.01 | <0.05 | |
| Aripiprazole | - | 6 weeks | -2.84 | <0.05 | |
| Aripiprazole | - | 6 weeks | -3.73 | <0.05 |
Experimental Protocols: Major Depressive Disorder Trials
This compound (Study 3111-301-001): [6]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.
-
Inclusion Criteria: Patients with an inadequate clinical response to their antidepressant monotherapy.
-
Primary Efficacy Endpoint: Change from baseline to week six in the MADRS total score.
-
Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the primary endpoint.
Aripiprazole:
-
Design: Three 6-week, large-scale, randomized, double-blind, placebo-controlled clinical trials.
-
Inclusion Criteria: Patients with major depressive disorder who had a prior inadequate response to 1–3 antidepressant therapies.
-
Primary Efficacy Endpoint: Mean change from baseline in MADRS total score.
Visualizing the Clinical Trial Process
The following diagrams illustrate the typical workflow and logical progression of clinical trials for antipsychotic drug development.
Caption: Generalized workflow of antipsychotic drug development.
Caption: Logical flow of a typical randomized controlled trial.
References
- 1. Efficacy of olanzapine: an overview of pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of olanzapine: an overview of pivotal clinical trials. | Semantic Scholar [semanticscholar.org]
- 3. Olanzapine versus Placebo for People with Schizophrenia: An Update Review | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 4. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and Safety of a Combination of Olanzapine and Samidorphan in Adult Patients With an Acute Exacerbation of Schizophrenia: Outcomes From the Randomized, Phase 3 ENLIGHTEN-1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 6-year open-label study of the efficacy and safety of olanzapine long-acting injection in patients with schizophrenia: a post hoc analysis based on the European label recommendation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. Olanzapine versus placebo for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psychiatrist.com [psychiatrist.com]
- 15. Olanzapine approved for the acute treatment of schizophrenia or manic/mixed episodes associated with bipolar I disorder in adolescent patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating HPLC Methods for Cariprazine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of cariprazine (B1246890), an atypical antipsychotic. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes key performance data and experimental protocols from various studies to aid in the selection and implementation of a suitable HPLC method for your research and development needs.
Comparative Performance of Validated HPLC Methods
The following tables summarize the key validation parameters for different stability-indicating HPLC methods developed for this compound analysis. These parameters are essential for assessing the method's suitability for its intended purpose, as per the International Council for Harmonisation (ICH) guidelines.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 1–5[1] | 10–60 | 1-3[2] | 80-120[3][4] |
| Correlation Coefficient (R²) | 0.998[1] | 0.999 | 0.9954[2] | 0.999[3][4] |
| Accuracy (% Recovery) | Within acceptable limits at 80, 100, and 120% levels[1] | 98.91% to 101.83% | 98.26% to 100.47%[2] | RSD of 0.2%, 0.13%, and 0.05% for 80%, 100%, and 120% levels, respectively[3][4] |
| Precision (%RSD) | Intraday: 0.03-0.26, Interday: 0.07-1.77[1] | < 2% | Intraday: 0.71, Interday: 0.89[2] | Not explicitly stated, but method described as precise[3][4][5] |
| Limit of Detection (LOD) | 0.053 µg/mL[1] | 5.07 µg/mL | 0.2 µg/mL[2] | 44.80 ng/mL[3][4] |
| Limit of Quantification (LOQ) | 0.160 µg/mL[1] | 15.37 µg/mL | 0.7 µg/mL[2] | 135.60 ng/mL[3][4] |
| Retention Time (min) | 2.46[1] | 6.9 | 5.1[2] | 3.83[3][4] |
Summary of Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products. A suitable stability-indicating method should be able to resolve the intact drug from its degradation products.
| Stress Condition | Method 1 | Method 2 | Method 3 | Method 4 |
| Acid Hydrolysis | Susceptible, up to 100% degradation[1] | Labile[6] | Vulnerable[2] | Not explicitly stated, but degradation products formed[6] |
| Alkaline Hydrolysis | Susceptible, up to 100% degradation[1] | Labile[6] | Vulnerable[2] | 53.32% degradation[3][4] |
| Oxidative Degradation | Susceptible, up to 100% degradation[1] | Labile[6] | Vulnerable[2] | Not explicitly stated, but degradation products formed[6] |
| Thermal Degradation | Not explicitly stated | Stable[6] | Investigated[2] | Not explicitly stated |
| Photolytic Degradation | 6.68% degradation[1] | Stable[6] | Investigated[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for replicating and implementing these analytical methods. The following sections outline the key experimental conditions for each of the compared HPLC methods.
Method 1: RP-HPLC for Estimation in Human Plasma[1]
-
Column: AGILENT C18 (250mm x 4.6mm)[1]
-
Mobile Phase: Methanol: 0.1% Orthophosphoric acid (75:25 v/v)[1]
-
Flow Rate: 0.7 mL/min[1]
-
Detection Wavelength: 253 nm[1]
-
Injection Volume: 20 µL[1]
-
Sample Preparation: Protein precipitation extraction method[1]
Method 2: QbD-Based RP-HPLC Method[2]
-
Column: BDS Hypersil™ C18 (250 × 4.6 mm)
-
Mobile Phase: Methanol and ammonium (B1175870) acetate (B1210297) buffer (70:30% v/v; pH 4.8)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 217 nm
Method 3: Stability-Indicating RP-HPLC Method[3]
-
Column: C-18 Inertsil ODS-3[2]
-
Mobile Phase: 0.05M ammonium acetate buffer and acetonitrile (B52724) (50:50, v/v) adjusted to pH 4.8[2]
-
Flow Rate: Not explicitly stated
-
Detection Wavelength: Not explicitly stated
Method 4: RP-HPLC for Bulk Drug and Pharmaceutical Dosage Form[4][5]
Workflow for Validating a Stability-Indicating HPLC Method
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method, adhering to ICH guidelines.
References
- 1. japtronline.com [japtronline.com]
- 2. RP-HPLC method for stability testing of this compound in bulk. [wisdomlib.org]
- 3. [PDF] Development of RP-HPLC based analytical method for determination of this compound hydrochloride in bulk drug and pharmaceutical dosage form using box-behnken statistical design | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. wjpsronline.com [wjpsronline.com]
- 6. A comprehensive forced degradation studies of this compound hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine's Pro-Cognitive Effects: A Cross-Study Validation in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cariprazine's performance in enhancing cognitive function in preclinical animal models, benchmarked against other antipsychotic agents. The data presented is collated from multiple studies to offer a cross-validated perspective on its therapeutic potential for treating cognitive deficits associated with neuropsychiatric disorders.
Introduction to This compound (B1246890)
This compound is a second-generation atypical antipsychotic distinguished by its unique pharmacological profile.[1] It functions as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a notably higher affinity for the D3 receptor—nearly ten times greater than for the D2 receptor.[1][2][3] It also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][4][5][6] This distinct mechanism, particularly its potent D3 receptor activity, is hypothesized to underlie its pro-cognitive, antidepressant, and anxiolytic effects observed in preclinical studies.[1][2][5][6] Cognitive impairment is a core and often treatment-resistant symptom in disorders like schizophrenia, making the investigation of this compound's cognitive-enhancing properties a critical area of research.[2][7]
Mechanism of Action: A Focus on Cognition
This compound's pro-cognitive effects are thought to be primarily mediated by its high-affinity partial agonism at dopamine D3 receptors and its partial agonism at serotonin 5-HT1A receptors.[2][4][7][8]
-
Dopamine D3 Receptor Partial Agonism: this compound's affinity for the D3 receptor is higher than that of dopamine itself, leading to a net effect of D3 receptor blockade.[1][2] D3 receptors are concentrated in brain regions crucial for cognition and mood, such as the ventral striatum and other limbic areas.[2] Blockade of these receptors is believed to disinhibit dopamine release in the prefrontal cortex, enhancing cortical control over cognitive functions.[2][6] This mechanism is a key differentiator from other antipsychotics that primarily target D2 receptors.[3][5]
-
Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A receptors is also known to contribute to the regulation of mood and cognition.[2] This action may work synergistically with its D3 receptor activity to improve cognitive deficits.[2][4]
The integrated modulation of these pathways in the hippocampus, amygdala, and prefrontal cortex likely underpins the cognitive improvements observed in animal models.[2][7][8]
Cross-Study Comparison of Pro-Cognitive Effects
This compound has been evaluated in various rodent models of cognitive impairment, primarily those induced by scopolamine (B1681570) (a muscarinic antagonist) or phencyclidine (PCP), an NMDA receptor antagonist.[2][9][10][11] These models mimic certain aspects of cognitive deficits seen in schizophrenia.
Table 1: this compound in Scopolamine-Induced Amnesia Models
This model induces broad deficits in learning and memory.
| Cognitive Test | Species | This compound Doses (mg/kg, IP) | Key Findings | Comparator(s) | Reference(s) |
| Novel Object Recognition Test (NORT) | Rat (Wistar) | 0.25, 0.5, 1.0 | Significantly increased the recognition index, reversing scopolamine-induced deficits. | Saline Control | [7][12] |
| T-Maze (Spontaneous/Rewarded Alternation) | Rat (Wistar) | 0.25, 0.5, 1.0 | Significantly increased working memory index and percentage of spontaneous alternation. | Saline Control | [7][12] |
| Y-Maze | Rat (Wistar) | 0.25, 0.5, 1.0 | Markedly increased the percentage of spontaneous alternation. | Saline Control | [7][12] |
| Passive Avoidance (Step-through/Step-down) | Rat (Wistar) | 0.25, 0.5, 1.0 | Improved both short-term and long-term memory retention. | Saline Control | [2][7][12] |
IP: Intraperitoneal
Table 2: this compound in PCP-Induced Cognitive Deficit Models
This model is considered to have high face validity for schizophrenia, affecting domains like working memory, recognition, and executive function.[13]
| Cognitive Test | Species | This compound Doses (mg/kg) | Key Findings | Comparator(s) | Reference(s) |
| Novel Object Recognition (NOR) | Rat (Lister Hooded) | 0.05, 0.1, 0.25 (PO) | Dose-dependently reversed PCP-induced recognition memory deficits. Efficacy at lower doses. | Risperidone (0.16 mg/kg, IP) also reversed the deficit. | [9][11] |
| Reversal Learning (Operant) | Rat (Lister Hooded) | 0.05, 0.1, 0.25 (PO) | Significantly improved performance in a dose-dependent manner, indicating enhanced executive function. | Risperidone (0.1 mg/kg, IP) also reversed the deficit. | [9][11] |
| Social Recognition Memory | Mouse (Wild-type) | 0.005, 0.01, 0.02 | Significantly attenuated PCP-induced deficits. This effect was absent in D3-receptor knockout mice. | Vehicle Control | [10] |
| Spatial Working Memory (T-Maze Delayed Alternation) | Mouse (Wild-type) | 0.01, 0.02 | Significantly attenuated PCP-induced working memory impairments. Effect was D3-receptor dependent. | Vehicle Control | [10] |
| Attention Set-Shifting | Mouse (Wild-type) | 0.01, 0.02 | Significantly attenuated PCP-induced deficits in extradimensional set-shifting. Effect was D3-receptor dependent. | Vehicle Control | [10] |
PO: Per os (by mouth); IP: Intraperitoneal
Detailed Experimental Protocols
Novel Object Recognition Test (NORT)
This test assesses recognition memory, a form of declarative memory dependent on the hippocampus and prefrontal cortex.
Methodology:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on the day before testing to acclimate.
-
Acquisition/Training Trial (T1): The animal is placed back into the arena, which now contains two identical objects. It is allowed to explore for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test/Retention Trial (T2): The animal is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring the familiar (F) and the novel (N) object is recorded.
-
Data Analysis: A Recognition Index (RI) is calculated: RI = [Time with Novel / (Time with Novel + Time with Familiar)] x 100. A higher RI indicates better recognition memory.[12]
T-Maze/Y-Maze Spontaneous Alternation
These tasks assess spatial working memory, which relies on the ability to remember recently visited locations.
Methodology:
-
Apparatus: A maze shaped like a 'T' or 'Y' with three arms.
-
Procedure (Spontaneous Alternation): The animal is placed in the start arm and allowed to freely explore the maze for a set duration (e.g., 8 minutes). The sequence of arm entries is recorded.
-
Data Analysis: An alternation is defined as entering a different arm on three consecutive entries (e.g., A, then B, then C). The percentage of spontaneous alternation is calculated as: [(Number of Alternations) / (Total Arm Entries - 2)] x 100. A higher percentage indicates better spatial working memory.
-
Procedure (Rewarded Alternation): This version involves a forced-choice trial followed by a choice trial.[12]
-
Forced Trial: One arm is blocked, forcing the animal into the other arm where a reward (e.g., food) is located.
-
Choice Trial: After a delay, the animal is returned to the start arm with both choice arms open. The animal is rewarded for entering the previously unvisited arm. The percentage of correct choices over multiple trials is measured.
-
Morris Water Maze (MWM)
A widely used test for spatial learning and memory, highly dependent on hippocampal function.[14][15]
Methodology:
-
Apparatus: A large circular pool filled with opaque water, with a small escape platform hidden just below the surface.[16] Visual cues are placed around the room.
-
Acquisition Training: Over several days, the animal performs multiple trials per day. For each trial, it is placed into the pool from different start locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.[16]
-
Probe Trial: After training, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured.
-
Data Analysis: A decrease in escape latency across training days indicates learning. A significant preference for the target quadrant during the probe trial demonstrates spatial reference memory.
Conclusion
The cross-study validation of this compound in established animal models consistently demonstrates its pro-cognitive effects across multiple domains, including recognition memory, working memory, and executive function.[7][9] In scopolamine-induced amnesia models, this compound robustly reverses cognitive deficits.[7][12] More significantly, in PCP-induced models, which are highly relevant to schizophrenia, this compound effectively ameliorates cognitive impairments, often with comparable or superior efficacy to other antipsychotics like risperidone.[9][11] Preclinical evidence strongly suggests that these beneficial effects are mediated by its unique high-affinity partial agonism at the dopamine D3 receptor.[2][10] These findings underscore this compound's potential as a valuable therapeutic option for addressing the debilitating cognitive symptoms associated with severe mental illnesses. Further clinical studies utilizing direct and comprehensive cognitive assessment tools are warranted to translate these promising preclinical results to patient populations.[17]
References
- 1. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 2. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Shows Better Cognitive Improving Features and Uniquely Favorable Weight Gain Effect Compared to Other Antipsychotics [prnewswire.com]
- 4. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Evaluation of the Effect of this compound on Memory and Cognition in Experimental Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound, a novel antipsychotic, on cognitive deficit and negative symptoms in a rodent model of schizophrenia symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Dopamine D3-Receptor-Preferring Partial Agonist, Blocks Phencyclidine-induced Impairments of Working Memory, Attention Set-Shifting, and Recognition Memory in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound and Cognition in Patients with Schizophrenia and Bipolar Disorder: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine Demonstrates Superior Functional Improvement in Schizophrenia Trials as Measured by Personal and Social Performance (PSP) Scores
A comprehensive analysis of clinical trial data indicates that cariprazine (B1246890), a dopamine (B1211576) D3-preferring D2/D3 partial agonist, leads to statistically significant and clinically meaningful improvements in the personal and social functioning of patients with schizophrenia, particularly those with predominant negative symptoms. When compared to both active comparators and placebo, this compound has shown a greater enhancement in PSP scores, a key metric for assessing real-world patient functioning.
This guide provides a detailed comparison of this compound's efficacy in improving functional outcomes, as measured by the Personal and Social Performance (PSP) scale, against risperidone (B510) and placebo. The data presented is drawn from key clinical trials, with a focus on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's performance.
Comparative Efficacy in Functional Improvement
Clinical trial evidence, most notably from the pivotal 188-05 study, highlights this compound's advantage in enhancing patient functioning. The PSP scale, a validated tool for measuring social functioning in individuals with severe mental illness, was a key secondary endpoint in this trial.
The following table summarizes the quantitative data on the change in PSP scores from baseline across different treatment groups.
| Treatment Group | Study | Duration | Baseline PSP Score (Mean) | Change from Baseline in PSP Score (Mean) | Standard Error (SE) | P-value (vs. Comparator) |
| This compound (3-6 mg/day) | 188-05 | 26 weeks | 48.8 | +14.3 | 0.6 | <0.001 (vs. Risperidone) |
| Risperidone (3-6 mg/day) | 188-05 | 26 weeks | 48.1 | +9.7 | 0.8 | - |
| This compound | Relapse Prevention Study (Open-label phase) | Variable | Not Reported | +19 (in stabilized patients) | Not Reported | - |
| Placebo | Relapse Prevention Study (Double-blind phase) | Variable | Not Reported | Worsening of PSP outcomes | Not Reported | <0.001 (vs. This compound) |
Experimental Protocols
A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the data accurately.
Study 188-05: this compound vs. Risperidone in Predominant Negative Symptoms
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound versus risperidone in patients with predominant negative symptoms of schizophrenia.[1]
-
Study Design: A 26-week, randomized, double-blind, active-controlled, international, multicenter study.[1][2]
-
Patient Population: 461 adult patients (aged 18-65 years) with a confirmed diagnosis of schizophrenia for at least two years, who had predominant negative symptoms for at least six months.[3]
-
Inclusion Criteria: Patients were required to have a Positive and Negative Syndrome Scale (PANSS) factor score for negative symptoms (PANSS-FSNS) of ≥ 24.[1]
-
Treatment Arms:
-
Outcome Measures:
-
PSP Assessment: The PSP is a clinician-rated scale that assesses a patient's functioning in four main areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors. The total score ranges from 1 to 100, with higher scores indicating better functioning. The assessment was performed at baseline and at various time points throughout the 26-week study period.[1]
Relapse Prevention Study (MD-06)
-
Objective: To evaluate the efficacy and safety of this compound in preventing relapse in patients with schizophrenia.
-
Study Design: A randomized, double-blind, placebo-controlled, withdrawal study.
-
Phases:
-
Open-label Stabilization Phase: Patients received open-label this compound (3 to 9 mg/day) for up to 20 weeks.
-
Double-blind Phase: Patients who achieved stability were randomized to continue this compound at their established dose or switch to placebo.
-
-
PSP Assessment: PSP total and subdomain scores were analyzed post-hoc. In the open-label phase, a marked and clinically relevant improvement in PSP total score was observed in patients who stabilized on this compound. During the double-blind phase, patients randomized to placebo experienced a worsening of PSP outcomes, while those on this compound maintained their level of functioning.[4]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical flow of a typical clinical trial designed to validate the functional improvement of a new antipsychotic drug like this compound using PSP scores.
Caption: Clinical trial workflow for validating functional improvement with this compound using PSP scores.
Conclusion
References
Unveiling the Clinical Edge: Cariprazine's D3-Preferring Mechanism of Action
A Comparative Guide for Researchers and Drug Development Professionals
Cariprazine (B1246890), an atypical antipsychotic, has garnered significant attention for its unique pharmacological profile, characterized by a high affinity for and partial agonism at dopamine (B1211576) D3 receptors, with a notable preference over D2 receptors. This distinct mechanism is hypothesized to underlie its broad efficacy, particularly in treating the challenging negative and cognitive symptoms of schizophrenia, as well as its utility in bipolar disorder and as an adjunctive treatment for major depressive disorder. This guide provides a comprehensive comparison of this compound with other antipsychotics, supported by experimental data, to elucidate the clinical relevance of its D3-preferring pharmacology.
Comparative Receptor Binding Affinities
The cornerstone of this compound's unique profile is its high affinity for the D3 receptor. In vitro binding studies consistently demonstrate that this compound binds to D3 receptors with approximately 6- to 8-fold greater affinity than to D2 receptors.[1][2] This contrasts with many other atypical antipsychotics that exhibit either a higher preference for D2 receptors or less pronounced selectivity.
| Antipsychotic | D3 Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| This compound | 0.085 | 0.49 | 2.6 | 18.8 |
| Aripiprazole | 0.8 | 0.34 | 4.4 | 3.4 |
| Risperidone (B510) | 4.8 | 3.5 | 420 | 0.12 |
| Olanzapine | 22 | 11 | >1000 | 4 |
| Quetiapine | 466 | 267 | 569 | 57 |
| Haloperidol | 4.5 | 1.4 | >10000 | 79 |
Data compiled from various sources. Ki (inhibitory constant) represents the concentration of a drug that is required to occupy 50% of the receptors in vitro. A smaller Ki value indicates a greater binding affinity.
In Vivo Receptor Occupancy: Translating Affinity to Target Engagement
Positron Emission Tomography (PET) studies in both non-human primates and human patients with schizophrenia have confirmed that this compound's in vitro binding profile translates to in vivo receptor occupancy. These studies demonstrate a dose-dependent and preferential binding to D3 over D2 receptors at therapeutic doses.
A key study utilizing the D3/D2 receptor ligand [11C]-(+)-PHNO in patients with schizophrenia revealed that at the lowest dose of 1 mg/day, this compound achieved a mean D3 receptor occupancy of 76%, while D2 receptor occupancy was 45%.[3] This provides strong evidence for its D3-preferring mechanism in a clinical setting. At higher doses, near-complete occupancy of both receptor subtypes was observed.[3]
| This compound Daily Dose | Mean D3 Receptor Occupancy | Mean D2 Receptor Occupancy |
| 1 mg | 76% | 45% |
| 3 mg | 92% | 79% |
| 12 mg | ~100% | ~100% |
Data from a PET study in patients with schizophrenia.[3][4]
Clinical Efficacy: The D3 Advantage in Action
The clinical relevance of this compound's D3-preferring mechanism is most evident in its efficacy against the negative and cognitive symptoms of schizophrenia, domains where many other antipsychotics have limited impact.[3] The high expression of D3 receptors in brain regions associated with motivation, reward, and cognition supports this clinical observation.[3]
Superiority in Negative Symptoms
A landmark 26-week, double-blind, randomized clinical trial directly compared this compound with risperidone in patients with persistent, predominant negative symptoms of schizophrenia.[5][6] The study demonstrated that while both drugs were effective, this compound showed a statistically significant superiority over risperidone in improving negative symptoms, as measured by the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).[5][6] This improvement was notable as it was shown to be a direct effect on primary negative symptoms, not just a secondary consequence of improvement in positive or depressive symptoms.[5]
| Treatment Group | Mean Change from Baseline in PANSS-FSNS at Week 26 |
| This compound (4.5 mg/day) | -8.90 |
| Risperidone (4.0 mg/day) | -7.44 |
p < 0.05 for the difference between this compound and risperidone.[5]
Pro-Cognitive Effects
Post-hoc analyses of several clinical trials have suggested that this compound may also have beneficial effects on cognitive function in patients with schizophrenia and bipolar disorder.[6][7][8][9] In a study of patients with acute schizophrenia, this compound was associated with significant improvements in the PANSS cognitive subscale compared to placebo.[6] Furthermore, in the head-to-head trial against risperidone in patients with predominant negative symptoms, this compound also demonstrated a statistically significant advantage in improving the PANSS disorganized thought factor, a measure related to cognitive function.[6][9]
Experimental Protocols
Radioligand Binding Assay for D2/D3 Receptor Affinity
This in vitro assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing recombinant human D2 or D3 receptors are prepared.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10][11]
PET Imaging for In Vivo Receptor Occupancy
This in vivo imaging technique measures the extent to which a drug binds to its target receptors in the living brain.
-
Radioligand Administration: A PET radioligand with high affinity for D2 and D3 receptors, such as [11C]-(+)-PHNO, is injected intravenously into the study participant.[4][5][12][13][14]
-
PET Scanning: The participant's head is positioned in a PET scanner, and dynamic images are acquired over a period of time to measure the distribution and binding of the radioligand in the brain.
-
Baseline Scan: A baseline PET scan is performed before the administration of the study drug to measure the baseline receptor availability.
-
Post-Dose Scan: After a period of treatment with the drug (e.g., this compound), a second PET scan is performed.
-
Data Analysis: The PET images from the baseline and post-dose scans are analyzed to calculate the percentage of receptors occupied by the drug. This is typically done by comparing the binding potential (a measure of receptor density and affinity) in specific brain regions before and after drug administration.[4][13]
Clinical Trial for Negative Symptoms of Schizophrenia
This outlines the general design of a clinical trial to assess the efficacy of a drug on negative symptoms.
-
Patient Population: Patients diagnosed with schizophrenia who have stable positive symptoms but exhibit predominant and persistent negative symptoms are recruited.[15][16] Inclusion criteria often specify a minimum score on a negative symptom scale (e.g., PANSS-FSNS) and a maximum score on a positive symptom scale.[15]
-
Study Design: A randomized, double-blind, active-comparator (e.g., another antipsychotic) or placebo-controlled design is typically used.
-
Treatment: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or the comparator/placebo for a fixed duration (e.g., 26 weeks).
-
Efficacy Assessment: The primary outcome measure is the change from baseline in a validated scale for negative symptoms, such as the PANSS-FSNS.[17][18][19] Secondary outcome measures may include other symptom domains (positive, cognitive, depressive), functional outcomes, and safety and tolerability.
-
Statistical Analysis: The change in symptom scores between the treatment groups is analyzed using appropriate statistical methods to determine if the investigational drug has a statistically significant and clinically meaningful effect.[7]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.
Caption: D2/D3 receptor signaling pathway, illustrating the inhibitory effect on adenylyl cyclase.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Logical flow from D3 preference to clinical benefits.
Conclusion
The convergence of in vitro binding data, in vivo receptor occupancy studies, and robust clinical trial evidence strongly supports the clinical relevance of this compound's D3-preferring mechanism. Its ability to preferentially engage D3 receptors appears to translate into a tangible clinical advantage, particularly in the treatment of negative and cognitive symptoms of schizophrenia, which represent a significant unmet need in the management of this complex disorder. For researchers and drug development professionals, this compound serves as a compelling case study for the successful targeting of the D3 receptor to achieve a broader spectrum of efficacy in psychiatric disorders. Further research into the nuances of D3 receptor pharmacology will undoubtedly continue to pave the way for novel therapeutic strategies.
References
- 1. This compound, a new, orally active dopamine D2/3 receptor partial agonist for the treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Separating dopamine D2 and D3 receptor sources of [11C]-(+)-PHNO binding potential: Independent component analysis of competitive binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Imaging of Pancreatic Dopamine D2 and D3 Receptor Density with 11C-(+)-PHNO in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The effectiveness and safety of this compound in schizophrenia patients with negative symptoms and insufficient effectiveness of previous antipsychotic therapy: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging dopamine receptors in humans with [11C]-(+)-PHNO: dissection of D3 signal and anatomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parametric Imaging and Test-Retest Variability of ¹¹C-(+)-PHNO Binding to D₂/D₃ Dopamine Receptors in Humans on the High-Resolution Research Tomograph PET Scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automated preparation of the dopamine D2/3 receptor agonist ligand [11C]-(+)-PHNO for human PET imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [this compound in schizophrenia with predominantly negative symptoms: early effects of therapy (observational study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound for negative symptoms in early psychosis: a pilot study with a 6-month follow-up [frontiersin.org]
- 17. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. shmsafety.com [shmsafety.com]
- 19. An Assessment of Five (PANSS, SAPS, SANS, NSA-16, CGI-SCH) commonly used Symptoms Rating Scales in Schizophrenia and Comparison to Newer Scales (CAINS, BNSS) - PMC [pmc.ncbi.nlm.nih.gov]
Adjunctive Cariprazine in Major Depressive Disorder: A Comparative Analysis of Efficacy and Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cariprazine's efficacy as an adjunctive treatment for Major Depressive Disorder (MDD) against other commonly used atypical antipsychotics. The analysis is supported by data from pivotal randomized controlled trials (RCTs), with a focus on quantitative outcomes and detailed experimental methodologies.
Comparative Efficacy of Adjunctive Therapies in MDD
The following tables summarize the efficacy data from key clinical trials for This compound (B1246890) and its comparators—aripiprazole (B633), brexpiprazole, and quetiapine (B1663577) XR—as adjunctive therapies in patients with MDD who have had an inadequate response to standard antidepressant treatment (ADT). The primary measure of efficacy is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Table 1: Efficacy of Adjunctive this compound in MDD
| Study | Dosage | Mean Baseline MADRS | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Subtracted Difference | p-value |
| RGH-MD-75 | 2.0–4.5 mg/day (flexible) | ~29.3 | - | - | -2.2 | 0.0114[1] |
| Study 3111-301-001 | 1.5 mg/day | ~32.8 | -14.1 | -11.5 | -2.6 | 0.0050[2][3] |
| 3.0 mg/day | ~32.7 | -13.1 | -11.5 | -1.6 | 0.0727[2] | |
| Study 3111-302-001 | 1.5 mg/day or 3.0 mg/day | - | Not Statistically Significant | - | - | >0.05[2][4] |
Table 2: Efficacy of Adjunctive Aripiprazole in MDD
| Study | Dosage | Mean Baseline MADRS | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Subtracted Difference | p-value |
| CN138-163 | 2-20 mg/day (flexible) | ~26.0 | -8.8 | -5.8 | -3.0 | <0.001[5] |
| Pooled Analysis (2 studies) | - | - | -8.7 | -5.7 | -3.0 | <0.001[6] |
Table 3: Efficacy of Adjunctive Brexpiprazole in MDD
| Study | Dosage | Mean Baseline MADRS | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Subtracted Difference | p-value |
| NCT01360645 | 2 mg/day | - | -8.36 | -5.15 | -3.21 | 0.0002[7][8] |
| Pooled Analysis (4 studies) | 2-3 mg/day | - | - | - | -2.15 | <0.0001[9] |
Table 4: Efficacy of Adjunctive Quetiapine XR in MDD
| Study | Dosage | Mean Baseline MADRS | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Placebo-Subtracted Difference | p-value |
| NCT00326105 | 150 mg/day | - | - | - | Not Statistically Significant | >0.05[10][11] |
| 300 mg/day | - | -14.7 | -11.7 | -3.0 | <0.01[10][11] | |
| Bauer et al. (2009) | 150 mg/day | - | -15.26 | -12.82 | -2.44 | <0.05[12] |
| 300 mg/day | - | -14.94 | -12.82 | -2.12 | <0.05[12] |
Experimental Protocols of Pivotal Trials
The following outlines the typical experimental design of the pivotal Phase 3 clinical trials for adjunctive MDD treatments.
1. Patient Population:
-
Inclusion Criteria: Adult patients (typically 18-65 years) diagnosed with MDD according to DSM-IV-TR or DSM-5 criteria. Patients must have a history of inadequate response to one to three prior antidepressant therapies.[5][8][13][14] An inadequate response is generally defined as less than 50% improvement in depressive symptoms with a standard antidepressant treatment of adequate dose and duration.[15]
-
Exclusion Criteria: Patients with a primary diagnosis of other psychiatric disorders, such as bipolar disorder, schizophrenia, or anxiety disorders, were typically excluded.
2. Study Design: Most pivotal trials follow a multi-phase design:
-
Screening Phase (1-4 weeks): Patients are assessed for eligibility.
-
Prospective Antidepressant Treatment Phase (8 weeks): Patients receive a standard antidepressant with a single-blind placebo to confirm an inadequate response.[5][8][14]
-
Randomized, Double-Blind Treatment Phase (6-8 weeks): Patients who remain symptomatic are randomized to receive the investigational drug or placebo as an adjunct to their ongoing antidepressant therapy.[5][8][14]
3. Treatment:
-
Investigational Drugs: this compound, aripiprazole, brexpiprazole, or quetiapine XR administered at fixed or flexible doses.
-
Concomitant Antidepressants: A range of standard antidepressants are permitted, most commonly selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5][14]
4. Efficacy Assessments:
-
Primary Endpoint: The primary outcome measure is typically the change in the MADRS total score from baseline to the end of the double-blind treatment phase (usually week 6 or 8).[1][5][8][16]
-
Secondary Endpoints: Key secondary endpoints often include response rates (≥50% reduction in MADRS total score) and remission rates (MADRS total score ≤8 or ≤10).[6][12]
Visualizing Methodologies and Mechanisms
Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized controlled trial for adjunctive MDD treatments.
Caption: Workflow of a typical adjunctive MDD clinical trial.
Signaling Pathways of Atypical Antipsychotics in MDD
The therapeutic effects of this compound and its comparators in MDD are believed to be mediated through their complex interactions with dopamine (B1211576) and serotonin receptor systems. The following diagram illustrates the proposed signaling pathways.
Caption: Proposed signaling pathways of atypical antipsychotics in MDD.
Mechanism of Action
This compound is a dopamine D3-preferring D2/D3 receptor partial agonist.[3][17][18] Its high affinity for the D3 receptor is a distinguishing feature.[3][19] Like other second-generation antipsychotics, it also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[17][20]
The antidepressant effects of these drugs are thought to arise from a combination of these actions:
-
Dopamine D2/D3 Partial Agonism: In brain regions with excessive dopamine, such as the mesolimbic pathway, partial agonists act as functional antagonists, reducing dopaminergic activity. Conversely, in areas with low dopamine, like the mesocortical pathway, they act as agonists, increasing dopamine levels. This "dopamine stabilization" is hypothesized to alleviate depressive symptoms.[2][21]
-
Serotonin 5-HT1A Partial Agonism and 5-HT2A Antagonism: These actions are believed to enhance dopamine and norepinephrine release in the prefrontal cortex, contributing to the antidepressant effect.[22]
-
Norepinephrine Transporter (NET) Inhibition: Quetiapine's active metabolite, norquetiapine, is a potent inhibitor of NET.[1][22][23] This action increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is a well-established mechanism of antidepressant action.[22]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potentiation of neurite outgrowth by brexpiprazole, a novel serotonin-dopamine activity modulator: a role for serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Brexpiprazole as a New Serotonin–Dopamine Receptor Modulator: Considering the Clinical Relevance for Metabolic Parameters and Prolactin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Extended-release quetiapine fumarate (quetiapine XR) as adjunctive therapy in major depressive disorder (MDD) in patients with an inadequate response to ongoing antidepressant treatment: a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatrist.com [psychiatrist.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Augmentation treatment in major depressive disorder: focus on aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VRAYLAR® (this compound) Efficacy as an Add-on for MDD [vraylarhcp.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. The role of dopamine D3 receptors in the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. recordati.ch [recordati.ch]
- 19. academic.oup.com [academic.oup.com]
- 20. Aripiprazole: a partial dopamine D2 receptor agonist antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychscenehub.com [psychscenehub.com]
- 22. Frontiers | Active Metabolites as Antidepressant Drugs: The Role of Norquetiapine in the Mechanism of Action of Quetiapine in the Treatment of Mood Disorders [frontiersin.org]
- 23. Role of concomitant inhibition of the norepinephrine transporter for the antipsychotic effect of quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis
Cariprazine vs. Risperidone for Predominant Negative Symptoms of Schizophrenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cariprazine (B1246890) and risperidone (B510) for the treatment of predominant negative symptoms in schizophrenia, supported by clinical trial data and an examination of their distinct pharmacological profiles.
Efficacy in Predominant Negative Symptoms
A landmark multinational, randomized, double-blind, active-controlled Phase IIIb clinical trial directly compared the efficacy and safety of this compound with risperidone over 26 weeks in adult patients with stable schizophrenia and predominant negative symptoms.[1][2][3] this compound demonstrated a statistically significant superiority over risperidone in improving negative symptoms.[1][3]
The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS). This compound treatment resulted in a greater least squares mean (LSM) change in PANSS-FSNS from baseline to week 26 compared to risperidone (–8.90 vs. –7.44).[1][2][3] This difference of -1.46 was statistically significant (p=0.0022), with an effect size of 0.31.[1][2][3] The superior effect of this compound became apparent after week 14 and continued to increase until the end of the 26-week trial.[1][2]
Furthermore, this compound showed a greater improvement in personal and social functioning, as measured by the Personal and Social Performance (PSP) scale total score, which was the secondary efficacy parameter.[1][2] The improvement in negative symptoms with this compound was independent of changes in positive, depressive, or extrapyramidal symptoms.[1]
A post-hoc analysis of two 6-week studies in patients with acute schizophrenia exacerbation also suggested that this compound was more effective than risperidone in improving negative symptoms in patients with high baseline negative symptom scores.[2] In a subgroup of patients with persistent predominant negative symptoms, only this compound, and not risperidone, was statistically significantly more effective than placebo in treating negative symptoms.[4]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the head-to-head clinical trial comparing this compound and risperidone.
Table 1: Primary and Secondary Efficacy Outcomes at Week 26
| Efficacy Measure | This compound (n=227) | Risperidone (n=229) | LSM Difference (95% CI) | p-value | Effect Size |
| PANSS-FSNS Change from Baseline | -8.90 | -7.44 | -1.46 (-2.39 to -0.53) | 0.0022 | 0.31 |
| PSP Total Score Change from Baseline | 14.30 | 9.66 | 4.63 (2.71 to 6.56) | <0.0001 | 0.48 |
Data from Németh et al. (2017).[2][3]
Table 2: Responder Rates and Safety Overview
| Parameter | This compound | Risperidone |
| PANSS-FSNS Response (≥20% decrease) | 69% | 58% |
| PANSS-FSNS Response (≥30% decrease) | 50% | 36% (p=0.0033) |
| Number Needed to Treat (NNT) for ≥20% response | 9 | - |
| Treatment-Emergent Adverse Events (TEAEs) | 54% | 57% |
| Common TEAEs | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety | Insomnia, akathisia, worsening of schizophrenia, headache, anxiety |
Data from Németh et al. (2017) and a related analysis.[1][2][5]
Experimental Protocol: Head-to-Head Clinical Trial
The pivotal study was a Phase IIIb, multinational, randomized, double-blind, active-controlled trial.[1][2]
-
Participants: 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least 2 years, stable positive symptoms, and predominant negative symptoms for over 6 months.[1][2]
-
Intervention: Patients were randomized 1:1 to receive 26 weeks of monotherapy with either fixed-dose oral this compound (3 mg, 4.5 mg [target dose], or 6 mg per day) or risperidone (3 mg, 4 mg [target dose], or 6 mg per day).[2][3] Previous antipsychotic medication was discontinued (B1498344) over a 2-week period.[2][3] The mean daily doses were 4.2 mg for this compound and 3.8 mg for risperidone.[2][3]
-
Primary Outcome: The primary efficacy measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS).[2][3]
-
Secondary Outcome: The key secondary efficacy measure was the change from baseline to endpoint in the Personal and Social Performance (PSP) total score.[2]
-
Assessments: PANSS assessments were conducted at weeks 1, 2, 3, 4, 6, 10, 14, 18, 22, and 26.[2] Safety and tolerability were monitored throughout the study.[3]
Signaling Pathways and Mechanism of Action
The differential effects of this compound and risperidone on negative symptoms are thought to be rooted in their distinct receptor pharmacology.
This compound is a potent dopamine (B1211576) D2 and D3 receptor partial agonist with a preferential binding to D3 receptors (approximately 10-fold higher affinity).[6][7][8] This D3 receptor preference is a key feature, as D3 receptors are highly expressed in brain regions associated with mood, cognition, and motivation, and their modulation is hypothesized to be crucial for alleviating negative symptoms.[6][9] As a partial agonist, this compound can modulate dopamine levels, reducing excessive activity in hyperdopaminergic states and enhancing it in hypodopaminergic states, which may be relevant to negative symptoms.[6] this compound also acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[6][9]
Risperidone is a second-generation antipsychotic that primarily acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[10] Its high affinity for 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms compared to first-generation agents.[10] While effective for positive symptoms, its mechanism of action is considered less targeted for primary negative symptoms.[10]
Caption: Comparative signaling pathways of this compound and risperidone.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the head-to-head clinical trial.
Caption: Workflow of the this compound vs. risperidone clinical trial.
References
- 1. reagila.pro [reagila.pro]
- 2. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 3. This compound versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. What is the mechanism of this compound hydrochloride? [synapse.patsnap.com]
- 7. A review on the pharmacology of this compound and its role in the treatment of negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Receptor Binding Profiles of Cariprazine and Aripiprazole
For Researchers, Scientists, and Drug Development Professionals
Published: December 6, 2025
This guide provides an objective comparison of the receptor binding profiles of two third-generation atypical antipsychotics, cariprazine (B1246890) and aripiprazole (B633). Both drugs share a common mechanism as dopamine (B1211576) D2 receptor partial agonists, but their distinct affinities and functional activities at various neurotransmitter receptors contribute to unique pharmacological and clinical profiles. This analysis is supported by in vitro binding data to inform further research and drug development.
Key Distinctions in Receptor Binding
This compound and aripiprazole are both classified as dopamine D2/D3 receptor partial agonists.[1][2] However, a primary distinction lies in their affinity for the dopamine D3 receptor. This compound exhibits a notably higher affinity for D3 receptors, with a 3- to 10-fold greater selectivity for D3 over D2 receptors.[3][4] This D3 receptor preference is unique among antipsychotics and may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia.[3][5][6]
Aripiprazole acts as a partial agonist at dopamine D2, D3, and serotonin (B10506) 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.[7][8][9] this compound shares this partial agonism at D2, D3, and 5-HT1A receptors and antagonism at 5-HT2A receptors.[5][10][11] However, the binding affinities (Ki) differ significantly across various other receptors, influencing their respective side-effect profiles. For instance, both have moderate to low affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, suggesting a lower propensity for sedation and orthostatic hypotension compared to some other antipsychotics.[4][5] Neither has an appreciable affinity for muscarinic cholinergic receptors, indicating a low risk of anticholinergic side effects.[5][10]
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and aripiprazole for key central nervous system receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound Ki (nM) | Aripiprazole Ki (nM) | Functional Activity (Both Drugs) |
| Dopamine Receptors | |||
| Dopamine D2 | 0.49 - 0.71[5] | 0.34[8][12][13] | Partial Agonist[10][14] |
| Dopamine D3 | 0.085 - 0.3[5] | 0.8[8][12] | Partial Agonist[10][14] |
| Serotonin Receptors | |||
| Serotonin 5-HT1A | 1.4 - 2.6[5] | 1.7[8][12] | Partial Agonist[10][15] |
| Serotonin 5-HT2A | 18.8[5] | 3.4[8][12] | Antagonist[8][10] |
| Serotonin 5-HT2B | 0.58 - 1.1[5] | 0.36[8] | Antagonist (this compound)[5], Inverse Agonist (Aripiprazole)[12] |
| Serotonin 5-HT2C | 134[5] | 15[12] | Antagonist/Partial Agonist |
| Serotonin 5-HT7 | Moderate Affinity | 39[12] | Antagonist[8] |
| Adrenergic Receptors | |||
| Alpha-1A | 155[5] | 57[12] | Antagonist[10] |
| Histamine Receptors | |||
| Histamine H1 | 23.3[5] | 61[12] | Antagonist[5] |
Experimental Protocols
The binding affinity data presented is primarily derived from competitive radioligand binding assays. This technique is a standard and robust method for quantifying the interaction between a drug and its target receptor.[16][17]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the typical steps for determining the binding affinity (Ki) of a test compound (e.g., this compound or aripiprazole) for a specific receptor, such as the dopamine D2 receptor.
-
Receptor Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) engineered to express a high density of the target human receptor (e.g., D2L or D3).[18][19]
-
The cells are harvested and homogenized in a cold lysis buffer. The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended in an assay buffer.[20] The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[20]
-
-
Assay Incubation:
-
The assay is typically performed in 96-well plates.
-
Three sets of reactions are prepared:
-
Total Binding: Contains the receptor membrane preparation and a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors).[18][21]
-
Non-specific Binding: Contains the receptor preparation, the radioligand, and a high concentration of an unlabeled standard antagonist to saturate the receptors and measure binding to non-receptor components.[21]
-
Competitive Binding: Contains the receptor preparation, the radioligand, and varying concentrations of the unlabeled test compound.[17][20]
-
-
The plates are incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[20]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[20] This process separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[20]
-
-
Quantification:
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data from the competition assay is plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (inhibition constant), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Workflow Visualization
References
- 1. cambridge.org [cambridge.org]
- 2. Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment of Symptom Clusters in Schizophrenia, Bipolar Disorder and Major Depressive Disorder With the Dopamine D3/D2 Preferring Partial Agonist this compound [frontiersin.org]
- 4. Aripiprazole, brexpiprazole, and this compound: Not all the same | MDedge [mdedge.com]
- 5. mdpi.com [mdpi.com]
- 6. cambridge.org [cambridge.org]
- 7. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Aripiprazole, brexpiprazole, and this compound: Not all the same | MDedge [mdedge.com]
- 10. psychscenehub.com [psychscenehub.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. droracle.ai [droracle.ai]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Dopamine D3/D2 Receptor Ligands Based on this compound for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioligand binding assays [bio-protocol.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
Cariprazine vs. Other Atypical Antipsychotics: A Comparative Guide for Schizophrenia Treatment
An in-depth analysis of cariprazine's pharmacological profile and clinical performance in comparison to established atypical antipsychotics for the management of schizophrenia, supported by experimental data and detailed methodologies.
This compound (B1246890), a third-generation atypical antipsychotic, has emerged as a significant therapeutic option for schizophrenia. Its distinct pharmacological properties, particularly its potent partial agonism at dopamine (B1211576) D3 receptors, differentiate it from other agents in its class.[1][2][3] This guide provides a comprehensive comparison of this compound with other commonly prescribed atypical antipsychotics, focusing on receptor pharmacology, clinical efficacy, and safety profiles, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Focus on Dopamine D3 Receptor Preference
The therapeutic efficacy of atypical antipsychotics is primarily attributed to their interaction with dopamine and serotonin (B10506) receptors.[4] this compound's unique mechanism of action is characterized by its high affinity and partial agonist activity at dopamine D2 and D3 receptors, with a notable preference for the D3 receptor—exhibiting a tenfold higher affinity for D3 than for D2.[3][5] This is a key distinction from other atypical antipsychotics.[3] It is theorized that this D3 receptor preference may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia, which are often challenging to treat with other antipsychotics.[3]
Like other atypical antipsychotics, this compound also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6][7] This combination of activities is thought to modulate dopaminergic and serotonergic signaling in key brain circuits implicated in schizophrenia.[7]
Below is a diagram illustrating the primary receptor binding profile of this compound.
Caption: this compound's primary receptor binding profile.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and other selected atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | This compound | Aripiprazole (B633) | Brexpiprazole | Risperidone (B510) | Olanzapine (B1677200) |
| Dopamine D2 | 0.49-0.69 | ~0.34 | ~0.30 | ~3-6 | ~11 |
| Dopamine D3 | 0.085 | ~0.8 | ~1.1 | ~8 | ~49 |
| Serotonin 5-HT1A | 2.6 | ~1.7 | ~1.1 | ~422 | ~597 |
| Serotonin 5-HT2A | 18.8 | ~3.4 | ~0.47 | ~0.2-0.4 | ~4 |
| Serotonin 5-HT2B | 0.58 | - | - | - | - |
| Histamine H1 | 23.3 | ~61 | ~19 | ~2200 | ~7 |
| Adrenergic α1B | 155 | ~57 | ~0.17 | ~2-5 | ~19 |
Data compiled from multiple sources.[2][8][9] Note: Ki values can vary between studies based on experimental conditions.
Clinical Efficacy in Schizophrenia
Clinical trials have demonstrated the efficacy of this compound in treating the acute symptoms of schizophrenia and in the long-term prevention of relapse.[4][5][10] A key area of investigation has been its effect on negative symptoms.
Efficacy on Overall and Positive Symptoms
In several 6-week, randomized, double-blind, placebo-controlled trials, this compound (in doses of 1.5-9 mg/day) was shown to be superior to placebo in reducing the Positive and Negative Syndrome Scale (PANSS) total score and the Clinical Global Impressions-Severity (CGI-S) score.[11]
Efficacy on Negative Symptoms
A notable feature of this compound is its potential efficacy against the negative symptoms of schizophrenia.[12][13] A 26-week, double-blind, randomized clinical trial directly compared this compound to risperidone in patients with persistent, predominant negative symptoms.[14] The results showed that this compound was significantly more effective than risperidone in improving PANSS factor scores for negative symptoms (PANSS-FSNS).[12][14]
The following table summarizes key efficacy data from comparative clinical trials.
| Parameter | This compound | Risperidone | Aripiprazole | Olanzapine |
| PANSS Total Score Reduction (vs. Placebo) | Significant improvement in doses of 1.5-9 mg/day.[11] | Superior to olanzapine and aripiprazole in some first-episode psychosis studies.[15] | Significant improvement vs. placebo.[16] | Significant improvement vs. placebo.[17] |
| PANSS Negative Symptom Subscale (vs. Risperidone) | Statistically significant greater improvement in a 26-week head-to-head trial.[12][14] | - | Less effective than this compound in some analyses. | Better efficacy for negative symptoms compared to risperidone in some studies.[16] |
| Relapse Prevention | Significantly longer time to relapse compared to placebo.[5] | Effective in relapse prevention. | Effective in relapse prevention. | Effective in relapse prevention. |
| Number Needed to Treat (NNT) for Negative Symptoms | 9 (for improvement beyond what is seen with other antipsychotics).[14] | - | 19 (in one analysis). | - |
Safety and Tolerability Profile
This compound is generally considered safe and well-tolerated.[10][18] However, like all antipsychotics, it is associated with a specific side effect profile.
Common Adverse Events
The most frequently reported adverse events in long-term studies of this compound include akathisia, headache, and insomnia.[10][18]
Metabolic Effects
Compared to some other atypical antipsychotics, particularly olanzapine, this compound appears to have a more favorable metabolic profile, with a lower risk of significant weight gain, diabetes, and dyslipidemia.[3][19] However, weight gain has been observed.[7]
Extrapyramidal Symptoms (EPS)
Akathisia is a notable side effect of this compound, with a higher incidence compared to some other atypical antipsychotics.[3][11]
The table below provides a comparative overview of common adverse events.
| Adverse Event | This compound | Risperidone | Aripiprazole | Olanzapine |
| Akathisia | High [11] | Moderate | Moderate-High | Low |
| Weight Gain | Low-Moderate[10][18] | Moderate | Low | High [19] |
| Prolactin Elevation | No increase[3] | High | No increase | Low |
| Sedation | Low[3] | Moderate | Low | High |
Experimental Protocols
Representative Clinical Trial Design for Acute Schizophrenia Efficacy
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults aged 18-60 years with a diagnosis of schizophrenia (DSM-IV-TR criteria) experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Patients are randomized to receive a fixed dose of this compound (e.g., 1.5 mg/day, 3.0 mg/day, 4.5 mg/day), an active comparator (e.g., aripiprazole), or placebo for 6 weeks.
-
Primary Efficacy Endpoint: Change from baseline to week 6 in the PANSS total score.
-
Secondary Efficacy Endpoints: Change from baseline in CGI-S score, and PANSS subscale scores.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and laboratory parameters (including metabolic profiles).
The workflow for a typical Phase III clinical trial is depicted below.
Caption: A simplified clinical trial workflow diagram.
Conclusion
This compound presents a valuable addition to the therapeutic armamentarium for schizophrenia, distinguished by its unique D3-preferring dopamine receptor partial agonism.[1][2] This pharmacological profile may underlie its demonstrated efficacy, particularly in addressing the challenging domain of negative symptoms.[12][14] While it shows a favorable metabolic profile compared to some second-generation antipsychotics, clinicians and researchers should be mindful of the higher incidence of akathisia.[3][11] Head-to-head comparative trials and real-world effectiveness studies will continue to delineate the precise role of this compound in the individualized treatment of schizophrenia.
References
- 1. The Mechanism of Action of this compound in Schizophrenia - Bepharco [bepharco.com]
- 2. Mechanism of action of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. droracle.ai [droracle.ai]
- 4. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 8. Brexpiprazole and this compound: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the long-term safety and tolerability of this compound in patients with schizophrenia: results from a 1-year open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Newer antipsychotics: Brexpiprazole, this compound, and lumateperone: A pledge or another unkept promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Frontiers | this compound for negative symptoms in early psychosis: a pilot study with a 6-month follow-up [frontiersin.org]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. researchgate.net [researchgate.net]
- 16. ijbcp.com [ijbcp.com]
- 17. Olanzapine versus other atypical antipsychotics for schizophrenia. | Semantic Scholar [semanticscholar.org]
- 18. Safety and tolerability of this compound in the long-term treatment of schizophrenia: results from a 48-week, single-arm, open-label extension study [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Clinical Trial Design Comparison: Cariprazine vs. Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial designs and mechanistic profiles of cariprazine (B1246890) and olanzapine (B1677200), two prominent atypical antipsychotics. The information presented is curated from head-to-head clinical trials and pharmacological studies to offer an objective analysis for research, scientific, and drug development applications.
Executive Summary
This compound, a dopamine (B1211576) D3/D2 receptor partial agonist, and olanzapine, a multi-receptor antagonist, are both effective in the management of schizophrenia and bipolar disorder. However, their distinct pharmacological profiles translate to differences in their clinical efficacy and safety, particularly concerning negative symptoms, metabolic side effects, and extrapyramidal symptoms. This guide delves into the specifics of head-to-head clinical trials to elucidate these differences, providing detailed experimental protocols and quantitative data to inform future research and development.
Comparative Efficacy and Safety from Head-to-Head Trials
Two key head-to-head clinical trials provide the primary evidence for the comparative efficacy and safety of this compound and olanzapine: one in patients with schizophrenia and another in patients with bipolar disorder.
Schizophrenia Clinical Trial
A prospective, comparative study evaluated the efficacy and safety of this compound versus olanzapine in patients with schizophrenia over a six-week period.[1]
-
Study Design: A six-week, prospective, comparative, open-label, randomized clinical trial.[1]
-
Participants: 60 patients diagnosed with schizophrenia according to ICD-11 criteria, aged 18-55 years. Patients could be newly diagnosed or experiencing an acute exacerbation. Key exclusion criteria included known hypersensitivity to the study drugs, need for alternative psychiatric interventions like electroconvulsive therapy, treatment-resistant schizophrenia, severe medical or neurological comorbidities, pregnancy or lactation, and concurrent treatment with strong CYP3A4/2D6 interacting drugs.[1]
-
Randomization and Treatment: Patients were randomized in a 1:1 ratio to receive either this compound or olanzapine.[1]
-
Assessments: Efficacy and safety were assessed at baseline and at the end of the six-week treatment period using the following scales:
-
Positive and Negative Syndrome Scale (PANSS): To assess the severity of positive and negative symptoms.
-
Scale for the Assessment of Positive Symptoms (SAPS): To specifically measure positive symptoms.[1]
-
Scale for the Assessment of Negative Symptoms (SANS): To specifically measure negative symptoms.[1]
-
Brief Psychiatric Rating Scale (BPRS): To measure overall psychiatric symptoms.[1]
-
Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale: To assess the side effect profile.[1]
-
-
Statistical Analysis: T-tests, ANOVA, and chi-square tests were used to analyze the data, with a significance level set at p<0.05.[1]
| Efficacy/Safety Measure | This compound (Mean Score ± SD) | Olanzapine (Mean Score ± SD) | p-value |
| SAPS (Positive Symptoms) | 45.80 ± 20.33 | 38.13 ± 18.45 | 0.008 |
| SANS (Negative Symptoms) | 39.90 ± 19.25 | 55.37 ± 16.22 | 0.005 |
| BPRS (Overall Symptoms) | 51.00 ± 9.44 | 46.70 ± 11.94 | 0.041 |
| UKU (Side Effects) | 2.97 ± 3.42 | 3.07 ± 3.63 | <0.001 |
Data from a six-week, head-to-head clinical trial in patients with schizophrenia.[1]
Bipolar Disorder Clinical Trial
A 15-day, prospective, comparative, observational study was conducted to compare the efficacy and safety of this compound and olanzapine in patients diagnosed with bipolar disorder.[2]
-
Study Design: A 15-day, prospective, comparative, observational study.[2]
-
Participants: 72 patients diagnosed with bipolar disorder, equally divided into two groups.[2]
-
Treatment Groups:
-
Assessments: Patients were assessed at baseline and on day 15 using the following standardized scales:
-
Young Mania Rating Scale (YMRS): To assess manic symptoms.[2]
-
Brief Psychiatric Rating Scale (BPRS): To measure overall psychiatric symptoms.[2]
-
17-item Hamilton Depression Rating Scale (HAM-D₁₇): To evaluate depressive symptoms.[2]
-
Clinical Global Impressions (CGI): To assess overall illness severity.[2]
-
Simpson Angus Scale (SAS): To measure extrapyramidal symptoms.[2]
-
The study reported that this compound-treated patients showed significantly greater reductions in YMRS, HAM-D₁₇, and BPRS scores compared to the olanzapine group over the 15-day period.[2] this compound was also better tolerated in terms of metabolic and sedation-related side effects, with minimal and comparable extrapyramidal symptoms between the two groups.[2]
Mechanism of Action and Signaling Pathways
The distinct clinical profiles of this compound and olanzapine are rooted in their unique mechanisms of action and their differential effects on key neurotransmitter signaling pathways.
This compound: D3-Preferring D2/D3 Partial Agonism
This compound's primary mechanism of action is its partial agonism at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[3] This partial agonism allows it to act as a functional antagonist in a hyperdopaminergic state (modulating positive symptoms) and as a functional agonist in a hypodopaminergic state (potentially improving negative and cognitive symptoms). Its high affinity for the D3 receptor is thought to be a key contributor to its efficacy in treating negative symptoms.[3] this compound also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[3] Recent studies suggest that this compound's interaction with the D2 receptor may involve biased agonism, preferentially activating certain downstream signaling pathways (e.g., β-arrestin) over others, which could contribute to its favorable side-effect profile.[4]
Olanzapine: Broad-Spectrum Antagonism
Olanzapine is a multi-receptor antagonist with high affinity for dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT2A, 5-HT2C, 5-HT3, and 5-HT6 receptors.[5] It also has antagonistic activity at α1-adrenergic, histamine (B1213489) H1, and muscarinic M1-5 receptors.[5] Its potent antagonism of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects on positive symptoms. The 5-HT2A antagonism is thought to contribute to its atypical profile, potentially mitigating some of the extrapyramidal side effects associated with strong D2 blockade. Olanzapine's action at 5-HT2A receptors has also been linked to the activation of the Jak/STAT signaling pathway, which may be involved in the long-term adaptive changes in neuronal function.[6][7][8]
Clinical Trial Design Workflow
The following diagram illustrates a generalized workflow for a head-to-head clinical trial comparing this compound and olanzapine, based on the methodologies of the cited studies.
Conclusion
Head-to-head clinical trials demonstrate that while both this compound and olanzapine are effective antipsychotics, they possess distinct clinical profiles. Olanzapine shows a strong efficacy in managing positive symptoms of schizophrenia.[1] In contrast, this compound demonstrates a significant advantage in improving negative symptoms, which are often more challenging to treat.[1] In bipolar disorder, this compound showed superior improvements in both manic and depressive symptoms in a short-term study.[2] Furthermore, this compound appears to have a more favorable side-effect profile, particularly concerning metabolic issues and sedation, when compared to olanzapine.[2] These differences are likely attributable to their unique mechanisms of action, with this compound's D3-preferring partial agonism offering a more targeted approach for certain symptom domains. For researchers and drug development professionals, these findings highlight the importance of considering specific symptom clusters and patient characteristics when designing future clinical trials and developing novel therapeutic agents for psychiatric disorders. The detailed experimental protocols and mechanistic insights provided in this guide can serve as a valuable resource for these endeavors.
References
- 1. A Comparative Evaluation of the Efficacy and Safety Profile of this compound and Olanzapine in Patients With Schizophrenia in a Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Chronic Olanzapine Activates the Stat3 Signal Transduction Pathway and Alters Expression of Components of the 5-HT2A Receptor Signaling System in Rat Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic olanzapine activates the Stat3 signal transduction pathway and alters expression of components of the 5-HT2A receptor signaling system in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of the JAK-STAT pathway by olanzapine is necessary for desensitization of serotonin2A receptor-stimulated phospholipase C signaling in rat frontal cortex but not serotonin2A receptor-stimulated hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariprazine in Focus: A Comparative Meta-Analysis Against Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Tolerability of Cariprazine (B1246890)
This compound, a dopamine (B1211576) D3-preferring D2/D3 partial agonist, has emerged as a notable second-generation antipsychotic (SGA) for the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, particularly its high affinity for the D3 receptor, suggests potential advantages in addressing certain symptom domains, most notably the negative symptoms of schizophrenia. This guide provides a comprehensive meta-analysis of this compound's performance compared to other prominent SGAs, supported by quantitative data from pivotal clinical trials and detailed experimental protocols.
Mechanism of Action: The Dopamine D3 Preference
This compound's therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2 and D3 receptors, as well as serotonin (B10506) 5-HT1A receptors, and antagonism at 5-HT2B receptors.[1] What distinguishes this compound is its approximately ten-fold higher affinity for D3 receptors compared to D2 receptors.[1] This preferential binding to D3 receptors is hypothesized to contribute to its efficacy in improving negative and cognitive symptoms, areas where many other antipsychotics have limited impact.[2]
Efficacy in Schizophrenia: A Focus on Negative Symptoms
A key area of investigation for this compound has been its efficacy in treating the persistent negative symptoms of schizophrenia, a significant unmet need in the management of this disorder.
This compound vs. Risperidone (B510) for Predominant Negative Symptoms
A landmark 26-week, randomized, double-blind, active-controlled trial by Németh et al. (2017) directly compared this compound with risperidone in patients with schizophrenia and predominant negative symptoms.[3][4]
Table 1: Efficacy in Predominant Negative Symptoms - this compound vs. Risperidone [3]
| Outcome Measure | This compound (mean dose: 4.2 mg/day) | Risperidone (mean dose: 3.8 mg/day) | LSMD (95% CI) | p-value |
| PANSS-FSNS Change from Baseline at Week 26 | -8.90 | -7.44 | -1.46 (-2.39 to -0.53) | 0.0022 |
| PSP Total Score Change from Baseline at Week 26 | 13.9 | 9.8 | 4.1 (2.4 to 5.8) | <0.0001 |
PANSS-FSNS: Positive and Negative Syndrome Scale Factor Score for Negative Symptoms; PSP: Personal and Social Performance Scale; LSMD: Least Squares Mean Difference; CI: Confidence Interval.
The results demonstrated a statistically significant and clinically meaningful superiority of this compound over risperidone in improving negative symptoms and personal and social functioning.[5]
This compound vs. Aripiprazole (B633) in Acute Exacerbation of Schizophrenia
In a 6-week, randomized, double-blind, placebo- and active-controlled trial, this compound was evaluated against aripiprazole and placebo in patients experiencing an acute exacerbation of schizophrenia.
Table 2: Efficacy in Acute Schizophrenia - this compound vs. Aripiprazole [6][7]
| Outcome Measure (Change from Baseline at Week 6) | This compound 3 mg/d | This compound 6 mg/d | Aripiprazole 10 mg/d | Placebo |
| PANSS Total Score (LSMD vs. Placebo) | -6.0 | -8.8 | -7.0 | - |
| CGI-S Score (LSMD vs. Placebo) | -0.4 | -0.5 | -0.4 | - |
PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impressions-Severity; LSMD: Least Squares Mean Difference.
Both this compound and aripiprazole were significantly more effective than placebo in reducing the total symptoms of schizophrenia.[7]
Efficacy in Bipolar Depression
This compound has also been investigated for the treatment of bipolar depression, with network meta-analyses providing comparative data against other SGAs.
This compound vs. Lurasidone (B1662784) and Other SGAs in Bipolar Depression
A network meta-analysis of randomized controlled trials in adults with bipolar depression compared the efficacy of several atypical antipsychotics.
Table 3: Efficacy in Bipolar Depression - Network Meta-Analysis [5]
| Outcome Measure | This compound (vs. Placebo) | Lurasidone (vs. Placebo) | Olanzapine (vs. Placebo) | Quetiapine (B1663577) (vs. Placebo) |
| MADRS Change (95% CrI) | -2.29 (-3.47 to -1.09) | -4.71 (-6.98 to -2.41) | -4.57 (-5.92 to -3.20) | -4.80 (-5.93 to -3.72) |
| CGI-BP-S Change (Lurasidone vs. This compound) | - | -0.38 (-0.66 to -0.10) | - | - |
| NNT for Response | 12 | 5 | 10 | 6 |
MADRS: Montgomery-Åsberg Depression Rating Scale; CGI-BP-S: Clinical Global Impressions-Bipolar Version-Severity; CrI: Credible Interval; NNT: Number Needed to Treat.
In this analysis, lurasidone, olanzapine, and quetiapine showed a larger treatment effect compared to this compound in reducing depressive symptoms in bipolar disorder.[5]
Tolerability and Safety Profile
The tolerability of an antipsychotic is crucial for long-term adherence and patient outcomes. Meta-analyses have characterized the safety profile of this compound, particularly concerning extrapyramidal symptoms (EPS) and metabolic effects.
Tolerability of this compound: A Meta-Analysis of Randomized Controlled Trials
A meta-analysis of nine randomized controlled trials (4324 subjects) evaluated the safety and tolerability of this compound versus placebo.[8]
Table 4: Key Tolerability Findings for this compound (vs. Placebo) [8]
| Adverse Event | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Akathisia | 3.92 | 2.83 to 5.43 |
| Tremor | 2.41 | 1.53 to 3.79 |
| Restlessness | 2.17 | 1.38 to 3.40 |
| Clinically Significant Weight Gain | 1.68 | 1.12 to 2.52 |
A pooled analysis of eight Phase II/III studies in patients with schizophrenia reported that the most common adverse events (>10%) with this compound were akathisia (14.6%), insomnia (14.0%), and headache (12.1%).[9] The metabolic profile was generally neutral, with a mean weight gain of approximately 1 kg.[9]
Experimental Protocols
The data presented in this guide are derived from rigorously designed clinical trials and meta-analyses. The following provides an overview of the methodologies employed in the key cited studies.
This compound vs. Risperidone for Predominant Negative Symptoms (Németh et al., 2017)
-
Study Design: A 26-week, randomized, double-blind, active-controlled, phase 3b trial conducted at 66 centers in 11 European countries.[3]
-
Participants: Adults (18-65 years) with a diagnosis of schizophrenia for at least 2 years, with stable positive symptoms and predominant negative symptoms for over 6 months. Key exclusion criteria included a primary diagnosis other than schizophrenia, significant and uncontrolled medical conditions, and substance use disorder within the last 6 months.[4]
-
Intervention: Patients were randomized (1:1) to receive a fixed-flexible dose of oral this compound (target dose 4.5 mg/day, range 3-6 mg/day) or risperidone (target dose 4 mg/day, range 3-6 mg/day).[4]
-
Primary Outcome: Change from baseline to week 26 in the Positive and Negative Syndrome Scale factor score for negative symptoms (PANSS-FSNS).[3]
-
Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to analyze the primary and secondary efficacy endpoints in the modified intention-to-treat population.[4]
Network Meta-Analysis of Atypical Antipsychotics for Bipolar Depression (Pompili et al., 2021)
-
Study Design: A Bayesian network meta-analysis of randomized controlled trials.
-
Data Sources: A systematic literature search was conducted to identify relevant RCTs.
-
Inclusion Criteria: Randomized controlled trials comparing atypical antipsychotics (lurasidone, quetiapine, olanzapine, this compound, aripiprazole, ziprasidone) with placebo or each other for the acute treatment of bipolar depression in adults.[5]
-
Outcomes: Primary efficacy outcome was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. Tolerability outcomes included weight change and incidence of adverse events.[5]
-
Statistical Analysis: A random-effects Bayesian network meta-analysis was performed to combine direct and indirect evidence from the included trials. Results were reported as mean differences or odds ratios with 95% credible intervals (CrI).[5]
Conclusion
This comparative guide, based on a meta-analysis of current evidence, highlights the distinct profile of this compound among second-generation antipsychotics. Its demonstrated efficacy against the persistent negative symptoms of schizophrenia, a challenging domain in treatment, positions it as a valuable therapeutic option. This benefit, likely stemming from its unique D3 receptor-preferring mechanism, is a significant differentiator from other SGAs like risperidone.
In the context of acute schizophrenia, this compound shows comparable efficacy to aripiprazole. For bipolar depression, while effective, network meta-analyses suggest a potentially smaller treatment effect compared to agents like lurasidone and olanzapine.
The tolerability profile of this compound is characterized by a higher incidence of akathisia and other extrapyramidal symptoms compared to placebo, a factor that requires careful clinical consideration. However, its metabolic profile appears relatively benign, with minimal impact on weight and other metabolic parameters, which is a considerable advantage over some other SGAs.
For researchers and drug development professionals, the data underscore the importance of targeting specific symptom domains and the potential of novel pharmacological mechanisms, such as D3 receptor partial agonism, to address unmet needs in the treatment of severe mental illnesses. Further head-to-head comparative trials will continue to refine our understanding of this compound's place in the therapeutic armamentarium.
References
- 1. Table 8, Inclusion Criteria for the Systematic Review - this compound (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of this compound in Patients with Schizophrenia: A Pooled Analysis of Eight Phase II/III Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Safety and tolerability of this compound in patients with acute exacerbation of schizophrenia: a pooled analysis of four phase II/III randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Comparative Tolerability of Cariprazine: A Focus on Metabolic Side Effects
Cariprazine (B1246890), a third-generation atypical antipsychotic, has garnered attention for its unique pharmacodynamic profile, primarily its dopamine (B1211576) D3/D2 receptor partial agonism with a high affinity for D3 receptors.[1] This profile is thought to contribute to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder.[1] A critical aspect of long-term antipsychotic treatment is the associated risk of metabolic disturbances, such as weight gain, dyslipidemia, and hyperglycemia.[2] This guide provides a comparative analysis of this compound's metabolic side effect profile relative to other atypical antipsychotics, supported by data from clinical and real-world studies.
Quantitative Comparison of Metabolic Effects
Multiple studies have sought to quantify and compare the metabolic risks associated with various antipsychotics. A large network meta-analysis of 100 randomized controlled trials (RCTs) ranked this compound among the antipsychotics with the most benign metabolic profiles, alongside aripiprazole, brexpiprazole, lurasidone, and zipiprasidone.[3][4] In contrast, olanzapine (B1677200) and clozapine (B1669256) consistently demonstrated the highest risk for metabolic adverse effects.[3][4]
Weight Change
Weight gain is a common and concerning side effect of many atypical antipsychotics.[5] this compound has demonstrated a relatively minimal impact on weight. A meta-analysis found no statistically significant evidence of weight gain with this compound compared to placebo in short-term studies (median 6 weeks).[6] Longer-term and real-world data provide further context.
Table 1: Comparative Weight Change Data for Selected Atypical Antipsychotics
| Antipsychotic | Mean Weight Change (kg) vs. Placebo (Median 6 weeks)[6] | Mean Weight Gain (lbs) at 1 Year[7] | Estimated Annual Weight Trajectory ( kg/year )[5][8] |
|---|---|---|---|
| This compound | Not statistically significant | 4.25 (p=0.42) | +0.91 |
| Olanzapine | +2.73 | 10.0 | Medium/High Risk* |
| Risperidone | +1.58 | --- | Medium/High Risk* |
| Aripiprazole | +0.66 | --- | --- |
| Brexpiprazole | +1.18 | 5.97 (p=0.01) | --- |
| Lurasidone | +0.39 | -0.60 (p=0.56) | --- |
| Clozapine | +3.01 | --- | Medium/High Risk* |
*Classification based on prior medication risk stratification in the study.[5]
A real-world retrospective analysis found that patients initiating this compound had a reduced estimated annual weight gain trajectory of +0.91 kg/year compared to a trajectory of +3.55 kg/year in the 12 months prior to starting the drug.[5][8] Another retrospective study reported a predicted weight change of +1.4 kg at 12 months.[9]
Lipid and Glucose Metabolism
This compound's impact on lipids and glucose is also generally favorable compared to other agents. The network meta-analysis by Pillinger et al. (2020) found that this compound was associated with a decrease in LDL cholesterol compared to placebo and showed no significant changes in total cholesterol, HDL cholesterol, triglycerides, or glucose.[6]
Table 2: Comparative Changes in Lipid and Glucose Parameters vs. Placebo (Median 6 weeks)[6]
| Antipsychotic | Total Cholesterol (mmol/L) | LDL Cholesterol (mmol/L) | HDL Cholesterol (mmol/L) | Triglycerides (mmol/L) | Glucose (mmol/L) |
|---|---|---|---|---|---|
| This compound | -0.09 | -0.13 | No significant change | No significant change | No significant change |
| Olanzapine | +0.27 | +0.18 | No significant change | +0.42 | +0.33 |
| Risperidone | No significant change | No significant change | No significant change | +0.16 | +0.13 |
| Aripiprazole | No significant change | No significant change | +0.03 | No significant change | No significant change |
| Brexpiprazole | No significant change | No significant change | +0.03 | No significant change | No significant change |
| Lurasidone | No significant change | No significant change | No significant change | No significant change | -0.29 |
| Clozapine | +0.56 | Not Available | Not Available | +0.98 | +1.05 |
*Values in bold indicate a statistically significant improvement compared to placebo.
Real-world data further support these findings, showing that after starting this compound, average predicted triglyceride levels decreased, and a majority of patients with high baseline total cholesterol or triglyceride levels shifted to normal/borderline levels.[9]
Experimental Protocols
The data presented are derived from studies with robust, though different, methodologies. Understanding these protocols is key to interpreting the findings.
Pillinger et al. (2020): Systematic Review and Network Meta-Analysis [4][6]
-
Objective: To compare and rank 18 antipsychotics based on their metabolic side effects.
-
Methodology: A comprehensive search of MEDLINE, EMBASE, and PsycINFO was conducted for blinded, randomized controlled trials (RCTs) comparing antipsychotics with placebo in the acute treatment of schizophrenia. A frequentist random-effects network meta-analysis was performed.
-
Patient Population: 25,952 patients across 100 RCTs.
-
Intervention: Acute treatment with one of 18 antipsychotics or placebo. The median treatment duration was 6 weeks.
-
Measured Parameters: Changes from baseline in body weight, BMI, total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, and glucose concentrations.
Greger et al. (2021): Retrospective Chart Review [7]
-
Objective: To compare the long-term metabolic effects of newer second-generation antipsychotics (SGAs).
-
Methodology: A retrospective chart review was conducted at an outpatient psychiatric practice. Data were collected at baseline, approximately 6 weeks, 12 weeks, and up to 12 months.
-
Patient Population: Patients treated for at least 6 weeks with brexpiprazole, lurasidone, asenapine, this compound, or iloperidone. A cohort treated with olanzapine was used as a comparator. The sample size for the this compound group was 35.[10]
-
Intervention: Treatment with one of the specified newer SGAs or olanzapine in a real-world clinical setting.
-
Measured Parameters: Weight, BMI, and other available metabolic characteristics from patient charts.
Pharmacological Profile of this compound
This compound's relatively benign metabolic profile is thought to be related to its specific receptor binding affinities.[5] Unlike many SGAs that have high affinity for histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors—antagonism of which is strongly associated with weight gain—this compound has a lower affinity for these receptors.[5][11] Its primary mechanism involves partial agonism at dopamine D3 and D2 receptors and serotonin 5-HT1A receptors, with antagonist activity at 5-HT2A receptors.[1][12]
Caption: this compound's receptor binding profile.
Conclusion
The available evidence from large-scale meta-analyses, long-term retrospective studies, and real-world data indicates that this compound has a favorable metabolic profile compared to many other atypical antipsychotics, particularly high-risk agents like olanzapine and clozapine.[3][4] It is associated with minimal effects on weight gain and may even have beneficial effects on certain lipid parameters, such as LDL cholesterol.[6] This low metabolic risk, attributed to its unique receptor binding profile, makes this compound a valuable therapeutic option, especially for patients who are at risk for or have pre-existing metabolic conditions.[6][13] Nevertheless, monitoring of weight and metabolic parameters remains an important clinical practice for all patients treated with SGAs.[7]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - [medicinesresources.nhs.uk]
- 4. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of this compound on body weight and blood pressure among adults with bipolar I disorder, schizophrenia, or major depressive disorder in a real-world setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Metabolic Characteristics of Newer Second Generation Antipsychotics: Brexpiprazole, Lurasidone, Asenapine, this compound, and Iloperidone With Olanzapine as a Comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estimating Changes in Weight and Metabolic Parameters Before and After Treatment With this compound: A Retrospective Study of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. mdpi.com [mdpi.com]
- 12. VRAYLAR® (this compound) Mechanism of Action [vraylarhcp.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
A Comparative Analysis of Antipsychotic Efficacy in Schizophrenia and Bipolar Mania
For Immediate Release
This guide provides a detailed comparison of the efficacy of prominent second-generation antipsychotics (SGAs) in the treatment of schizophrenia and bipolar mania. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and the underlying signaling pathways.
Introduction
Schizophrenia and bipolar disorder are severe mental illnesses with distinct, yet sometimes overlapping, symptomatology. While both can involve psychosis, the core features differ. Schizophrenia is characterized by a primary thought disorder with positive symptoms (hallucinations, delusions), negative symptoms (avolition, anhedonia), and cognitive deficits. Bipolar disorder is a mood disorder defined by episodes of mania or hypomania, often alternating with depressive episodes. Many SGAs are approved for the treatment of both conditions, but their efficacy can vary. This guide analyzes these differences to inform research and clinical development.
Comparative Efficacy of Second-Generation Antipsychotics
The following tables summarize the efficacy of key SGAs in treating schizophrenia and bipolar mania, based on data from pivotal clinical trials and meta-analyses. Efficacy is primarily measured by the change in scores on the Positive and Negative Syndrome Scale (PANSS) for schizophrenia and the Young Mania Rating Scale (YMRS) for bipolar mania.
Table 1: Efficacy in Schizophrenia (Change in PANSS Total Score from Baseline)
| Medication | Dosage Range (mg/day) | Mean Change from Baseline (vs. Placebo) | Key Clinical Trials |
| Olanzapine (B1677200) | 10-20 | -15 to -25 | CATIE[1], NCT00088866 |
| Risperidone (B510) | 4-6 | -12 to -20 | CATIE[1], NCT00037685 |
| Aripiprazole | 15-30 | -10 to -18 | NCT00045628, NCT00097266[2] |
| Quetiapine | 300-800 | -10 to -15 | CATIE[1] |
| Ziprasidone | 80-160 | -8 to -14 | CATIE[1] |
Table 2: Efficacy in Bipolar Mania (Change in YMRS Total Score from Baseline)
| Medication | Dosage Range (mg/day) | Mean Change from Baseline (vs. Placebo) | Key Clinical Trials |
| Olanzapine | 10-20 | -10 to -15 | NCT00037672, Tohen et al. (2000) |
| Risperidone | 1-6 | -9 to -14 | NCT00029531, NCT00253162[3] |
| Aripiprazole | 15-30 | -8 to -12 | NCT00045628, NCT00097266[2] |
| Quetiapine | 400-800 | -7 to -11 | Suppes et al. (2005) |
| Ziprasidone | 80-160 | -6 to -10 | Keck et al. (2003) |
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of these antipsychotic agents. Below are representative protocols for pivotal studies in schizophrenia and bipolar mania.
Schizophrenia: The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE)
The CATIE study was a large-scale, multi-phase trial designed to evaluate the long-term effectiveness of various antipsychotics in a setting that mirrored real-world clinical practice[1][4].
-
Study Design: A randomized, double-blinded comparison of olanzapine, perphenazine (B1679617) (a first-generation antipsychotic), quetiapine, risperidone, and ziprasidone[1]. The study had multiple phases, allowing for patients to switch medications if the initial treatment was not effective[4].
-
Patient Population: The trial enrolled 1,493 patients aged 18 to 65 with a diagnosis of schizophrenia according to DSM-IV criteria[5].
-
Dosing: Medication dosages were flexible and determined by the treating clinician within a pre-specified range to reflect typical clinical practice[4].
-
Primary Efficacy Endpoint: The primary outcome was the time to all-cause treatment discontinuation, a pragmatic measure reflecting both efficacy and tolerability[4].
-
Secondary Efficacy Endpoints: Changes in the Positive and Negative Syndrome Scale (PANSS) total score were a key secondary endpoint. The PANSS is a 30-item scale that assesses the severity of positive symptoms (e.g., delusions, hallucinations), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology[6][7][8]. Each item is rated on a 7-point scale, with higher scores indicating greater severity[7][8].
Bipolar Mania: Pivotal Risperidone Monotherapy Trial (NCT00253162)
This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of risperidone for the treatment of acute manic episodes in patients with Bipolar I Disorder[3].
-
Study Design: A 3-week, multicenter, double-blind, parallel-group trial comparing flexible-dose risperidone (1-6 mg/day) with placebo[3]. An active comparator arm with haloperidol (B65202) was also included to ensure study validity[3].
-
Patient Population: The study enrolled adult patients with a DSM-IV diagnosis of Bipolar I Disorder who were experiencing an acute manic episode. A baseline score of ≥20 on the Young Mania Rating Scale (YMRS) was required for inclusion.
-
Dosing: Risperidone was initiated at 2 mg/day and flexibly titrated between 1 and 6 mg/day based on clinical response and tolerability[3].
-
Primary Efficacy Endpoint: The primary outcome was the mean change from baseline in the YMRS total score at the end of the 3-week treatment period.
-
Secondary Efficacy Endpoints: Secondary measures included the proportion of patients achieving a ≥50% reduction in YMRS score (response rate) and the change in the Clinical Global Impression-Bipolar Version (CGI-BP) scale. The YMRS is an 11-item, clinician-rated scale that assesses the severity of manic symptoms, with a total score ranging from 0 to 60[9][10][11][12][13]. Higher scores indicate more severe mania[10][13].
Signaling Pathways and Mechanism of Action
The therapeutic effects of second-generation antipsychotics are primarily mediated through their interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain. However, the nuances of these interactions contribute to their differential efficacy and side-effect profiles.
Dopamine D2 Receptor Antagonism
Most antipsychotics act as antagonists at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms in schizophrenia.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors, which are coupled to Gq/11 proteins, is a key feature of second-generation antipsychotics. This action is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects compared to first-generation agents.
Aripiprazole's Unique Mechanism: D2 Partial Agonism
Aripiprazole exhibits a distinct mechanism of action as a partial agonist at the D2 receptor. This means it acts as a functional antagonist in a hyperdopaminergic state (like in the mesolimbic pathway in schizophrenia) and as a functional agonist in a hypodopaminergic state (like in the mesocortical pathway). This "dopamine stabilization" is thought to contribute to its efficacy in treating both positive and negative symptoms with a favorable side-effect profile[2][14][15][16].
Conclusion
Second-generation antipsychotics are effective in treating both schizophrenia and bipolar mania, though nuances in their efficacy and optimal dosing exist. Olanzapine and risperidone appear to be among the most consistently effective agents for schizophrenia, while risperidone and olanzapine also demonstrate robust anti-manic effects. The distinct pharmacological profiles, particularly the interplay between D2 and 5-HT2A receptor antagonism, and in the case of aripiprazole, D2 partial agonism, likely underlie these differences. A thorough understanding of these comparative efficacies, methodologies of key clinical trials, and mechanisms of action is crucial for advancing the development of more targeted and effective treatments for these complex psychiatric disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. penn.web.unc.edu [penn.web.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. yourplaceofcare.com [yourplaceofcare.com]
- 8. scribd.com [scribd.com]
- 9. psychopharmacology.uic.edu [psychopharmacology.uic.edu]
- 10. thekingsleyclinic.com [thekingsleyclinic.com]
- 11. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 12. i-cbt.org.ua [i-cbt.org.ua]
- 13. psychologyroots.com [psychologyroots.com]
- 14. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cariprazine vs. Other Antipsychotics: A Comparative Analysis of Efficacy on the Positive and Negative Syndrome Scale (PANSS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cariprazine's performance against other atypical antipsychotics, with a specific focus on the Positive and Negative Syndrome Scale (PANSS), a widely used metric for assessing symptom severity in schizophrenia. The information herein is supported by data from clinical trials and meta-analyses to aid in research and development decisions.
Mechanism of Action: A Differentiating Factor
This compound (B1246890) exhibits a unique pharmacological profile, acting as a dopamine (B1211576) D₂ and D₃ receptor partial agonist with a higher affinity for D₃ receptors.[1] This contrasts with many other atypical antipsychotics that primarily act as D₂ and serotonin (B10506) 5-HT₂A receptor antagonists. This preferential activity at the D₃ receptor is thought to contribute to its efficacy, particularly on negative and cognitive symptoms of schizophrenia.
The following diagram illustrates the generalized signaling pathways of this compound and other common atypical antipsychotics.
Comparative Efficacy on PANSS: A Data-Driven Overview
The following tables summarize the quantitative data from head-to-head clinical trials and network meta-analyses comparing the effects of this compound and other antipsychotics on PANSS total and subscale scores.
Table 1: this compound vs. Risperidone in Predominant Negative Symptoms
| Outcome | This compound (3-6 mg/day) | Risperidone (3-6 mg/day) | Statistical Significance |
| PANSS-FSNS Change from Baseline* | -8.90 | -7.44 | p = 0.0022 |
| PANSS Positive Subscale Change | No significant difference reported | No significant difference reported | - |
| PANSS General Psychopathology | Data not specified | Data not specified | - |
*PANSS Factor Score for Negative Symptoms[2][3]
Table 2: this compound vs. Olanzapine (B1677200) in Acute Schizophrenia
| Outcome | This compound (1.5-6 mg/day) | Olanzapine (10-20 mg/day) | Statistical Significance |
| SANS (Negative Symptoms) Change | -15.47 | -10.03 | p = 0.005 |
| SAPS (Positive Symptoms) Change | -16.47 | -24.14 | p = 0.008 |
| PANSS Total Score Change | Data not specified | Data not specified | - |
*Scale for the Assessment of Negative Symptoms (SANS) and Scale for the Assessment of Positive Symptoms (SAPS) are components of PANSS.[4]
Table 3: this compound vs. Aripiprazole in Acute Schizophrenia
| Outcome | This compound (4.5 mg/day) | Aripiprazole (10 mg/day) | Statistical Significance |
| PANSS-FSNS Change from Baseline* | Significantly greater reduction | - | p = 0.0197 |
| PANSS Total Score Change | -14.0 | -12.0 | p = 0.026 (this compound vs. Baseline), p = 0.013 (Aripiprazole vs. Baseline) |
| PANSS Negative Subscale Change | -4.3 | Not statistically significant | p = 0.039 |
*PANSS Factor Score for Negative Symptoms[5]
Table 4: Network Meta-Analysis of Antipsychotics in Schizophrenia (Mean Difference vs. Placebo in PANSS Total Score Change)
| Antipsychotic | Mean Difference (95% CrI) |
| Lurasidone (160mg) | -9.8 (-13.4 to -6.2) |
| This compound | -8.4 (-11.3 to -5.5) |
| Paliperidone | Data not specified in detail |
| Quetiapine | Data not specified in detail |
| Ziprasidone (B1663615) | Data not specified in detail |
Data from a network meta-analysis comparing multiple second-generation antipsychotics. Note that direct head-to-head trial data for this compound against paliperidone, quetiapine, and ziprasidone is limited.
Experimental Protocols: A Closer Look at the Methodology
This compound vs. Risperidone for Predominant Negative Symptoms (NCT01104766)
This 26-week, randomized, double-blind, active-controlled study enrolled 461 adult patients with a diagnosis of schizophrenia (DSM-IV-TR) characterized by persistent, predominant negative symptoms.[2]
-
Inclusion Criteria: Patients were required to have a PANSS Factor Score for Negative Symptoms (PANSS-FSNS) of at least 24.
-
Treatment Arms:
-
This compound: Flexibly dosed between 3 and 6 mg/day.
-
Risperidone: Flexibly dosed between 3 and 6 mg/day.
-
-
Primary Outcome: The primary efficacy measure was the change from baseline to week 26 in the PANSS-FSNS.
-
Key Assessments: PANSS assessments were conducted at baseline and at specified intervals throughout the 26-week treatment period.
The following diagram illustrates the experimental workflow of this clinical trial.
This compound vs. Olanzapine in Acute Schizophrenia
This was a 6-week, open-label, randomized, active-controlled study involving 60 patients with schizophrenia.[4]
-
Inclusion Criteria: Patients diagnosed with schizophrenia according to ICD-10 criteria.
-
Treatment Arms:
-
This compound: Started at 1.5 mg/day, titrated up to 6 mg/day.
-
Olanzapine: Started at 10 mg/day, titrated up to 20 mg/day.
-
-
Primary Outcome: The primary efficacy measures included changes in the Scale for the Assessment of Negative Symptoms (SANS) and the Scale for the Assessment of Positive Symptoms (SAPS).
-
Key Assessments: SANS and SAPS were assessed at baseline and at the end of the 6-week treatment period.
Conclusion
The available evidence suggests that this compound is an effective antipsychotic with a potential advantage in treating the negative symptoms of schizophrenia, as demonstrated in a head-to-head trial against risperidone.[2][3] Its efficacy against positive symptoms appears comparable to other atypical antipsychotics, although olanzapine showed a greater reduction in one study.[4] Direct, large-scale, double-blind, randomized controlled trials comparing this compound to a broader range of atypical antipsychotics, particularly quetiapine, ziprasidone, and paliperidone, on PANSS subscales would be beneficial to further delineate its relative positioning in the treatment landscape. The unique D₃ receptor-preferring partial agonism of this compound warrants further investigation to fully understand its therapeutic benefits across the diverse symptom domains of schizophrenia.
References
- 1. This compound in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of this compound in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Cariprazine
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Cariprazine in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel.
This compound is a potent antipsychotic medication that requires careful handling due to its potential health hazards.[1][2][3] Safety Data Sheets (SDS) indicate that this compound hydrochloride can be toxic if swallowed, inhaled, or in contact with skin.[4][5] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[4][5] Furthermore, this compound is suspected of causing damage to fertility or an unborn child.[6]
Essential Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. All PPE should be donned before handling the compound and doffed in a designated area to prevent cross-contamination.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[5][6] |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust, aerosols, and splashes.[5] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | To prevent inhalation of dust or aerosols, especially when handling powders.[5] |
| Body Protection | A lab coat or impervious clothing | To protect skin and personal clothing from contamination.[5][6] |
| Face Protection | A face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation.[6] |
Operational Procedures for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure. Ensure a safety shower and eyewash station are readily accessible.[5]
-
PPE Donning: Before entering the designated handling area, correctly don all required PPE as listed in the table above.
-
Weighing and Aliquoting: If working with powdered this compound, conduct all weighing and aliquoting within a ventilated enclosure to minimize the generation of airborne particles. Avoid the formation of dust and aerosols.
-
Solution Preparation: When preparing solutions, handle the compound within a certified chemical fume hood.
-
Decontamination: After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and any excess this compound, in a clearly labeled hazardous waste container. Do not allow this compound to enter sewers or surface and ground water.[4][6] Follow all institutional and local regulations for hazardous waste disposal.
-
PPE Doffing: Remove PPE in a designated area to prevent contamination of clean spaces. The general sequence is to first remove gloves, followed by the lab coat, face shield, goggles, and finally the respirator.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
In case of accidental exposure, refer to the first-aid measures outlined in the Safety Data Sheet. For skin contact, immediately wash with water and soap.[4] For eye contact, rinse the opened eye for several minutes under running water.[4][6] If inhaled, move to fresh air.[4][7] Seek medical attention if any symptoms persist.[4][6]
References
- 1. D3 Receptor-Targeted this compound: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
